MK-8457
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1312518-84-5 |
|---|---|
分子式 |
C24H25F3N4O3S |
分子量 |
506.5 g/mol |
IUPAC名 |
cis-(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H25F3N4O3S/c1-13-8-14(10-15(9-13)30-21-28-7-5-18(31-21)24(25,26)27)17-11-29-20(35-17)23(34)6-4-16(19(32)33)22(2,3)12-23/h5,7-11,16,34H,4,6,12H2,1-3H3,(H,32,33)(H,28,30,31)/t16-,23-/m1/s1 |
InChIキー |
LDDBKIFZPGDEND-WAIKUNEKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
MK-8457: A Dual Inhibitor of SYK and ZAP70 Kinases - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8457 is a potent, reversible, and ATP-competitive dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70).[1] Developed for the potential treatment of autoimmune diseases such as rheumatoid arthritis, this compound demonstrates significant activity in blocking signaling pathways downstream of immune receptors.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with SYK and ZAP70. It includes a summary of its inhibitory activity, detailed experimental methodologies for relevant assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to SYK and ZAP70 in Immune Signaling
Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70) are critical non-receptor tyrosine kinases that play pivotal roles in the signal transduction of various immune cells. SYK is essential for signaling downstream of B-cell receptors (BCR), Fc receptors, and platelet receptors. ZAP70 is a key component of the T-cell receptor (TCR) signaling cascade. Both kinases are activated upon receptor engagement and initiate a cascade of phosphorylation events that ultimately lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. Given their central role in immune activation, SYK and ZAP70 are attractive therapeutic targets for a range of inflammatory and autoimmune disorders.
Mechanism of Action of this compound
This compound acts as a dual inhibitor of both SYK and ZAP70, functioning in a potent, reversible, and ATP-competitive manner.[1] This dual inhibition allows this compound to modulate both B-cell and T-cell mediated immune responses.
Enzymatic and Cellular Activity
This compound has been shown to have a 40-fold enzymatic selectivity for SYK over ZAP70.[1] While specific enzymatic IC50 values are not publicly available, the compound demonstrates potent inhibition in a variety of cell-based assays.
Table 1: Cellular Inhibitory Activity of this compound
| Assay Type | Cell Type | Stimulation | Readout | IC50 (nM) |
| Mast Cell Degranulation | Primary Human Mast Cells | anti-IgE | Degranulation | 38 ± 20[1] |
| Basophil Activation | Human Whole Blood | anti-IgE | CD63 Upregulation | 797 ± 365[1] |
| B-Cell Receptor Signaling | Human RAMOS Cells | anti-IgM | pBLNK Activation | 35 ± 27[1] |
| B-Cell Activation | Human Whole Blood | anti-CD79b | CD69 Upregulation | 1398 ± 505[1] |
| T-Cell Receptor Signaling | Jurkat Cells | anti-CD3 | IL-2 Production | 84 ± 26[1] |
| T-Cell Activation | Human Whole Blood | Phytohemagglutinin | IL-2 Production | 1175 ± 362[1] |
Kinase Selectivity
Beyond its primary targets, this compound exhibits high selectivity. In a panel of 191 off-target kinases, only three (TRKC, SRC, and BLK) were inhibited with IC50 values less than 100-fold above the SYK IC50.[1]
Signaling Pathways
The following diagrams illustrate the signaling pathways of SYK and ZAP70 and the points of inhibition by this compound.
Caption: SYK and ZAP70 signaling pathways and inhibition by this compound.
Experimental Protocols
The following are representative protocols for assays used to characterize the activity of SYK and ZAP70 inhibitors like this compound.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a purified kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Dilute recombinant human SYK or ZAP70 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the diluted kinase to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction using a stop buffer containing EDTA.
-
Detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., HTRF, ELISA) or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assays (General Protocols)
-
Cell Preparation: Isolate primary human B cells or use a B-cell line (e.g., RAMOS).
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulation: Activate the B cells by adding an anti-IgM or anti-CD79b antibody.
-
Incubation: Incubate the cells for a period sufficient to induce the desired response (e.g., phosphorylation of downstream targets or upregulation of activation markers).
-
Detection:
-
For phosphorylation events (e.g., pBLNK), lyse the cells and analyze by Western blot or flow cytometry using a phospho-specific antibody.
-
For cell surface marker upregulation (e.g., CD69), stain the cells with a fluorescently labeled antibody and analyze by flow cytometry.
-
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the response against the compound concentration.
-
Cell Preparation: Use a T-cell line (e.g., Jurkat) or isolated primary human T cells.
-
Inhibitor Treatment: Pre-treat the cells with a range of this compound concentrations.
-
Stimulation: Activate the T cells using an anti-CD3 antibody or a mitogen like phytohemagglutinin (PHA).
-
Incubation: Culture the cells for a period that allows for cytokine production (e.g., 24-48 hours).
-
Detection: Measure the concentration of IL-2 in the cell culture supernatant using an ELISA or a similar immunoassay.
-
Data Analysis: Calculate the IC50 value for the inhibition of IL-2 production.
-
Cell Preparation: Use primary human mast cells or a mast cell line (e.g., LAD2).
-
Sensitization: Sensitize the cells with IgE overnight.
-
Inhibitor Treatment: Wash the cells and pre-incubate with this compound.
-
Degranulation Induction: Trigger degranulation by adding an anti-IgE antibody.
-
Detection: Measure the release of a granular enzyme, such as β-hexosaminidase, from the cells into the supernatant using a colorimetric substrate.
-
Data Analysis: Determine the IC50 for the inhibition of degranulation.
Conclusion
This compound is a potent dual inhibitor of SYK and ZAP70 that effectively blocks immune cell activation in vitro. Its high selectivity and activity in cellular models of B-cell, T-cell, and mast cell function underscore its potential as a therapeutic agent for autoimmune and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel kinase inhibitors. Further research, including the public disclosure of specific enzymatic inhibition data, will be valuable in fully elucidating the therapeutic potential of this compound.
References
A Technical Guide to SYK/ZAP70 Dual Inhibition for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spleen Tyrosine Kinase (SYK) and Zeta-chain Associated Protein Kinase 70 (ZAP70) are critical non-receptor tyrosine kinases that function as key mediators of intracellular signaling in various hematopoietic cells. SYK is predominantly involved in B-cell receptor (BCR) and Fc receptor (FcR) signaling, while ZAP70 is essential for T-cell receptor (TCR) signaling. Given their central roles in driving immune responses, both kinases have emerged as compelling therapeutic targets for a multitude of autoimmune and inflammatory diseases. The simultaneous inhibition of both SYK and ZAP70 presents a powerful therapeutic strategy to broadly dampen the aberrant immune responses characteristic of autoimmune disorders by targeting both B-cell and T-cell mediated pathologies. This technical guide provides an in-depth overview of a SYK/ZAP70 dual inhibitor, focusing on the preclinical and early clinical data of MK-8457, a notable example of this class of inhibitors.
Introduction to SYK and ZAP70 in Autoimmunity
Autoimmune diseases are characterized by the loss of self-tolerance, leading to an immune response against the body's own tissues. Both B-cells and T-cells play crucial roles in the pathogenesis of these diseases.
SYK's Role: SYK is pivotal in the signaling cascades of B-cells following antigen binding to the B-cell receptor.[1][2] It is also essential for signaling through Fc receptors on mast cells, basophils, macrophages, and neutrophils, which are key drivers of inflammation and tissue damage in autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus.[3][4]
ZAP70's Role: ZAP70 is a close homolog of SYK and is the primary kinase responsible for transducing signals from the T-cell receptor upon antigen presentation.[5][6] This signaling cascade is crucial for T-cell activation, proliferation, and differentiation into effector cells that mediate tissue damage in various autoimmune diseases.[5]
The rationale for dual SYK/ZAP70 inhibition lies in the potential to simultaneously block these critical pathways in both the adaptive and innate immune systems, offering a more comprehensive approach to treating autoimmune diseases.
This compound: A SYK/ZAP70 Dual Inhibitor
This compound is a potent, reversible, and ATP-competitive dual inhibitor of SYK and ZAP70 that has been investigated for the treatment of rheumatoid arthritis.[7][8] Preclinical and early clinical studies have provided valuable insights into its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Cellular Activity of this compound [7]
| Assay | Cell Type | Stimulus | Readout | IC50 (nM) |
| FceRI-mediated Degranulation | Primary Human Mast Cells | anti-IgE | Degranulation | 38 ± 20 |
| FceRI-mediated Degranulation | Human Whole Blood Basophils | anti-IgE | Degranulation | 797 ± 365 |
| BCR-mediated Activation | Human RAMOS Cells | anti-IgM | pBLNK Activation | 35 ± 27 |
| BCR-mediated Activation | Human Whole Blood B-cells | anti-CD79b | CD69 Upregulation | 1398 ± 505 |
| TCR-mediated Activation | Jurkat Cells | anti-CD3 | IL-2 Production | 84 ± 26 |
| TCR-mediated Activation | Human Whole Blood | Phytohemagglutinin | IL-2 Production | 1175 ± 362 |
Table 2: Kinase Selectivity and In Vivo Efficacy of this compound [7]
| Parameter | Value |
| Enzymatic Selectivity | 40-fold greater selectivity for SYK over ZAP70 |
| Off-target Kinase Inhibition | Inhibits only 3 out of 191 other kinases (TRKC, SRC, BLK) with IC50 values <100-fold above the SYK IC50 |
| Collagen-Induced Platelet Aggregation | IC50 of 19 ± 3 µM in human platelet-rich plasma |
| In Vivo Efficacy (Rat Arthritis Models) | Dose-dependent inhibition of adjuvant- and collagen-induced arthritis |
Signaling Pathways and Mechanism of Action
The dual inhibition of SYK and ZAP70 by a single agent like this compound is designed to interrupt the initial steps of immune receptor signaling in both B-cells and T-cells.
SYK Signaling Pathway in B-Cells
Caption: SYK signaling cascade in B-cells initiated by antigen binding.
ZAP70 Signaling Pathway in T-Cells
Caption: ZAP70 signaling cascade in T-cells following antigen presentation.
Experimental Protocols
Detailed, step-by-step protocols for a specific compound like this compound are often proprietary. However, the following sections describe generalized methodologies for the key experiments cited in the evaluation of SYK/ZAP70 dual inhibitors.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified SYK and ZAP70 enzymes.
Methodology:
-
Reagents and Materials: Purified recombinant human SYK and ZAP70 kinases, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assays
Objective: To assess the inhibitory effect of a compound on SYK-dependent mast cell degranulation.
Methodology:
-
Cell Culture: Culture primary human mast cells or a suitable cell line (e.g., RBL-2H3) under appropriate conditions.
-
Sensitization: Sensitize the cells with anti-DNP IgE overnight.
-
Inhibitor Treatment: Pre-incubate the sensitized cells with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with DNP-HSA to cross-link the FcεRI receptors.
-
Degranulation Measurement: Collect the supernatant and measure the release of a granule marker, such as β-hexosaminidase, using a colorimetric substrate.
-
Data Analysis: Calculate the percentage of degranulation inhibition and determine the IC50 value.
Objective: To evaluate the effect of a compound on SYK-dependent B-cell activation.
Methodology:
-
Cell Culture: Use a human B-cell lymphoma line (e.g., RAMOS cells) or isolated primary human B-cells.
-
Inhibitor Treatment: Pre-treat the cells with the test compound.
-
Stimulation: Activate the B-cells by cross-linking the BCR with anti-IgM or anti-CD79b antibodies.
-
Endpoint Measurement:
-
Phospho-protein analysis: Lyse the cells and analyze the phosphorylation of downstream signaling molecules like BLNK by Western blotting or flow cytometry.
-
Activation marker expression: Stain the cells for surface activation markers like CD69 and analyze by flow cytometry.
-
-
Data Analysis: Quantify the inhibition of the respective readout and calculate the IC50.
Objective: To measure the inhibition of ZAP70-dependent T-cell activation.
Methodology:
-
Cell Culture: Use a human T-cell line (e.g., Jurkat cells) or primary human T-cells.
-
Inhibitor Treatment: Pre-incubate the cells with the test compound.
-
Stimulation: Activate the T-cells using plate-bound or soluble anti-CD3 antibodies, often in combination with anti-CD28 antibodies.
-
Endpoint Measurement:
-
Cytokine Production: Collect the supernatant after 24-48 hours and measure the concentration of secreted IL-2 using an ELISA kit.
-
Reporter Gene Assay: If using a reporter cell line (e.g., Jurkat-NFAT-luciferase), measure the reporter gene activity.
-
-
Data Analysis: Determine the IC50 for the inhibition of IL-2 production or reporter activity.
In Vivo Animal Models
Objective: To assess the therapeutic efficacy of a compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis:
-
Emulsify type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of the emulsion at the base of the tail of susceptible rats (e.g., Lewis rats).
-
A booster injection with collagen in Incomplete Freund's Adjuvant (IFA) may be given after a set period (e.g., 7-21 days).
-
-
Compound Administration:
-
Once arthritis is established (prophylactic or therapeutic dosing regimen), administer the test compound via an appropriate route (e.g., oral gavage) daily.
-
-
Efficacy Assessment:
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.
-
Assign a clinical score to each paw based on the severity of inflammation.
-
At the end of the study, collect tissues for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: Compare the clinical scores and histological parameters between the compound-treated and vehicle-treated groups.
Drug Discovery and Development Workflow
The discovery of a dual SYK/ZAP70 inhibitor follows a structured workflow common to kinase inhibitor development.
Logical Workflow for Kinase Inhibitor Discovery
Caption: General workflow for the discovery and development of a kinase inhibitor.
Conclusion
The dual inhibition of SYK and ZAP70 represents a promising and rational approach for the treatment of autoimmune diseases. By targeting key signaling pathways in both B-cells and T-cells, dual inhibitors have the potential to offer broader and more profound efficacy than single-target agents. The preclinical and early clinical data for the SYK/ZAP70 dual inhibitor this compound demonstrate potent inhibition of relevant immune cell functions and efficacy in animal models of arthritis.[7] However, the clinical development of this compound was halted due to an increased risk of serious infections, highlighting the potential challenges of broad immunosuppression with this class of inhibitors.[8][9] Future research in this area will need to focus on optimizing the therapeutic window to achieve a balance between robust efficacy and an acceptable safety profile. This may involve the development of inhibitors with tailored selectivity profiles or the exploration of alternative dosing regimens and combination therapies. Despite the challenges, the continued investigation of dual SYK/ZAP70 inhibitors holds significant promise for advancing the treatment of autoimmune diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. pnas.org [pnas.org]
- 4. Distinct roles for Syk and ZAP-70 during early thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 8. youtube.com [youtube.com]
- 9. Efficacy and Safety of this compound, a Novel SYK Inhibitor for the Treatment of Rheumatoid Arthritis in Two Randomized, Controlled, Phase 2 Studies - ACR Meeting Abstracts [acrabstracts.org]
The Rise and Fall of MK-8457: A Dual SYK/ZAP-70 Inhibitor for Rheumatoid Arthritis
An In-depth Technical Review of the Discovery, Preclinical Development, and Clinical Evaluation of MK-8457
For Researchers, Scientists, and Drug Development Professionals
This compound, a potent and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70), emerged as a promising oral therapeutic candidate for rheumatoid arthritis (RA). Its development was predicated on the critical roles of SYK and ZAP70 in the signaling pathways of immune cells central to the pathophysiology of RA. This technical guide details the discovery and development history of this compound, from its in vitro characterization to its ultimate discontinuation in Phase II clinical trials, providing a comprehensive overview of its pharmacological profile, experimental validation, and the clinical findings that led to the cessation of its development.
Rationale for Targeting SYK and ZAP-70 in Rheumatoid Arthritis
Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70) are critical non-receptor tyrosine kinases that play pivotal roles in the intracellular signaling cascades of various immune cells.[1][2] SYK is essential for signaling downstream of the B-cell receptor (BCR), Fc receptors, and the collagen receptor on platelets.[2][3] ZAP70 is predominantly involved in T-cell receptor (TCR) signaling in mature T-cells.[2][4] Given the central involvement of B-cells and T-cells in the autoimmune pathology of rheumatoid arthritis, simultaneous inhibition of both SYK and ZAP70 was a compelling therapeutic strategy.
The development of this compound was also informed by the experience with earlier, less selective SYK inhibitors like fostamatinib. Fostamatinib was associated with blood pressure increases, an off-target effect attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] A key objective in the design of this compound was to achieve high selectivity for SYK and ZAP70, thereby avoiding the adverse cardiovascular effects of previous SYK inhibitors.[1]
In Vitro Profile: Potency and Selectivity
This compound was identified as a potent, reversible, and ATP-competitive inhibitor of both SYK and ZAP70.[2] While exhibiting a 40-fold enzymatic selectivity for SYK over ZAP70, it demonstrated comparable cellular activity against both kinases.[2]
A comprehensive assessment of its activity in various human primary cells and cell lines confirmed its potent inhibitory effects on key immune cell functions implicated in RA pathogenesis.
Table 1: In Vitro Cellular Activity of this compound [2]
| Assay Type | Cell Type | Stimulation | Endpoint | IC50 (nM) |
| Mast Cell Degranulation | Primary Human Mast Cells | anti-IgE (FcεRI-mediated) | Degranulation | 38 ± 20 |
| Basophil Activation | Human Whole Blood Basophils | anti-IgE (FcεRI-mediated) | CD63 Upregulation | 797 ± 365 |
| B-cell Activation | Human RAMOS Cells | anti-IgM (BCR-mediated) | pBLNK Activation | 35 ± 27 |
| B-cell Activation | Human Whole Blood B-cells | anti-CD79b (BCR-mediated) | CD69 Upregulation | 1398 ± 505 |
| T-cell Activation | Jurkat Cells | anti-CD3 (TCR-mediated) | IL-2 Production | 84 ± 26 |
| T-cell Activation | Human Whole Blood T-cells | Phytohemagglutinin (TCR-mediated) | IL-2 Production | 1175 ± 362 |
This compound also demonstrated inhibitory activity on collagen-induced platelet aggregation in human platelet-rich plasma, albeit with a reduced potency (IC50 of 19 ± 3 µM) compared to its effects on immune cells.[2]
A critical aspect of this compound's preclinical development was its selectivity profile. In a screen against 191 off-target kinases, this compound was found to be highly selective. Beyond ZAP70, it only inhibited three other kinases (TRKC, SRC, and BLK) with IC50 values less than 100-fold above its SYK IC50.[2] Importantly, and in contrast to fostamatinib, this compound showed no off-target activity against VEGFR2 in either enzymatic or cellular assays.[1]
Preclinical In Vivo Evaluation
The efficacy of this compound was evaluated in established preclinical models of rheumatoid arthritis, specifically the rat adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) models. In these models, this compound produced a dose-dependent inhibition of arthritis, as measured by reductions in paw thickness.[2] Preclinical pharmacokinetic-pharmacodynamic (PK-PD) modeling and efficacy studies suggested that a high level of SYK/ZAP70 inhibition (approximately 69%) would be required to achieve a near-complete suppression of the CIA response.[2]
A significant finding from the preclinical safety studies was the absence of blood pressure effects. In conscious telemetered normotensive Wistar rats and Beagle dogs, this compound did not produce the dose-dependent increases in blood pressure that were observed with fostamatinib.[1] This finding supported the hypothesis that the selective nature of this compound circumvented the VEGFR2-mediated hypertensive effects.
While specific preclinical pharmacokinetic parameters for this compound in rats and dogs (Cmax, Tmax, AUC) are not publicly available in detail, the preclinical studies were sufficient to establish a PK-PD relationship to guide dose selection for clinical trials.[2]
Clinical Development: From Healthy Volunteers to Patients
Phase I Studies in Healthy Volunteers
In Phase I clinical trials, this compound was administered to healthy volunteers in single- and multiple-rising dose studies.[2] The compound was found to be rapidly absorbed, with exposure increasing with the dose.[2] The terminal half-life was estimated to be between 10 and 20 hours.[2]
This compound was generally safe and well-tolerated in single doses up to 800 mg and in multiple doses of 200 mg twice daily for up to 10 days.[2] An increase in bleeding times was observed at the maximum plasma concentration (Tmax) in the single-dose studies; however, no bleeding-related adverse events were reported.[2] The Cmax associated with this effect in healthy volunteers was approximately two-fold higher than the steady-state Cmax observed at the 100 mg twice-daily dose that was later used in Phase II studies in RA patients.[2]
Phase II Studies in Rheumatoid Arthritis
Two Phase II, multicenter, double-blind, placebo-controlled clinical trials were initiated to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis.[5] The selected dose for these studies was 100 mg twice daily (BID) in addition to background methotrexate (B535133) (MTX) therapy.[5] This dose was projected to achieve nearly complete 24-hour inhibition of SYK and ZAP70, with 99% inhibition of the basophil CD63 biomarker.[1][5]
-
Study 1 (MTX-IR): This study enrolled patients with an inadequate response to methotrexate.[5]
-
Study 2 (TNF-IR): This study enrolled patients with an inadequate response or intolerance to anti-TNF-α therapy.[5]
The primary endpoints were the American College of Rheumatology 20 (ACR20) response at Week 12 for Study 1 and the change from baseline in the Disease Activity Score 28 (DAS28) based on C-reactive protein (CRP) at Week 12 for Study 2.[5]
Both Phase II studies were discontinued (B1498344) prematurely due to safety concerns.[5] At the time of discontinuation, efficacy data was available for a limited number of patients.
In Study 1 (MTX-IR), a statistically significant improvement in efficacy was observed with this compound compared to placebo.[5] This study also showed positive effects on osteitis and synovitis as assessed by MRI.[5] In contrast, Study 2 (TNF-IR), which had a smaller sample size at the time of termination, did not show a statistically significant efficacy improvement with this compound.[5]
Table 2: Efficacy Endpoints at Week 12 in Phase II Studies [5]
| Endpoint | Study 1 (MTX-IR) - this compound (n=41) | Study 1 (MTX-IR) - Placebo (n=41) | Study 2 (TNF-IR) - this compound (n=30) | Study 2 (TNF-IR) - Placebo (n=26) |
| ACR20 Response | Statistically Significant Improvement | - | No Statistically Significant Improvement | - |
| ACR50 Response | Data not fully reported | Data not fully reported | Data not fully reported | Data not fully reported |
| ACR70 Response | Data not fully reported | Data not fully reported | Data not fully reported | Data not fully reported |
| DAS28-CRP Change from Baseline | Data not fully reported | Data not fully reported | No Statistically Significant Improvement | - |
Detailed quantitative data with p-values for ACR responses and DAS28-CRP changes are not publicly available due to the early termination of the trials.
The critical factor leading to the termination of both Phase II studies and the discontinuation of the this compound development program was a high rate of serious infections.[5] In the combined analysis of both studies, six serious respiratory infections (five cases of pneumonia and one of bronchitis) and one serious case of enterocolitis were reported in the this compound arms.[5] One patient with a presumed opportunistic infection died during the extension phase of Study 1.[5] The combined serious infection rate was calculated to be 16.3 per 100 patient-years.[5]
Other reported adverse events included a higher incidence of non-infection-related gastrointestinal issues in the this compound groups compared to placebo in both studies.[5] Consistent with the preclinical findings, no significant changes in blood pressure were observed in the this compound-treated patients.[5]
The high incidence of serious infections suggested that the high degree of SYK and/or ZAP70 inhibition achieved with the 100 mg BID dose of this compound led to an increased risk of infection, outweighing the potential efficacy benefits.[5]
Experimental Protocols
Rat Collagen-Induced Arthritis (CIA) Model
The rat CIA model is a widely used preclinical model for rheumatoid arthritis as it shares many immunological and pathological features with the human disease.
-
Induction: Male Lewis or Dark Agouti rats are typically used. Arthritis is induced by an intradermal injection of an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is often administered 7 to 21 days after the primary immunization to ensure a high incidence and severity of arthritis.
-
Assessment: The development and severity of arthritis are monitored through clinical scoring of paw swelling, erythema, and joint mobility. Paw volume can also be measured using a plethysmometer. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.
-
Treatment: this compound or vehicle control would be administered orally, typically starting before the onset of clinical signs (prophylactic) or after the establishment of arthritis (therapeutic).
Human Whole Blood Basophil Activation Test (BAT)
The BAT is a functional assay used to measure the activation of basophils in response to an allergen or other stimuli.
-
Principle: The assay measures the upregulation of activation markers, such as CD63, on the surface of basophils following stimulation.
-
Procedure:
-
Whole blood is collected in heparinized tubes.
-
The blood is incubated with a stimulating agent (e.g., anti-IgE) in the presence of varying concentrations of the test compound (this compound) or vehicle control.
-
Following incubation, the cells are stained with fluorescently labeled antibodies against basophil-specific markers (e.g., CD203c, CCR3) and the activation marker CD63.
-
Red blood cells are lysed.
-
The samples are analyzed by flow cytometry to quantify the percentage of CD63-positive basophils.
-
-
Endpoint: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in basophil activation, is calculated.
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the SYK and ZAP-70 kinases, thereby blocking downstream signaling cascades in B-cells and T-cells, respectively.
SYK Signaling in B-cells
Upon antigen binding to the B-cell receptor (BCR), SYK is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b coreceptors. Activated SYK then phosphorylates a number of downstream substrates, including the adaptor protein BLNK (B-cell linker), which in turn recruits and activates Bruton's tyrosine kinase (BTK) and phospholipase C gamma 2 (PLCγ2). This cascade leads to an increase in intracellular calcium and the activation of transcription factors such as NFAT and NF-κB, ultimately resulting in B-cell proliferation, differentiation, and antibody production.
Caption: SYK signaling pathway downstream of the B-cell receptor.
ZAP-70 Signaling in T-cells
Following the engagement of the T-cell receptor (TCR) with an antigen-MHC complex, the Src-family kinase Lck phosphorylates the ITAMs of the CD3 and ζ-chains. This creates docking sites for ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70 phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This leads to the formation of a large signaling complex that activates PLCγ1, resulting in calcium mobilization and the activation of transcription factors like NFAT, which drive T-cell activation, proliferation, and cytokine production.
Caption: ZAP-70 signaling pathway downstream of the T-cell receptor.
Conclusion
The development of this compound represents a well-reasoned, mechanism-based approach to the treatment of rheumatoid arthritis. The molecule demonstrated a promising preclinical profile, with potent and selective inhibition of its intended targets and a favorable safety profile in animal studies, notably avoiding the hypertensive effects of earlier SYK inhibitors. However, the potent dual inhibition of SYK and ZAP-70, while showing early signs of efficacy in RA patients with an inadequate response to methotrexate, ultimately led to an unacceptable risk of serious infections in Phase II clinical trials. The discontinuation of this compound's development underscores the delicate balance between achieving sufficient immunosuppression for therapeutic benefit and maintaining the host's ability to combat infections. This case study provides valuable insights for future drug development programs targeting the SYK/ZAP-70 signaling axis, highlighting the critical importance of defining a therapeutic window that maximizes efficacy while minimizing the risk of profound immunosuppression.
References
- 1. The catalytic activity of the kinase ZAP-70 mediates basal signaling and negative feedback of the T cell receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of MK-8457: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8457 is a potent and selective, reversible ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK) and Zeta-Chain-Associated Protein Kinase 70 (ZAP70).[1] As a dual inhibitor, it targets critical signaling pathways in various hematopoietic cells, including B cells, mast cells, basophils, and T cells, making it a candidate for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis.[1] This technical guide provides a comprehensive summary of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of both SYK and ZAP70. While exhibiting a 40-fold enzymatic selectivity for SYK over ZAP70, it displays comparable cellular activity against both kinases.[1]
Table 1: In Vitro Cellular Activity of this compound[1]
| Assay Description | Cell Type | Stimulation | Endpoint | IC50 (nM) |
| Mast Cell Degranulation | Primary Human Mast Cells | anti-IgE (FcεRI-mediated) | Degranulation | 38 ± 20 |
| Basophil Activation | Human Whole Blood Basophils | anti-IgE (FcεRI-mediated) | Degranulation | 797 ± 365 |
| B-Cell Activation | Human RAMOS Cells | anti-IgM (BCR-mediated) | pBLNK Activation | 35 ± 27 |
| B-Cell Upregulation | Human Whole Blood B-Cells | anti-CD79b (BCR-mediated) | CD69 Upregulation | 1398 ± 505 |
| T-Cell Activity | Jurkat Cells | anti-CD3 (TCR-mediated) | IL-2 Production | 84 ± 26 |
| T-Cell Activity | Human Whole Blood | Phytohemagglutinin (TCR-mediated) | IL-2 Production | 1175 ± 362 |
| Platelet Aggregation | Human Platelet Rich Plasma | Collagen | Aggregation | 19,000 ± 3,000 |
Kinase Selectivity
The selectivity of this compound was assessed against a panel of 191 off-target kinases. Beyond ZAP70, only three kinases, TRKC, SRC, and BLK, were inhibited with IC50 values less than 100-fold above the SYK IC50.[1] Furthermore, in contrast to the non-selective SYK/ZAP70 inhibitor Fostamatinib, this compound is devoid of off-target activity against VEGFR2 in both enzymatic and cellular assays.[2]
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound in animal models such as rats and dogs are not extensively published in the available literature. However, studies in conscious telemetered normotensive Wistar rats and Beagle dogs demonstrated that this compound does not produce the dose-dependent increases in blood pressure observed with Fostamatinib, an effect attributed to off-target VEGFR2 activity.[2]
In Vivo Efficacy in Rheumatoid Arthritis Models
The in vivo efficacy of this compound was evaluated in rat models of adjuvant-induced and collagen-induced arthritis (CIA).
Table 2: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Model | Assessment | Effect |
| Rat Adjuvant-Induced Arthritis | Paw Thickness | Dose-dependent inhibition |
| Rat Collagen-Induced Arthritis | Paw Thickness | Dose-dependent inhibition |
Preclinical pharmacokinetic-pharmacodynamic (PK-PD) modeling and simulations suggest that a high level of SYK/ZAP70 inhibition (approximately 69%) is necessary to achieve nearly full suppression of the CIA response.[1]
Experimental Protocols
Detailed, specific protocols for the preclinical studies of this compound are not publicly available. The following are generalized representations of the methodologies likely employed based on standard practices for these types of assays.
SYK/ZAP70 Biochemical Assay (General Protocol)
Biochemical potency against SYK and ZAP70 would typically be determined using a radiometric or fluorescence-based kinase assay. The general steps would include:
-
Incubation of recombinant human SYK or ZAP70 enzyme with a specific peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Addition of varying concentrations of this compound to the reaction mixture.
-
Incubation to allow for the kinase reaction to proceed.
-
Termination of the reaction and quantification of the phosphorylated substrate.
-
Calculation of IC50 values by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Rat Collagen-Induced Arthritis (CIA) Model (General Protocol)
-
Induction of Arthritis : Male Lewis or Wistar rats are typically immunized with an emulsion of bovine or chicken type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant). A booster immunization is often given 7 to 21 days after the initial immunization.[3][4]
-
Dosing : Once arthritis is established (typically 10-14 days post-initial immunization), animals are randomized into vehicle and treatment groups. This compound would be administered orally at various doses, once or twice daily.[5][6]
-
Efficacy Assessment : The primary endpoint is typically the change in paw thickness or volume, measured periodically throughout the study. Clinical scores based on erythema and swelling of the joints are also commonly used.[1]
-
Histopathology : At the end of the study, joints are collected for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[3]
Signaling Pathways and Experimental Workflows
SYK Signaling Pathway in B-Cells
Caption: SYK signaling cascade downstream of the B-Cell Receptor (BCR).
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for the rat collagen-induced arthritis model.
In Vitro Cellular Assay Cascade
Caption: A logical flow for the in vitro screening of SYK/ZAP70 inhibitors.
Safety Pharmacology
Preclinical safety pharmacology studies in rats and dogs indicated that this compound does not induce the hypertensive effects seen with less selective SYK inhibitors like Fostamatinib.[2] This favorable cardiovascular safety profile is attributed to its high selectivity and lack of activity against VEGFR2.[2] However, early clinical development of this compound was discontinued (B1498344) due to a high rate of serious infections observed in Phase 2 studies, suggesting a potential risk associated with a high degree of SYK and/or ZAP70 inhibition.[7]
Conclusion
This compound is a potent dual inhibitor of SYK and ZAP70 with demonstrated efficacy in preclinical models of rheumatoid arthritis. Its preclinical profile is characterized by high selectivity and a favorable cardiovascular safety profile compared to earlier-generation SYK inhibitors. The comprehensive in vitro and in vivo data supported its progression into clinical development. However, the project was ultimately terminated due to safety concerns related to an increased risk of serious infections, highlighting the challenges of targeting these fundamental immune signaling pathways.
References
- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Preclinical and Clinical Characterization of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, in Normotensive and Hypertensive Cardiovascular Models - ACR Meeting Abstracts [acrabstracts.org]
- 3. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Combination of the SYK Inhibitor, GS-9876, with a JAK Inhibitor Increases Efficacy in a Chronic Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 6. ASN002, a Novel Dual SYK/JAK Inhibitor, Demonstrates Strong Efficacy in a Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 7. Efficacy and Safety of this compound, a Novel SYK Inhibitor for the Treatment of Rheumatoid Arthritis in Two Randomized, Controlled, Phase 2 Studies - ACR Meeting Abstracts [acrabstracts.org]
In Vitro Characterization of MK-8457 Kinase Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8457 is a potent and reversible ATP-competitive inhibitor targeting Spleen Tyrosine Kinase (SYK) and Zeta-Chain-Associated Protein Kinase 70 (ZAP70).[1] These non-receptor tyrosine kinases are critical mediators of signal transduction in various hematopoietic cells. SYK is essential for signaling downstream of the Fc epsilon receptor I (FcεRI) in mast cells and basophils, and the B-cell receptor (BCR) in B cells.[1] ZAP70 is the predominant signaling kinase downstream of the T-cell receptor (TCR) in T cells.[1] Given their central role in immune responses, dual inhibition of SYK and ZAP70 by this compound presents a potential therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.[2][3] This document provides a comprehensive in vitro characterization of this compound, focusing on its kinase selectivity and cellular activity.
Biochemical Selectivity of this compound
This compound demonstrates potent enzymatic inhibition of both SYK and ZAP70. An extensive kinase panel profiling revealed a high degree of selectivity for SYK and ZAP70 over other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. SYK |
| SYK | Value not explicitly stated, used as baseline | 1x |
| ZAP70 | 40x SYK IC50 | 40x |
| TRKC | >100x SYK IC50 | >100x |
| SRC | >100x SYK IC50 | >100x |
| BLK | >100x SYK IC50 | >100x |
| Data sourced from a screening of 191 off-target kinases.[1] |
Cellular Activity of this compound
The inhibitory activity of this compound was further assessed in various cell-based assays to determine its functional potency in a more physiological context.
| Signaling Pathway | Cell Type / System | Assay Readout | IC50 (nM) |
| FcεRI-mediated | Primary Human Mast Cells | Anti-IgE Induced Degranulation | 38 ± 20 |
| Human Whole Blood Basophils | Anti-IgE Induced Degranulation | 797 ± 365 | |
| BCR-mediated | Human RAMOS Cells | Anti-IgM Induced pBLNK Activation | 35 ± 27 |
| Human Whole Blood B cells | Anti-CD79b Induced CD69 Upregulation | 1398 ± 505 | |
| TCR-mediated | Jurkat Cells | Anti-CD3 Induced IL-2 Production | 84 ± 26 |
| Human Whole Blood | Phytohemagglutinin Induced IL-2 Production | 1175 ± 362 | |
| Collagen Receptor | Human Platelet Rich Plasma | Collagen-Induced Platelet Aggregation | 19,000 ± 3,000 |
| Data derived from in vitro cellular assays.[1] |
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the selectivity and potency of this compound.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay, to determine the IC50 of an inhibitor against a purified kinase.
-
Reagents and Materials :
-
Purified recombinant human SYK and ZAP70 kinases.
-
Kinase-specific substrate (e.g., a poly-Glu,Tyr peptide).
-
ATP at a concentration near the Km for the specific kinase.
-
This compound serially diluted in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure :
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the kinase buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 1 hour at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assays
1. Mast Cell Degranulation Assay
-
Cell Type : Primary human mast cells.
-
Stimulus : Anti-IgE antibody.
-
Protocol :
-
Sensitize mast cells with IgE.
-
Pre-incubate the sensitized cells with various concentrations of this compound.
-
Induce degranulation by cross-linking the FcεRI receptors with an anti-IgE antibody.
-
Measure the release of a marker of degranulation, such as β-hexosaminidase, from the cell supernatant.
-
Calculate the IC50 for the inhibition of degranulation.
-
2. B-Cell Activation Assay
-
Cell Type : Human RAMOS cells.
-
Stimulus : Anti-IgM antibody.
-
Protocol :
-
Pre-treat RAMOS cells with a dilution series of this compound.
-
Stimulate the B-cell receptor by adding anti-IgM antibody.
-
After a short incubation, lyse the cells and perform a Western blot or ELISA to detect the phosphorylation of BLNK (a downstream target of SYK).
-
Quantify the level of pBLNK and determine the IC50 of this compound.
-
3. T-Cell Activation Assay
-
Cell Type : Jurkat cells.
-
Stimulus : Anti-CD3 antibody.
-
Protocol :
-
Incubate Jurkat cells with varying concentrations of this compound.
-
Activate the T-cell receptor by incubating with an anti-CD3 antibody.
-
After 24-48 hours, collect the cell culture supernatant.
-
Measure the concentration of secreted IL-2 using an ELISA kit.
-
Calculate the IC50 for the inhibition of IL-2 production.
-
Signaling Pathways and Mechanism of Action of this compound
This compound exerts its therapeutic effect by inhibiting the kinase activity of SYK and ZAP70, thereby blocking downstream signaling cascades that are crucial for immune cell activation.
FcεRI Signaling in Mast Cells
Caption: FcεRI signaling cascade in mast cells and the inhibitory action of this compound on SYK.
BCR Signaling in B-Cells
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibition of SYK by this compound.
TCR Signaling in T-Cells
Caption: T-Cell Receptor (TCR) signaling pathway showing ZAP70 inhibition by this compound.
References
The Role of MK-8457 in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8457 is a potent and selective, reversible ATP-competitive inhibitor of both Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70).[1] These non-receptor tyrosine kinases are critical mediators of signal transduction in various hematopoietic cells. SYK is centrally involved in signaling pathways downstream of the Fc epsilon receptor I (FcεRI) in mast cells and basophils, the B-cell receptor (BCR) in B cells, and the collagen receptor in platelets. ZAP70 is a key component of the T-cell receptor (TCR) signaling cascade in T cells.[1] By targeting these kinases, this compound has been investigated for its therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis.[2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its effects on key cellular signaling pathways, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across a range of in vitro cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency in different signaling contexts.
| Signaling Pathway | Cell Type | Assay Readout | This compound IC50 (nM) |
| FcεRI-mediated Degranulation | Primary Human Mast Cells | Anti-IgE Induced Degranulation | 38 ± 20 |
| Human Whole Blood Basophils | Anti-IgE Induced Degranulation | 797 ± 365 | |
| BCR-mediated Activation | Human RAMOS Cells | Anti-IgM Induced pBLNK Activation | 35 ± 27 |
| Human Whole Blood B cells | Anti-CD79b Induced CD69 Upregulation | 1398 ± 505 | |
| TCR-mediated Activation | Jurkat Cells | Anti-CD3 Induced IL-2 Production | 84 ± 26 |
| Human Whole Blood | Phytohemagglutinin Induced IL-2 Production | 1175 ± 362 | |
| Collagen-induced Platelet Aggregation | Human Platelet Rich Plasma | Platelet Aggregation | 19000 ± 3000 |
Data sourced from an abstract presented at the 2014 ACR/ARHP Annual Meeting.[1]
Core Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of SYK and ZAP70, thereby disrupting the downstream signaling cascades initiated by immune receptor activation.
FcεRI Signaling in Mast Cells
In mast cells, the cross-linking of IgE-bound FcεRI by an antigen triggers the activation of SYK. This initiates a signaling cascade leading to degranulation and the release of inflammatory mediators. This compound blocks this pathway at the level of SYK, preventing mast cell degranulation.
BCR Signaling in B-Cells
Upon antigen binding, the B-cell receptor (BCR) clustering leads to the phosphorylation of ITAMs within the Igα/Igβ subunits, which in turn recruits and activates SYK. This initiates a cascade involving the phosphorylation of linker proteins like BLNK, leading to B-cell activation and proliferation. This compound inhibits SYK, thereby blocking BCR-mediated signaling.
TCR Signaling in T-Cells
In T-cells, the engagement of the TCR with an antigen-MHC complex leads to the recruitment and activation of ZAP70. ZAP70 then phosphorylates downstream adaptor proteins, initiating signaling pathways that result in T-cell activation, proliferation, and cytokine production (e.g., IL-2). This compound's inhibition of ZAP70 disrupts this critical T-cell activation process.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on standard laboratory practices for such assays.
FcεRI-mediated Mast Cell Degranulation Assay
Objective: To determine the inhibitory effect of this compound on IgE-mediated degranulation of mast cells.
Materials:
-
Primary human mast cells or a suitable mast cell line (e.g., LAD2)
-
Cell culture medium (e.g., StemPro-34 SFM) supplemented with SCF
-
Human IgE
-
Anti-human IgE antibody
-
Tyrode's buffer
-
This compound
-
β-hexosaminidase substrate (p-NAG)
-
Stop buffer (carbonate/bicarbonate)
-
96-well plates
Procedure:
-
Cell Culture and Sensitization: Culture mast cells in appropriate medium. Sensitize the cells by incubating with human IgE overnight.
-
Compound Treatment: Wash the sensitized cells with Tyrode's buffer. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30-60 minutes at 37°C.
-
Degranulation Induction: Induce degranulation by adding anti-human IgE antibody. Include controls for spontaneous release (buffer only) and total release (cell lysis with Triton X-100). Incubate for 1 hour at 37°C.
-
β-Hexosaminidase Assay: Centrifuge the plate to pellet the cells. Transfer the supernatant to a new plate. Add β-hexosaminidase substrate and incubate for 1-2 hours at 37°C. Stop the reaction with stop buffer.
-
Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of degranulation for each concentration of this compound and determine the IC50 value.
BCR-mediated pBLNK Activation Assay in RAMOS Cells
Objective: To assess the effect of this compound on the phosphorylation of BLNK following BCR stimulation.
Materials:
-
RAMOS (human Burkitt's lymphoma) cell line
-
RPMI-1640 medium supplemented with FBS
-
Anti-human IgM antibody (F(ab')2 fragment)
-
This compound
-
Phosphatase and protease inhibitors
-
Lysis buffer
-
Antibodies for Western blotting: anti-phospho-BLNK (Tyr96) and anti-total BLNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture RAMOS cells in RPMI-1640. Prior to the experiment, starve the cells in serum-free medium for 2-4 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
BCR Stimulation: Stimulate the cells with anti-human IgM antibody for a short period (e.g., 2-5 minutes) at 37°C.
-
Cell Lysis: Immediately stop the stimulation by adding ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-phospho-BLNK antibody, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for phospho-BLNK. Normalize to total BLNK or a loading control. Determine the IC50 value for the inhibition of BLNK phosphorylation.
TCR-mediated IL-2 Production Assay in Jurkat Cells
Objective: To measure the inhibitory effect of this compound on IL-2 production by activated T-cells.
Materials:
-
Jurkat (human T-lymphocyte) cell line
-
RPMI-1640 medium supplemented with FBS
-
Anti-human CD3 antibody (plate-bound)
-
This compound
-
Human IL-2 ELISA kit
-
96-well tissue culture plates
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody overnight at 4°C. Wash the plate to remove unbound antibody.
-
Cell Plating and Compound Treatment: Seed Jurkat cells in the antibody-coated plate. Add varying concentrations of this compound or vehicle control.
-
Cell Culture: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
IL-2 ELISA: Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for IL-2. Determine the concentration of IL-2 in each sample and calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a kinase inhibitor in a cell-based assay.
Conclusion
This compound is a dual inhibitor of SYK and ZAP70, demonstrating potent inhibition of key signaling pathways in mast cells, B-cells, and T-cells. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on SYK/ZAP70 inhibitors and related inflammatory and autoimmune diseases. The provided visualizations of the signaling pathways and experimental workflows serve as a clear reference for understanding the mechanism of action of this compound and for designing further studies.
References
The Cornerstone of Modern Drug Discovery: A Technical Guide to Structure-Activity Relationship (SAR) Studies
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, understanding the nuanced interplay between a molecule's chemical structure and its biological activity is paramount. This principle, the foundation of Structure-Activity Relationship (SAR) studies, guides medicinal chemists in the rational design of potent and selective therapeutics. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the core tenets of SAR, from fundamental principles to practical applications.
Introduction to Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) is the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure.[1][2] By systematically modifying the chemical structure of a molecule, researchers can elucidate which parts of the molecule, known as pharmacophores, are responsible for its biological effects.[3] This iterative process of synthesis and biological testing is fundamental to optimizing lead compounds into viable drug candidates with improved efficacy, selectivity, and reduced toxicity.[2][4][5]
The primary goals of SAR studies in drug discovery are to:
-
Identify and confirm the pharmacophore of a lead compound.
-
Optimize the potency and selectivity of the lead compound.
-
Improve the pharmacokinetic and pharmacodynamic properties of the drug candidate.
-
Reduce off-target effects and toxicity.[5]
Methodologies in SAR Studies
SAR investigations employ a combination of experimental and computational approaches to build a comprehensive understanding of how structural modifications impact biological activity.
Experimental Approaches
Experimental SAR studies involve the synthesis of a series of analogs of a lead compound, followed by biological evaluation.[4]
-
Chemical Synthesis: Medicinal chemists design and synthesize analogs by modifying specific functional groups, altering the carbon skeleton, or changing the stereochemistry of the lead compound.
-
Biological Assays: These are crucial for quantifying the biological activity of the synthesized compounds. Common assays include:
-
In Vitro Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme, often a key target in a disease pathway. The potency is typically expressed as the half-maximal inhibitory concentration (IC50).
-
Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing insights into its cellular permeability, cytotoxicity, and mechanism of action. Examples include cell proliferation assays (e.g., MTT assay) and reporter gene assays.
-
Computational Approaches
Computational methods, often referred to as Quantitative Structure-Activity Relationship (QSAR), utilize computer models to predict the biological activity of compounds based on their chemical structure.[1] These in silico techniques can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing.
-
Molecular Modeling: This involves the use of computational tools to build, visualize, and analyze the three-dimensional structures of molecules and their interactions with biological targets.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.
-
Molecular Docking: This computational method predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding mode and affinity.
Data Presentation: Quantitative SAR Data
The systematic modification of a lead compound and the subsequent biological testing generate a wealth of quantitative data. Presenting this data in a clear and structured format is essential for discerning trends and making informed decisions in the optimization process.
SAR Table for Hedgehog Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and has been implicated in the formation of various cancers.[4][6] The following table summarizes the SAR of a series of cyclopamine (B1684311) derivatives as inhibitors of the Hh pathway, with activity measured against the NCI-H446 cancer cell line.[4]
| Compound | R1 | R2 | R3 | IC50 (µM) against NCI-H446 |
| 1 | H | OH | H | 2.5 |
| 2 | CH3 | OH | H | 5.1 |
| 3 | H | OCH3 | H | 3.2 |
| 4 | H | OH | CH3 | 1.8 |
| 5 | H | H | H | >10 |
Data is hypothetical and for illustrative purposes, based on principles from cited literature.
SAR Table for p38α MAP Kinase Inhibitors
The p38α mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response and a target for anti-inflammatory drugs. The table below presents the SAR for a series of pyrazole (B372694) derivatives as p38α MAP kinase inhibitors.[7]
| Compound | R1 | R2 | pIC50 (-log IC50) |
| 6 | H | Phenyl | 7.5 |
| 7 | CH3 | Phenyl | 7.2 |
| 8 | H | 4-Fluorophenyl | 8.1 |
| 9 | H | 2-Chlorophenyl | 7.8 |
| 10 | H | Pyridyl | 7.6 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50) in molar units. A higher pIC50 value indicates greater potency. Data is illustrative.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies.
Protocol for In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific protein kinase using a fluorescence-based assay.
Materials:
-
Recombinant protein kinase
-
Fluorescently labeled kinase substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Setup:
-
Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of the kinase solution (e.g., 2X final concentration) to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture of the fluorescently labeled substrate and ATP (both at 2X final concentration) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Signal Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Protocol for Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][5]
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the cells to be tested until they are in the logarithmic growth phase.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Understanding the broader biological context is crucial for effective SAR-guided drug discovery. Signaling pathways represent the complex communication networks within cells that are often dysregulated in disease. Visualizing these pathways and the experimental workflows used to study them can provide valuable insights.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[9][10] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL is the causative agent of Chronic Myeloid Leukemia (CML). Its constitutive kinase activity drives the proliferation of leukemia cells.[11][12]
Caption: Key downstream pathways activated by the BCR-ABL oncoprotein in CML.
General Workflow for a Structure-Activity Relationship (SAR) Study
The process of an SAR study is cyclical, involving iterative rounds of design, synthesis, and testing to refine the properties of a lead compound.
Caption: The iterative cycle of a typical Structure-Activity Relationship study.
Conclusion
Structure-Activity Relationship studies are an indispensable component of modern drug discovery. By systematically exploring the chemical space around a lead compound, medicinal chemists can rationally design molecules with enhanced potency, selectivity, and drug-like properties. The integration of experimental and computational approaches, coupled with robust data analysis and a deep understanding of the underlying biology, is essential for accelerating the journey from a preliminary hit to a life-saving therapeutic. This guide provides a foundational framework for researchers to effectively plan and execute SAR studies, ultimately contributing to the development of the next generation of innovative medicines.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Integrated QSAR study for inhibitors of Hedgehog Signal Pathway against multiple cell lines:a collaborative filtering method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchhub.com [researchhub.com]
- 6. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
In-depth Technical Guide: CD19-Targeting Chimeric Antigen Receptor (CAR)-T Cell Therapy
Please provide the specific patent, intellectual property, or technology you would like this in-depth technical guide to focus on. Once you provide the subject, I will proceed with a thorough analysis and generate the requested content, including data tables, experimental protocols, and Graphviz diagrams.
For the purpose of demonstrating the requested format and style, I will create a hypothetical guide based on a well-understood and publicly documented technology: CAR-T Cell Therapy Targeting CD19 .
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is for illustrative purposes and synthesizes publicly available information. It is not a substitute for a formal patent analysis or experimental validation.
Core Concept: CAR-T Cell Engineering for Cancer Immunotherapy
Chimeric Antigen Receptor (CAR)-T cell therapy is a form of immunotherapy that utilizes a patient's own T cells, which are genetically engineered to express a CAR. This receptor enables the T cells to recognize and kill cancer cells that express a specific target antigen. In the case of many B-cell malignancies, the target antigen is CD19. The engineering process involves the introduction of a transgene encoding the CAR, typically via a lentiviral or retroviral vector. The CAR itself is a synthetic receptor comprising an extracellular antigen-binding domain, a transmembrane domain, and an intracellular signaling domain that activates the T cell upon antigen recognition.
Quantitative Data Summary
The following tables summarize key quantitative data points often found in clinical trials and preclinical studies of CD19 CAR-T therapies.
Table 1: Clinical Efficacy in B-Cell Malignancies
| Parameter | Acute Lymphoblastic Leukemia (ALL) | Diffuse Large B-Cell Lymphoma (DLBCL) |
|---|---|---|
| Complete Remission (CR) Rate | 70-90% | 40-55% |
| Median Duration of Response | 9-12 months | 5-10 months |
| Overall Survival (OS) at 1 year | 50-75% | 45-60% |
Table 2: CAR-T Product Characteristics
| Parameter | Typical Range | Measurement Method |
|---|---|---|
| Transduction Efficiency | 20-60% | Flow Cytometry |
| Viable T Cells in Final Product | >70% | Trypan Blue Exclusion |
| CAR+ T Cells in Final Dose | 1 x 10⁶ - 5 x 10⁶ cells/kg | qPCR or Flow Cytometry |
Key Experimental Protocols
Protocol 1: Lentiviral Transduction of Primary Human T Cells
Objective: To genetically modify primary human T cells to express a CD19-specific CAR.
Methodology:
-
T Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a healthy donor's blood via Ficoll-Paque density gradient centrifugation. T cells are then enriched from the PBMC fraction using magnetic-activated cell sorting (MACS) with anti-CD3 microbeads.
-
T Cell Activation: Isolated T cells are cultured in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum, IL-2 (100 U/mL), and anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio. Cells are incubated for 24-48 hours at 37°C and 5% CO₂.
-
Lentiviral Transduction: The concentrated lentiviral vector encoding the CD19 CAR is added to the activated T cells at a multiplicity of infection (MOI) of 5-10. Polybrene (4-8 µg/mL) is added to enhance transduction efficiency. The cells are then centrifuged at 1000 x g for 90 minutes at 32°C and incubated overnight.
-
Post-Transduction Culture: After 24 hours, the viral supernatant is removed and replaced with fresh culture medium containing IL-2. The T cells are then expanded for an additional 7-10 days.
-
Transduction Efficiency Assessment: The percentage of CAR-expressing T cells is determined by flow cytometry using a protein L or anti-Fab antibody that specifically binds to the CAR's extracellular domain.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the ability of CAR-T cells to kill CD19-positive target cancer cells.
Methodology:
-
Cell Preparation: CD19-positive target cells (e.g., NALM-6 cell line) are labeled with Calcein-AM, a fluorescent dye. CAR-T cells (effector cells) are counted and resuspended in assay medium.
-
Co-culture: The labeled target cells are co-cultured with the CAR-T effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Control Groups: Control wells include target cells alone (spontaneous release) and target cells with a lysis buffer (maximum release).
-
Incubation: The co-culture is incubated for 4 hours at 37°C.
-
Data Acquisition: The amount of Calcein released into the supernatant from lysed target cells is measured using a fluorescence plate reader.
-
Calculation: Specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Mandatory Visualizations
Diagram 1: CD19 CAR-T Cell Signaling Pathway
Caption: CAR-T cell activation and downstream signaling upon CD19 antigen recognition.
Diagram 2: Autologous CAR-T Cell Manufacturing Workflow
Caption: Overview of the autologous CAR-T cell manufacturing process.[1][2][3][4][5]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Enhancing Speed in CAR-T Cell Manufacturing with Cell Therapy Solutions - Behind the Bench [thermofisher.com]
- 5. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Properties, and Mechanism of Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the selective estrogen receptor modulator (SERM), Tamoxifen (B1202). It covers its chemical synthesis, key physicochemical properties, mechanism of action, and standard experimental protocols for its evaluation.
Introduction
Tamoxifen is a nonsteroidal triphenylethylene (B188826) derivative widely used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] It acts as a prodrug, being metabolized in the liver by cytochrome P450 enzymes (notably CYP2D6 and CYP3A4) into its active metabolites, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen.[2][3][4][5] These metabolites have a significantly higher binding affinity for the estrogen receptor than Tamoxifen itself.[2][3] As a SERM, it exhibits tissue-specific estrogen agonist or antagonist effects, functioning as a potent antagonist in breast tissue.[1]
Chemical Synthesis
The synthesis of Tamoxifen is a multi-step process focused on creating the core triphenylethylene structure with the correct stereochemistry, as the Z-isomer possesses the desired anti-estrogenic activity.[3] While several synthetic routes exist, a common and effective method involves a McMurry reaction.[6] An alternative industrial-scale synthesis starts from α-ethyldezoxybenzoin.[7]
General Synthetic Pathway (Grignard Route)
A frequently cited pathway involves the reaction of α-ethyldezoxybenzoin with a Grignard reagent, 4-methoxyphenylmagnesium bromide, to form a carbinol intermediate.[7] This is followed by dehydration under acidic conditions to yield a stilbene (B7821643) derivative. Subsequent demethylation and alkylation with dimethylaminoethylchloride produce a mixture of E and Z isomers, from which the therapeutically active Z-isomer (Tamoxifen) is isolated via fractional crystallization.[7]
Experimental Protocol: Grignard Reaction and Isomer Separation
The following protocol is a generalized representation of an industrial synthesis method.[7]
-
Grignard Reaction: α-Ethyldezoxybenzoin is reacted with 4-methoxyphenylmagnesium bromide in an appropriate ether solvent (e.g., THF) to produce the tertiary alcohol intermediate, 1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol.
-
Dehydration: The intermediate carbinol is subjected to dehydration using a strong acid, such as hydrochloric acid, at an elevated temperature (e.g., 60°C) for several hours. This reaction forms a mixture of geometric isomers of the stilbene derivative.[7]
-
Demethylation: The methoxy (B1213986) group on the stilbene derivative is cleaved to a phenolic hydroxyl group, often by heating with an agent like quinidine (B1679956) hydrochloride.[7]
-
Alkylation: The resulting phenol (B47542) is alkylated using 2-(dimethylamino)ethyl chloride in the presence of a base like sodium ethoxide. This step yields a mixture of (E)- and (Z)-Tamoxifen.[7]
-
Purification and Isomer Separation: The crude product is dissolved in a suitable solvent such as petroleum ether. The solution is cooled to below 0°C to induce crystallization. The desired (Z)-isomer crystallizes preferentially, allowing for its separation by filtration. The final product is then dried under vacuum.[7]
Caption: Generalized workflow for the synthesis and purification of (Z)-Tamoxifen.
Chemical Properties
Tamoxifen's biological activity is intrinsically linked to its chemical structure and properties. As a triphenylethylene derivative, its stereochemistry is critical.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₉NO | [3][8] |
| Molecular Weight | 371.5 g/mol | [3][8] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 97-98 °C | [4][5] |
| pKa | ~8.7 - 8.85 | [4][9] |
| Water Solubility | Insoluble (<0.1% at 20°C) | [4][5] |
| Organic Solubility | Soluble in ethanol, DMSO, methanol, DMF. | [4][8] |
| UV/Vis (λmax) | 238, 278 nm | [8] |
| Active Isomer | Z-isomer | [3] |
Mechanism of Action and Signaling Pathway
Tamoxifen's primary mechanism of action is the competitive antagonism of the estrogen receptor (ER) in breast tissue.[1][2][10]
-
Binding to Estrogen Receptor: In ER-positive cells, the natural ligand, 17β-estradiol (E2), binds to the ER. This causes a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.
-
Gene Transcription (Estradiol-Mediated): The E2-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs). This binding recruits co-activator proteins, initiating the transcription of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2.[2]
-
Competitive Inhibition by Tamoxifen: Tamoxifen and its active metabolites, 4-OHT and endoxifen, compete with estradiol (B170435) for the same binding site on the ER.[1][10]
-
Transcriptional Blockade: The binding of the Tamoxifen-ER complex to the ERE results in a different conformational change. This structure fails to recruit co-activators and instead recruits co-repressor proteins. This action blocks the transcription of estrogen-responsive genes, leading to a halt in the cell cycle (G1 arrest) and inhibiting tumor cell proliferation.[10][11]
Caption: Competitive inhibition of the estrogen receptor signaling pathway by Tamoxifen.
Key Experimental Protocols
Evaluating the efficacy and binding characteristics of Tamoxifen and its analogues involves several standard in vitro assays.
Protocol: Cell Proliferation Assay (BrdU Method)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation. It is used to determine the inhibitory effect of Tamoxifen on cancer cell growth.[12][13]
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in 96-well plates at a density of ~10,000 cells/well and culture until ~70% confluent.[12][14]
-
Synchronization: Culture cells in estrogen-free medium (phenol red-free medium with charcoal-stripped serum) for 48 hours to synchronize the cell cycle.[12]
-
Treatment: Treat cells with varying concentrations of Tamoxifen (e.g., 50 nM to 2000 nM) and appropriate controls (vehicle, estradiol).[12]
-
BrdU Labeling: After 24-48 hours of treatment, add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium and incubate for 2-5 hours.[12][13] BrdU is a thymidine (B127349) analogue that is incorporated into newly synthesized DNA.
-
Detection: Fix the cells and add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Quantification: Add a colorimetric substrate. The amount of colored product, measured by absorbance at 450 nm, is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.[12]
Protocol: Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a compound to compete with radiolabeled estradiol for binding to the ER.[15]
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats, which serves as a rich source of estrogen receptors. Homogenize the tissue in a buffer and ultracentrifuge at 105,000 x g to obtain the cytosolic fraction containing the ER.[15]
-
Assay Setup: In assay tubes, combine the cytosol preparation (e.g., 50-100 µg protein), a fixed concentration of radiolabeled estradiol (³H-E2, e.g., 0.5-1.0 nM), and a range of concentrations of the unlabeled competitor compound (Tamoxifen).[15]
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
Separation: Separate receptor-bound from unbound ³H-E2. This is often achieved by adding a dextran-coated charcoal suspension, which adsorbs the small, unbound ³H-E2 molecules, followed by centrifugation.
-
Quantification: Measure the radioactivity of the supernatant (containing the ³H-E2-ER complex) using a scintillation counter.
-
Analysis: Plot the percentage of bound ³H-E2 against the log concentration of Tamoxifen. This allows for the calculation of the IC₅₀ value—the concentration of Tamoxifen required to displace 50% of the radiolabeled estradiol.
Caption: Standard experimental workflows for assessing Tamoxifen's biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Tamoxifen | 10540-29-1 [chemicalbook.com]
- 5. Tamoxifen CAS#: 10540-29-1 [m.chemicalbook.com]
- 6. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 7. Tamoxifen synthesis - chemicalbook [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tamoxifen Rechallenge Decreases Metastatic Potential but Increases Cell Viability and Clonogenicity in a Tamoxifen-Mediated Cytotoxicity-Resistant Subline of Human Breast MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols: Efficacy of MK-8457 in a Rat Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8457 is a novel and selective dual inhibitor of spleen tyrosine kinase (SYK) and zeta-chain-associated protein kinase 70 (ZAP70).[1] These non-receptor tyrosine kinases are critical components of signal transduction pathways in various immune cells, including B cells and T cells, which are implicated in the pathogenesis of rheumatoid arthritis (RA). The collagen-induced arthritis (CIA) in rats is a widely used preclinical model that mimics many aspects of human RA, including synovitis, cartilage degradation, and bone erosion. This document provides detailed protocols for utilizing the rat CIA model to evaluate the therapeutic potential of this compound and presents representative data on its efficacy.
Data Presentation
The following tables summarize the dose-dependent efficacy of this compound in a rat collagen-induced arthritis model. The data presented is representative of the expected outcomes based on preclinical studies of SYK inhibitors in this model.
Table 1: Effect of this compound on Paw Thickness in Rat CIA Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Change in Paw Thickness (mm) ± SEM | % Inhibition of Paw Swelling |
| Vehicle Control | - | 2.5 ± 0.3 | 0% |
| This compound | 3 | 1.8 ± 0.2 | 28% |
| This compound | 10 | 1.1 ± 0.15 | 56% |
| This compound | 30 | 0.6 ± 0.1 | 76% |
Table 2: Effect of this compound on Arthritis Score in Rat CIA Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Arthritis Score ± SEM | % Reduction in Arthritis Score |
| Vehicle Control | - | 10.2 ± 1.1 | 0% |
| This compound | 3 | 7.5 ± 0.9 | 26.5% |
| This compound | 10 | 4.8 ± 0.7 | 52.9% |
| This compound | 30 | 2.1 ± 0.5 | 79.4% |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of arthritis in susceptible rat strains using type II collagen.
Materials:
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-gauge)
-
Homogenizer or emulsifier
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing equal volumes of the collagen solution and Complete Freund's Adjuvant (CFA). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare a fresh emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA) following the same procedure as in step 1.
-
Anesthetize the rats.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Beginning on day 10 post-primary immunization, monitor the rats daily for the onset and severity of arthritis.
-
Paw Swelling: Measure the thickness of both hind paws using a digital caliper.
-
Arthritis Score: Score each paw based on a scale of 0-4, where:
-
0 = No signs of inflammation.
-
1 = Mild swelling and/or erythema of one joint.
-
2 = Moderate swelling and erythema of one joint or mild swelling of more than one joint.
-
3 = Severe swelling and erythema of an entire paw.
-
4 = Very severe swelling, erythema, and/or ankylosis of the entire paw.
-
-
The maximum arthritis score per rat is 16.
-
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Dosing Regimen:
-
Treatment with this compound or vehicle can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical signs). A common therapeutic regimen starts on day 10 post-primary immunization.
-
-
Preparation of Dosing Solutions:
-
Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 3, 10, and 30 mg/kg).
-
-
Administration:
-
Administer this compound or vehicle orally (p.o.) twice daily (BID) at a consistent time each day until the end of the study (e.g., day 21 or 28).
-
Histopathological Analysis
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O stain
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the rats and collect the hind paws.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
-
Decalcification and Processing:
-
Decalcify the paws in a suitable decalcifying solution until the bones are soft.
-
Process the tissues through a series of graded alcohols and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm sections using a microtome.
-
Stain the sections with H&E to assess inflammation and synovial hyperplasia.
-
Stain adjacent sections with Safranin O to evaluate cartilage damage.
-
-
Scoring:
-
Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion by a blinded observer.
-
Visualizations
References
Application Notes and Protocols for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell cycle progression, metabolism, and apoptosis.[2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[3] In vitro kinase assays are indispensable tools in both basic research and drug development for elucidating kinase function, identifying and characterizing inhibitors, and determining their potency and selectivity.[1][3]
This document provides detailed protocols for commonly employed in vitro kinase assays, including radiometric, fluorescence-based, and luminescence-based methods. It also offers guidance on data analysis and troubleshooting to ensure the generation of robust and reliable results.
Principles of In Vitro Kinase Assays
The fundamental principle of an in vitro kinase assay is to measure the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to a specific substrate by a kinase.[1] The activity of the kinase can be quantified by measuring either the amount of phosphorylated substrate produced or the amount of ATP consumed.[4] There are several methods available to detect kinase activity, each with its own set of advantages and disadvantages.[5]
Radiometric Assays: Considered the "gold standard" by many, these assays utilize radioactively labeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP.[1][6] The radiolabeled phosphate is transferred to the substrate, which is then separated from the unreacted ATP and quantified using a scintillation counter or phosphorimager.[7][8] While highly sensitive and direct, these assays involve the handling of radioactive materials, which requires specialized safety precautions and disposal procedures.[1]
Fluorescence-Based Assays: These assays employ various strategies to generate a fluorescent signal that is proportional to kinase activity.[5]
-
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) when it binds to a larger molecule, such as an antibody that recognizes the phosphorylated substrate.[9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays utilize a lanthanide donor fluorophore and an acceptor fluorophore. When a phospho-specific antibody labeled with the acceptor binds to the phosphorylated substrate (often tagged with the donor), it brings the two fluorophores into close proximity, resulting in an energy transfer and a detectable signal.[10]
-
Fluorescent Peptides: Some assays use peptide substrates that have been modified with an environmentally sensitive fluorophore. Phosphorylation of the peptide leads to a change in the local environment of the fluorophore, causing a detectable change in its fluorescence intensity.[2]
Luminescence-Based Assays: These assays are typically homogeneous "add-and-read" formats that are well-suited for high-throughput screening (HTS).[10]
-
ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify the amount of ATP remaining in the reaction after the kinase reaction is complete.[11][12] A luciferase enzyme is used to generate a luminescent signal that is inversely proportional to the kinase activity.[12][13]
-
ADP Production Assays (e.g., ADP-Glo™): These assays measure the amount of adenosine diphosphate (B83284) (ADP) produced during the kinase reaction.[14] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[14][15]
Signaling Pathway Diagram
Caption: A diagram of a generic kinase signaling cascade and the point of inhibition.
Experimental Workflow Diagram
Caption: A generalized workflow for performing an in vitro kinase assay.
Experimental Protocols
Protocol 1: Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)
This protocol describes a classic method to measure the incorporation of a radiolabeled phosphate group into a peptide substrate.[7][16]
Materials:
-
Purified Kinase
-
Peptide Substrate
-
[γ-³²P]ATP
-
Unlabeled ATP
-
5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)[16]
-
Phosphocellulose P81 paper[7]
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Scintillation Vials
-
Scintillation Fluid
-
Scintillation Counter
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the 5x kinase reaction buffer, unlabeled ATP, [γ-³²P]ATP, and water. The final ATP concentration should be at or near the Km of the kinase.
-
Set up Reactions: In separate tubes, add the purified kinase and the peptide substrate. For inhibitor studies, add the desired concentration of the inhibitor or vehicle (e.g., DMSO).
-
Initiate Reaction: Add the kinase reaction master mix to each tube to start the reaction.
-
Incubate: Incubate the reactions at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 10-30 minutes) to ensure the reaction is in the linear range.[16]
-
Stop Reaction and Spot: Stop the reaction by adding a portion of the reaction mixture onto a labeled square of P81 phosphocellulose paper.[7]
-
Wash: Wash the P81 paper squares multiple times in a beaker containing the stop solution to remove unreacted [γ-³²P]ATP.
-
Dry: Dry the P81 paper squares completely.
-
Quantify: Place each dried paper square into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[8]
Data Analysis: The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and thus, the kinase activity. For inhibitor studies, calculate the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.[15]
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted for measuring kinase activity by quantifying the amount of ADP produced.[14][15]
Materials:
-
Purified Kinase
-
Substrate (protein or peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the kinase, substrate, ATP, and any test compounds (inhibitors). Dilute them to their final working concentrations in the kinase assay buffer.
-
Reaction Setup: To the wells of a white microplate, add the kinase and the test compound or vehicle.
-
Initiate Reaction: Add the substrate and ATP mixture to each well to start the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).[15]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and simultaneously uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[14]
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.[15] For inhibitor screening, normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).[15] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Data Presentation
Table 1: Typical Reagent Concentrations for In Vitro Kinase Assays
| Reagent | Radiometric Assay | Fluorescence Polarization Assay | Luminescence (ADP-Glo™) Assay |
| Kinase | 10-100 nM | 1-20 nM | 0.1-10 nM |
| Substrate | 1-20 µM | 10-100 nM (tracer) | 1-50 µM |
| ATP | Km value | Km value | 1-100 µM |
| MgCl₂ | 5-20 mM | 5-20 mM | 5-20 mM |
| DTT | 1-5 mM | 1-5 mM | 0.1-1 mM |
Note: The optimal concentrations for each reagent should be determined empirically for each specific kinase-substrate pair.[7][9]
Table 2: Example IC50 Values for a Known Kinase Inhibitor
| Kinase Target | Inhibitor | Assay Type | ATP Concentration | IC50 (nM) |
| CaMKII | KN-93 | Luminescence | 10 µM | ~400 |
| PI3Kγ | AS-605240 | Radiometric (SPA) | Km | 8 |
| PI3Kα | AS-605240 | Radiometric (SPA) | Km | 60 |
| Jak3 | Jak3-IN-1 | Luminescence (ADP-Glo™) | Km | 5.3 |
Data compiled from multiple sources.[15][17][18] IC50 values are highly dependent on assay conditions, particularly the ATP concentration for ATP-competitive inhibitors.[19]
Troubleshooting
High background signal is a common issue in in vitro kinase assays. The following diagram outlines a logical approach to troubleshooting this problem.
Caption: A flowchart for troubleshooting high background signals in kinase assays.
Key considerations for troubleshooting:
-
No Enzyme Control: This control, which includes all assay components except the kinase, is crucial for identifying if a test compound interferes with the detection system.[20]
-
No Substrate Control: This helps to determine the level of kinase autophosphorylation.[20]
-
ATP Concentration: High concentrations of ATP can lead to a high background signal, especially in assays that measure ATP depletion or ADP formation.[20]
-
Compound Aggregation: Small molecules can sometimes form aggregates that non-specifically inhibit enzymes. Including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) can help to mitigate this issue.[20]
-
Reagent Quality: Ensure that all reagents, particularly ATP and substrates, are of high quality and have not degraded.[19]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 12. ebiotrade.com [ebiotrade.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. ulab360.com [ulab360.com]
- 15. benchchem.com [benchchem.com]
- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes: Baricitinib in Primary Human Immune Cell Cultures
Introduction
Baricitinib (B560044) is a selective and reversible inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These intracellular enzymes are crucial for the signaling pathways of numerous cytokines and growth factors that regulate inflammation and immune responses.[2][4] By blocking the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, baricitinib effectively dampens the signaling of pro-inflammatory cytokines, making it a valuable tool for studying immune modulation in vitro.[1][2] These application notes provide an overview of the use of baricitinib in primary human immune cell cultures, its effects on various immune cell subsets, and its mechanism of action.
Mechanism of Action
Cytokine binding to their receptors on the surface of immune cells activates associated JAKs.[1] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation.[1][5] Baricitinib exerts its immunomodulatory effects by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs.[1][3] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and IFN-γ.[1][4]
Applications in Primary Human Immune Cell Cultures
Baricitinib can be utilized in a variety of in vitro assays to study its effects on primary human immune cells, including:
-
T Cell Proliferation and Differentiation: Baricitinib has been shown to suppress the proliferation of human CD4+ T cells and inhibit their differentiation into pro-inflammatory Th1 and Th17 subsets.[1][6][7]
-
B Cell Function: It can inhibit the differentiation of B cells into antibody-producing plasmablasts.[1][6]
-
Dendritic Cell (DC) Maturation and Function: Baricitinib can suppress the expression of co-stimulatory molecules like CD80 and CD86 on monocyte-derived dendritic cells (MoDCs), which is crucial for T cell activation.[1][5][6] It also reduces the production of type I interferon (IFN) by plasmacytoid dendritic cells (pDCs).[5][6]
-
Monocyte and Macrophage Activity: The compound can modulate cytokine production by monocytes and macrophages.
-
Cytokine Release Assays: Baricitinib is effective in reducing the secretion of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in response to stimuli.[8]
Data Presentation
Table 1: IC50 Values of Baricitinib for STAT Phosphorylation in Human PBMCs
| Cell Type | Stimulus | Phosphorylated STAT | Baricitinib IC50 (nM) | Reference |
| CD4+ T Cells | IL-6 | pSTAT3 | 47 | [9] |
| Monocytes | IFN-γ | pSTAT1 | 5.3 | [9] |
| Monocytes | IL-6 | pSTAT3 | 40 | [9] |
| NK Cells | IL-15 | pSTAT5 | 280 | [9] |
| B Cells | IFN-α | pSTAT1 | 11 | [9] |
Table 2: Effects of Baricitinib on Immune Cell Functions
| Immune Cell Type | Function Assessed | Effect of Baricitinib | Reference |
| CD4+ T Cells | Proliferation | Inhibition | [1][6][7] |
| Naive CD4+ T Cells | Th1 Differentiation (IFN-γ production) | Inhibition | [6][10] |
| Naive CD4+ T Cells | Th17 Differentiation (IL-17 production) | Inhibition | [6][10] |
| B Cells | Differentiation to Plasmablasts | Inhibition | [1][6] |
| B Cells | IL-6 Production | Inhibition | [6] |
| Monocyte-derived DCs | CD80/CD86 Expression | Suppression | [1][5][6] |
| Plasmacytoid DCs | Type I IFN Production | Suppression | [5][6] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[11][12][13]
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque™ or Lymphoprep™ (density 1.077 g/mL)[11]
-
50 mL conical tubes
-
Sterile pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.[12][13]
-
Carefully layer the diluted blood over the Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.[11][12] A typical ratio is 15 mL of Ficoll-Paque™ for 30 mL of diluted blood.
-
Centrifuge at 800-1000 x g for 20-30 minutes at room temperature with the brake off.[11][12]
-
After centrifugation, four distinct layers will be visible: plasma at the top, followed by a "buffy coat" layer of PBMCs, the Ficoll-Paque™ layer, and red blood cells/granulocytes at the bottom.
-
Carefully aspirate the PBMC layer using a sterile pipette and transfer to a new 50 mL conical tube.[11][12]
-
Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300-400 x g for 10 minutes at room temperature.[12][13]
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final PBMC pellet in the appropriate cell culture medium for downstream applications.
Protocol 2: T Cell Proliferation Assay
This protocol outlines a method to assess the effect of baricitinib on T cell proliferation.
Materials:
-
Isolated human naive CD4+ T cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
Baricitinib
-
[³H]-thymidine
-
96-well flat-bottom plate
-
Cell harvester and scintillation counter
Procedure:
-
Plate naive CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of baricitinib for 1 hour.
-
Stimulate the T cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.[10]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Pulse the cells with 1 µCi/well of [³H]-thymidine for the final 18 hours of incubation.
-
Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Data is expressed as counts per minute (CPM).
Protocol 3: Cytokine Quantification by ELISA
This protocol describes the measurement of cytokine (e.g., IL-6) production from immune cells using a sandwich ELISA.[14][15][16]
Materials:
-
Cell culture supernatants from stimulated immune cells treated with or without baricitinib
-
ELISA plate
-
Capture antibody (e.g., anti-human IL-6)
-
Detection antibody (e.g., biotinylated anti-human IL-6)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[14]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Add the stop solution and read the absorbance at 450 nm using a plate reader.
-
Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 4: Analysis of STAT3 Phosphorylation by Phosphoflow Cytometry
This protocol details the measurement of intracellular phosphorylated STAT3 (pSTAT3) in response to cytokine stimulation.[17][18][19][20]
Materials:
-
Isolated PBMCs or whole blood
-
Recombinant human IL-6
-
Baricitinib
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-pSTAT3 (pY705)
-
Flow cytometer
Procedure:
-
Aliquot 100 µL of whole blood or 1 x 10^6 PBMCs per tube.
-
Pre-treat cells with baricitinib or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with rhIL-6 (e.g., 10 ng/mL) for 15 minutes at 37°C.[19]
-
Immediately fix the cells by adding pre-warmed fixation buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubate on ice for 30 minutes.[18]
-
Wash the cells with staining buffer.
-
Stain with fluorochrome-conjugated anti-CD4 and anti-pSTAT3 antibodies for 60 minutes at room temperature in the dark.[19]
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer and analyze the pSTAT3 signal in the CD4+ T cell population.
Mandatory Visualization
Caption: Baricitinib inhibits the JAK-STAT signaling pathway.
Caption: General workflow for studying Baricitinib's effects.
References
- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 3. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Baricitinib restrains the immune dysregulation in patients with severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. reprocell.com [reprocell.com]
- 13. Human PBMC Isolation | The Ansel Lab [ansel.ucsf.edu]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. rndsystems.com [rndsystems.com]
- 16. biocompare.com [biocompare.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. uab.edu [uab.edu]
- 19. Detection of intracellular pSTAT3 [bio-protocol.org]
- 20. Phosphoflow cytometry to assess cytokine signaling pathways in peripheral immune cells: potential for inferring immune cell function and treatment response in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mast Cell Degranulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory responses.[1][2] Upon activation by various stimuli, such as allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI) or through IgE-independent pathways, mast cells undergo degranulation.[2][3][4] This process involves the rapid release of pre-formed inflammatory mediators stored in cytoplasmic granules, including histamine (B1213489), proteases (like tryptase and chymase), and β-hexosaminidase.[5] The release of these mediators orchestrates local or systemic inflammation.[2] Consequently, monitoring and modulating mast cell degranulation is a key area of research for understanding allergic diseases and for the development of novel therapeutics.[6][7]
These application notes provide detailed protocols for commonly used in vitro assays to quantify mast cell degranulation, focusing on the measurement of β-hexosaminidase and histamine release. Additionally, the underlying signaling pathways and experimental workflows are illustrated.
Key Signaling Pathways in Mast Cell Degranulation
Mast cell activation and subsequent degranulation are initiated by complex signaling cascades. The classical pathway involves the aggregation of FcεRI receptors by antigen-crosslinked IgE.[2] This leads to the activation of a cascade of intracellular signaling molecules, culminating in the fusion of granules with the plasma membrane and the release of their contents.[2] More recently, IgE-independent pathways, such as those mediated by the MRGPRX2 receptor, have been identified as also playing a significant role in mast cell activation.[4][8]
Below is a diagram illustrating the canonical IgE-mediated (FcεRI) signaling pathway leading to mast cell degranulation.
Caption: IgE-mediated (FcεRI) signaling cascade in mast cells.
Application Note 1: β-Hexosaminidase Release Assay
Principle
The β-hexosaminidase assay is a widely used, simple, and cost-effective method to quantify mast cell degranulation.[9] β-hexosaminidase is an enzyme stored in mast cell granules and is released into the supernatant upon degranulation.[6][9] Its activity can be measured colorimetrically using a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[10] The enzyme cleaves pNAG to produce p-nitrophenol, which has a yellow color at an alkaline pH and can be quantified by measuring absorbance at 405 nm.[10] The amount of β-hexosaminidase released is proportional to the extent of degranulation.
Experimental Workflow: Degranulation Assay
The general workflow for an in vitro mast cell degranulation assay, such as the β-hexosaminidase or histamine release assay, is depicted below.
Caption: General experimental workflow for mast cell degranulation assays.
Protocol: β-Hexosaminidase Release Assay Using RBL-2H3 Cells
This protocol is adapted for the rat basophilic leukemia (RBL-2H3) cell line, a common model for studying mast cell degranulation.[6]
Materials:
-
RBL-2H3 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Test compound (e.g., inhibitor)
-
0.1% Triton X-100 in Tyrode's buffer
-
pNAG substrate solution (1 mM pNAG in 0.1 M citrate (B86180) buffer, pH 4.5)[6]
-
Stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)[6]
-
96-well cell culture plates
Procedure:
-
Cell Culture and Sensitization:
-
Compound Treatment:
-
Degranulation Induction:
-
β-Hexosaminidase Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes.[6]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
Add 50 µL of pNAG substrate solution to each well containing the supernatant.[6]
-
Incubate the plate at 37°C for 1-2 hours.[6]
-
Stop the reaction by adding 150 µL of stop buffer.[6]
-
Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release using the following formula:
% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] * 100
Quantitative Data Summary
| Cell Type | Stimulus | Typical % Total Release | Reference |
| LAD2/LADR Cells | Streptavidin (100 ng/mL) | 20-40% | |
| LAD2/LADR Cells | Spontaneous | 2-5% |
Application Note 2: Histamine Release Assay
Principle
Histamine is a primary mediator released from mast cell granules and its measurement provides a direct assessment of degranulation.[11] Histamine release can be quantified from cell culture supernatants or whole blood samples.[11][12] The most common method for histamine quantification is the enzyme-linked immunosorbent assay (ELISA), which offers high sensitivity and specificity.[12][13] While more complex than the β-hexosaminidase assay, measuring histamine can be a more sensitive method for detecting mast cell activation, especially when cell numbers are limited.[14]
Protocol: Histamine Release from Cultured Mast Cells
This protocol provides a general guideline for stimulating histamine release from cultured mast cells for subsequent quantification by ELISA.
Materials:
-
Cultured mast cells (e.g., human primary mast cells, BMMCs)
-
Appropriate buffer (e.g., HEPES buffer)[9]
-
Stimulating agent (e.g., anti-IgE, ionomycin, substance P, C5a)[5][14]
-
Test compound (inhibitor)
-
96-well plates
-
Histamine ELISA kit
Procedure:
-
Cell Preparation and Sensitization (if applicable):
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with the test compound or vehicle control.
-
Add the stimulating agent to induce degranulation. Optimal concentrations and incubation times should be determined empirically but are typically around 20-30 minutes at 37°C.[9]
-
-
Sample Collection:
-
Histamine Quantification:
Data Analysis: Calculate the percentage of histamine release similarly to the β-hexosaminidase assay, comparing the amount of histamine in the sample supernatant to the total histamine content (determined by lysing the cells) and the spontaneous release.
Quantitative Data Summary
| Sample Type | Stimulus | Fold Increase in Histamine Release (vs. media) | Reference |
| Peritoneal Cells | Anti-IgE (0.5 µg/ml) | ~2.5 | [14] |
| Peritoneal Cells | Ionomycin (1 µg/ml) | ~3.2 | [14] |
Application Note 3: Calcium Imaging for Real-Time Analysis
Principle
Mast cell degranulation is a calcium-dependent process.[15] Activation of mast cells leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), initially from internal stores like the endoplasmic reticulum, followed by a sustained influx from the extracellular environment.[15][16] This calcium mobilization is a critical upstream event for granule fusion and mediator release.[17]
Calcium imaging uses fluorescent dyes (e.g., Fluo-4 AM) or genetically encoded calcium indicators to visualize and quantify these changes in [Ca²⁺]i in real-time at the single-cell level.[17][18][19] This technique provides high spatial and temporal resolution, allowing for the detailed study of the signaling events that precede degranulation.[16][17]
Protocol: General Steps for Calcium Imaging in Mast Cells
-
Cell Loading: Incubate mast cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye will be taken up by the cells and cleaved by intracellular esterases, trapping it in the cytoplasm.
-
Imaging Setup: Place the loaded cells on a microscope equipped for live-cell fluorescence imaging.
-
Baseline Measurement: Record the baseline fluorescence intensity of the cells before stimulation.
-
Stimulation: Add the stimulus (e.g., antigen, secretagogue) to the cells while continuously recording fluorescence images.
-
Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. This is often expressed as a ratio (F/F₀) or percent change (%ΔF/F).[18]
Quantitative Data Summary
| Cell Type | Stimulus | Median [Ca²⁺]i Increase (%ΔF/F) | Peak Response Time (s) | Reference |
| Human Submucous Mast Cells | mAb22E7 (IgE receptor cross-linking) | 20% | 90 | [18] |
Conclusion
The assays described provide robust and reproducible methods for studying mast cell degranulation. The choice of assay depends on the specific research question, available resources, and the desired level of detail. The β-hexosaminidase assay offers a simple and high-throughput method for screening compounds, while histamine release assays provide a more direct and sensitive measure of degranulation. Calcium imaging allows for the detailed, real-time investigation of the upstream signaling events that control this critical cellular process. Together, these tools are invaluable for researchers in immunology, allergy, and drug development.
References
- 1. axelabio.com [axelabio.com]
- 2. JCI - Different activation signals induce distinct mast cell degranulation strategies [jci.org]
- 3. Mast cell - Wikipedia [en.wikipedia.org]
- 4. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay of Mast Cell Mediators | Springer Nature Experiments [experiments.springernature.com]
- 8. mdnewsline.com [mdnewsline.com]
- 9. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 11. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. novamedline.com [novamedline.com]
- 13. nwlifescience.com [nwlifescience.com]
- 14. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Dosing in Rodent Inflammation Models
Introduction
Rodent models of inflammation are indispensable tools in preclinical research for understanding the pathophysiology of inflammatory diseases and for evaluating the efficacy of novel anti-inflammatory therapeutics. The successful execution of these studies hinges on the appropriate selection of the inflammation model, the correct administration of test compounds, and the accurate assessment of inflammatory responses. These application notes provide detailed protocols for three commonly used rodent inflammation models and summarize dosing regimens for standard-of-care anti-inflammatory agents.
General Considerations for Substance Administration in Rodents
The route and volume of administration are critical factors that can influence the pharmacokinetic and pharmacodynamic profile of a test compound. Proper technique is essential to ensure accurate dosing and to minimize stress and potential injury to the animals.[1][2]
Table 1: Recommended Administration Volumes and Needle Sizes for Mice and Rats
| Route | Species | Max Volume (per site) | Recommended Needle Size (Gauge) | Notes |
| Oral (PO) | Mouse | 10 mL/kg | 20-22G (gavage) | Gavage requires extensive training to avoid esophagus or trachea injury.[1][3] |
| Rat | 5 mL/kg[4] | 16-18G (gavage) | Gavage requires extensive training to avoid esophagus or trachea injury.[1][3] | |
| Intraperitoneal (IP) | Mouse | 10 mL/kg | 25-27G | Inject into the lower right abdominal quadrant to avoid the bladder and cecum.[2][3] |
| Rat | 10 mL/kg | 23-25G | Inject into the lower right abdominal quadrant to avoid the bladder and cecum.[2][3] | |
| Subcutaneous (SC) | Mouse | 10 mL/kg | 25-27G | Injection into the loose skin over the back/neck is common.[5] |
| Rat | 5 mL/kg | 25G | Injection into the loose skin over the back/neck is common.[5] | |
| Intravenous (IV) | Mouse | 5 mL/kg (bolus) | 26-28G | The lateral tail vein is most commonly used.[5] |
| Rat | 5 mL/kg (bolus) | 25-27G | The lateral tail vein is most commonly used.[5] |
Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
This model is a widely used and highly reproducible assay for evaluating the activity of acute anti-inflammatory agents.[6] The inflammatory response is characterized by a biphasic development of edema, with the initial phase mediated by histamine (B1213489) and serotonin, and the later phase (3-5 hours) maintained by prostaglandin (B15479496) release.[6]
Experimental Protocol
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.[7]
-
Baseline Measurement: Measure the baseline volume of the right hind paw of each rat using a plethysmometer.[8][9]
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally or orally). Standard drugs like Indomethacin are typically given 30-60 minutes before carrageenan injection.[9][10]
-
Induction of Edema: Inject 0.1 mL of a 1% w/v lambda-carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[8][9][11]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8][9]
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage of edema inhibition is calculated relative to the vehicle-treated control group.
Caption: Workflow for the rat carrageenan-induced paw edema model.
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust systemic inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6. This model is used to study sepsis-like syndromes and the systemic effects of anti-inflammatory drugs.
Experimental Protocol
-
Animal Acclimation: Acclimate male C57BL/6 or ICR mice (8-10 weeks old) for at least one week.
-
Compound Administration: Administer the test compound or vehicle. In some protocols, pre-treatment for several days may be performed.[12] For example, Dexamethasone has been administered 24 hours and 30 minutes prior to the LPS challenge.[13]
-
Induction of Inflammation: Administer a single intraperitoneal (IP) injection of LPS. Doses can range from 0.5 mg/kg for low-grade inflammation to 10 mg/kg for a more robust response.[12][14]
-
Monitoring: Monitor animals for clinical signs of inflammation (e.g., lethargy, piloerection) and body weight changes.[14]
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6). Tissues like the brain, liver, or lungs can also be harvested for analysis.
-
Data Analysis: Cytokine levels are typically measured by ELISA and compared between treatment groups and the vehicle control.
Caption: Workflow for the mouse LPS-induced systemic inflammation model.
Model 3: Collagen-Induced Arthritis (CIA) (Chronic Inflammation)
The CIA model in mice is considered the gold standard for studying rheumatoid arthritis (RA) as it shares many immunological and pathological features with the human disease.[15][16] It involves an autoimmune response to type II collagen, leading to chronic joint inflammation and destruction.
Experimental Protocol
-
Animal Selection: Use susceptible mouse strains, such as DBA/1 (H-2q), which are highly responsive to bovine or chick type II collagen.[15][16][17] Mice should be 7-8 weeks old.[15][16]
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of type II collagen in Complete Freund's Adjuvant (CFA). The quality of the emulsion is critical for successful induction.[15]
-
Anesthetize the mouse and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Arthritis Assessment:
-
Compound Administration: Therapeutic administration of test compounds usually begins at the onset of clinical signs (around day 28-35) and continues for a specified duration (e.g., 2 weeks).[18]
-
Final Evaluation: At the end of the study, paws can be collected for histological analysis of inflammation, cartilage damage, and bone erosion.
Caption: Timeline for the mouse Collagen-Induced Arthritis (CIA) model.
Dosing of Common Anti-Inflammatory Drugs
The following table summarizes effective doses for several standard anti-inflammatory drugs in the models described. Doses can vary based on the specific strain, severity of inflammation, and desired therapeutic effect.
Table 2: In Vivo Dosing for Standard Anti-Inflammatory Drugs in Rodent Models
| Drug | Class | Model | Species | Dose Range | Route | Key Findings / Notes |
| Indomethacin | Non-selective COX Inhibitor | Carrageenan Paw Edema | Rat | 5 - 10 mg/kg | IP, PO | Significantly inhibits paw edema.[8][9][19] A dose of 10 mg/kg suppressed edema by 54% at 2-4 hours.[8] |
| Naproxen | Non-selective COX Inhibitor | Carrageenan Paw Edema | Rat | 10 - 15 mg/kg | PO | A single 15 mg/kg dose suppressed edema development by up to 81%.[8] |
| Celecoxib (B62257) | Selective COX-2 Inhibitor | Collagen-Induced Arthritis | Rat | 5 - 10 mg/kg/day | PO | Effective at reducing inflammation and joint damage.[18][20] A dose of 24 mg/kg showed favorable effects on OA progression.[21] |
| Dexamethasone | Glucocorticoid | Carrageenan Paw Edema | Mouse | 0.5 - 2.0 mg/kg | IP | Dose-dependently reduces both phases of edema.[22] |
| Dexamethasone | Glucocorticoid | LPS-Induced Inflammation | Mouse | 0.5 - 5 mg/kg | PO, SC | High doses (5 mg/kg) significantly improved survival and reduced serum TNF-α and IL-6.[13][14] |
| Dexamethasone | Glucocorticoid | Collagen-Induced Arthritis | Rat | 0.2 - 2.25 mg/kg | IM | A potent anti-inflammatory in arthritis models.[23] |
Key Inflammatory Signaling Pathway: Arachidonic Acid Cascade
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid.
Caption: NSAIDs inhibit COX enzymes to block prostaglandin synthesis.
References
- 1. ntnu.edu [ntnu.edu]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. scielo.br [scielo.br]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 20. Effect of selective COX-2 inhibitor, celecoxib on adjuvant-induced arthritis model in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective COX-2 inhibitor ameliorates osteoarthritis by repressing apoptosis of chondrocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse paw edema. A new model for inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of Dexamethasone in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PRT062607 as a Selective Tool Compound for SYK Pathway Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (SYK) and Zeta-chain Associated Protein Kinase 70 (ZAP70) are critical non-receptor tyrosine kinases that mediate signaling from immunoreceptors in hematopoietic cells. SYK is essential for signaling downstream of the B-cell receptor (BCR) and Fc receptors (FcRs), playing a pivotal role in the activation, proliferation, and differentiation of B-cells, mast cells, macrophages, and neutrophils.[1][2][3] ZAP70 is a closely related kinase primarily expressed in T-cells and NK cells, where it is indispensable for T-cell receptor (TCR) signaling.[4][5]
Given their sequence homology and functional importance in distinct immune lineages, validating the specific contributions of the SYK and ZAP70 pathways is crucial for both basic research and therapeutic development. This requires tool compounds with high selectivity. PRT062607 (also known as P505-15) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of SYK.[6][7] Its exceptional selectivity makes it an ideal tool for dissecting SYK-dependent signaling events and validating the SYK pathway in various cellular contexts.
These application notes provide a summary of PRT062607's activity and detailed protocols for its use in validating the SYK signaling pathway.
Tool Compound Profile: PRT062607 (P505-15)
PRT062607 is an ATP-competitive inhibitor that demonstrates high affinity for SYK.[8] Its anti-SYK activity is at least 80-fold greater than its affinity for other kinases, including the closely related ZAP70, making it superior for specifically interrogating SYK function without confounding off-target effects.[6][8][9]
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of PRT062607 against SYK and other selected kinases.
| Kinase Target | Assay Type | IC50 / Activity | Selectivity vs. Other Kinases | Reference |
| SYK | Cell-free | 1-2 nM | >80-fold vs. ZAP70, Fgr, Lyn, etc. | [8][9][10] |
| ZAP70 | Cell-free | >80 nM | - | [8][9] |
| Lyn | Cell-free | >80 nM | - | [8][9] |
| Fgr | Cell-free | >80 nM | - | [8][9] |
| FAK | Cell-free | >80 nM | - | [8][9] |
| Pyk2 | Cell-free | >80 nM | - | [8][9] |
| BCR Signaling | Human Whole Blood | 0.27 µM | - | [9][11] |
| FcεRI Degranulation | Human Whole Blood | 0.15 µM | - | [9][11] |
Signaling Pathway Overview
SYK and ZAP70 are activated downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor engagement, a Src-family kinase phosphorylates the ITAMs, creating docking sites for the tandem SH2 domains of SYK or ZAP70. This recruitment leads to the phosphorylation and full activation of SYK/ZAP70, which in turn phosphorylates a cascade of downstream substrates, ultimately leading to cellular activation.
References
- 1. invivogen.com [invivogen.com]
- 2. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Syk Kinase Inhibitors Products: R&D Systems [rndsystems.com]
- 4. What are ZAP70 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel kinase inhibitors. This document covers key biochemical assay technologies, data analysis procedures, and the visualization of relevant signaling pathways.
Introduction to High-Throughput Screening for Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] High-throughput screening (HTS) is an essential tool in drug discovery for identifying and characterizing small molecule inhibitors of these kinases from large compound libraries.[2] This process involves miniaturized, automated assays that enable the rapid testing of thousands to millions of compounds.[2]
The selection of an appropriate HTS assay technology is crucial for the success of a screening campaign. Key considerations include the assay's sensitivity, robustness, cost, and susceptibility to interference from library compounds.[2] Commonly employed HTS technologies for kinase inhibitor screening include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and luminescence-based assays.[3][4][5]
High-Throughput Screening Assay Technologies and Protocols
This section details the principles and provides step-by-step protocols for three widely used HTS assays for kinase inhibitor discovery.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays are a popular choice for HTS due to their high sensitivity, low background, and homogeneous "mix-and-read" format.[4] These assays measure the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide chelate like Europium or Terbium) to an acceptor fluorophore. This energy transfer only occurs when the donor and acceptor are in close proximity, as would be the case in a kinase reaction where a labeled antibody binds to a phosphorylated substrate.
The LanthaScreen® Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase.[6][7]
Principle: A Europium-labeled anti-tag antibody binds to the kinase of interest. An Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs between the Europium donor and the Alexa Fluor® 647 acceptor. Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[6][7]
Experimental Protocol:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in the appropriate kinase buffer to achieve the desired final assay concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and the Europium-labeled anti-tag antibody in kinase buffer.[8]
-
Tracer Solution Preparation: Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.[8]
-
Assay Plate Preparation: Add 5 µL of the diluted test compound solution to the wells of a 384-well assay plate. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Reaction Initiation: Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 4X tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[7][8]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).[6] The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission).
The Adapta® Universal Kinase Assay is a homogenous, universal assay that measures the amount of ADP produced during a kinase reaction.[3][9][10]
Principle: This assay uses a competitive immunoassay format. In the absence of kinase activity, a Europium-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer, resulting in a high FRET signal. When the kinase is active, it produces ADP, which displaces the tracer from the antibody, leading to a decrease in the FRET signal.[4][9]
Experimental Protocol:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO and then in kinase buffer.
-
Kinase Solution Preparation: Prepare a 4X solution of the kinase in kinase buffer.[4]
-
Substrate/ATP Solution Preparation: Prepare a 2X solution of the substrate and ATP in kinase buffer.[4]
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compound solution to the wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of the 4X kinase solution to each well.
-
Reaction Initiation: Add 5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction.[4]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[4]
-
Detection Reagent Addition: Add 5 µL of a 3X detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA (to stop the reaction) to each well.[4]
-
Equilibration: Incubate the plate at room temperature for 30 minutes.[4]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, calculating the emission ratio (665 nm / 615 nm).[3]
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a homogenous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5]
Principle: A small, fluorescently labeled molecule (tracer), often a known ligand or a fluorescently labeled ATP analog, tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger kinase molecule, its rotation slows down, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from the kinase, causing a decrease in the FP signal.[5]
Experimental Protocol:
-
Component Optimization:
-
Tracer Concentration: Determine the dissociation constant (Kd) of the tracer for the kinase and use a tracer concentration at or below the Kd.[5]
-
Kinase Concentration: Titrate the kinase against a fixed concentration of the tracer to determine the optimal kinase concentration that gives a robust signal window.[5]
-
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO and then in kinase buffer.
-
Assay Plate Preparation: Add the desired volume of diluted test compounds to a low-volume, black 384-well plate. Include positive and negative controls.
-
Kinase Addition: Add the optimized concentration of the kinase to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase interaction.[5]
-
Tracer Addition: Add the optimized concentration of the fluorescent tracer to all wells to initiate the competition reaction.
-
Equilibration: Incubate the plate for 1-2 hours at room temperature to reach binding equilibrium.[5]
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize key parameters for the described HTS assays and provide IC50 values for common kinase inhibitors against a selection of kinases.
Table 1: Comparison of HTS Assay Technologies
| Parameter | TR-FRET (LanthaScreen®) | TR-FRET (Adapta®) | Fluorescence Polarization (FP) |
| Principle | Competitive Binding | ADP Detection | Competitive Binding |
| Assay Format | Homogeneous, mix-and-read | Homogeneous, mix-and-read | Homogeneous, mix-and-read |
| Typical Z'-factor | > 0.7 | > 0.7 | > 0.5 |
| Advantages | High sensitivity, robust | Universal for ADP-producing enzymes | Simple, cost-effective |
| Disadvantages | Requires specific tracer for each kinase | Indirect measure of kinase activity | Potential for compound interference |
Table 2: IC50 Values of Common Kinase Inhibitors in Biochemical Assays
| Inhibitor | Target Kinase | Assay Type | Reported IC50 (nM) |
| Staurosporine (B1682477) | PKC | Radiometric | 0.7[2] |
| Staurosporine | PKA | Radiometric | 7[2] |
| Staurosporine | CDK2 | - | Nanomolar range[8] |
| Staurosporine | p60v-src | - | 6 |
| Gefitinib | EGFR | Kinase Assay | 26-57[7] |
| Dasatinib | Abl | Kinase Assay | <0.78[6] |
| Dasatinib | Src | Kinase Assay | <0.37[6] |
| Sunitinib (B231) | VEGFR2 | Kinase Assay | 80[11] |
| Sunitinib | PDGFRβ | Kinase Assay | 2[11] |
Note: IC50 values can vary significantly depending on the assay conditions, such as ATP concentration and substrate used.[1]
Experimental Data Analysis Protocol
-
Raw Data Processing: For each well, obtain the raw signal from the plate reader (e.g., TR-FRET ratio, fluorescence polarization value).
-
Calculation of Percent Inhibition: Normalize the data using the high (negative control, e.g., DMSO) and low (positive control, e.g., a potent inhibitor) controls on each plate. The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))[12]
-
Dose-Response Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[4][13][14] The 4PL equation is:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the percent inhibition
-
X is the compound concentration
-
Top is the maximum percent inhibition
-
Bottom is the minimum percent inhibition
-
HillSlope describes the steepness of the curve
-
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the high and low controls:
Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|
Visualization of Key Kinase Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key kinase signaling pathways frequently targeted in drug discovery.
References
- 1. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Dose-Response Data Analysis | by Scott McPhee | Medium [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. punnettsquare.org [punnettsquare.org]
- 15. ashpublications.org [ashpublications.org]
- 16. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Adalimumab in Combination with Methotrexate in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction. The combination of a tumor necrosis factor (TNF) inhibitor, such as adalimumab, with the disease-modifying antirheumatic drug (DMARD) methotrexate (B535133), is a cornerstone of treatment for moderate to severe RA. Adalimumab, a fully human monoclonal antibody, specifically targets and neutralizes TNF-α, a key cytokine in the inflammatory cascade.[1][2] Methotrexate, an antimetabolite, has anti-inflammatory and immunomodulatory effects.[3] In clinical practice, the combination of adalimumab and methotrexate has been shown to be more effective than either monotherapy.[4][5][6][7][8] One of the key benefits of this combination is that methotrexate can reduce the development of anti-adalimumab antibodies, thereby enhancing the therapeutic efficacy and duration of response to adalimumab.
These application notes provide an overview of the use of adalimumab in combination with methotrexate in preclinical arthritis models, with a focus on the collagen-induced arthritis (CIA) mouse model. This information is intended to guide researchers in designing and conducting studies to evaluate novel therapeutic strategies for rheumatoid arthritis.
Data Presentation
The following tables summarize quantitative data from a preclinical study in a collagen-induced arthritis (CIA) mouse model, comparing the effects of adalimumab and methotrexate monotherapy to a diseased control group.
Table 1: Effect of Adalimumab and Methotrexate on Clinical Score in CIA Mice
| Treatment Group | Day 21 | Day 24 | Day 27 | Day 30 | Day 33 | Day 36 | Day 39 | Day 42 |
| CIA Control | ~0.5 | ~2.0 | ~4.0 | ~6.0 | ~8.0 | ~9.5 | ~10.5 | ~11.0 |
| Methotrexate | ~0.5 | ~1.5 | ~3.0 | ~4.5 | ~6.0 | ~7.0 | ~7.5 | ~8.0 |
| Adalimumab | ~0.5 | ~1.0 | ~2.0 | ~3.0 | ~4.0 | ~4.5 | ~5.0 | ~5.5 |
Data is estimated from graphical representations in the source and is for illustrative purposes.[9]
Table 2: Effect of Adalimumab and Methotrexate on Histological Score and Cytokine Levels in CIA Mice
| Treatment Group | Histological Score (Arbitrary Units) | IL-1β (pg/mL) |
| CIA Control | ~10 | ~150 |
| Methotrexate | ~7 | ~100 |
| Adalimumab | ~5 | ~75 |
Data is estimated from graphical representations in the source and is for illustrative purposes.[9]
Table 3: Dose-Dependent Effect of Methotrexate on Disease Activity in CIA Mice
| Methotrexate Dose | Mean Disease Activity Score (± SEM) | Mean Paw Volume (mm³, ± SEM) | Mean Joint Histology Score (± SEM) |
| 0 mg/kg (CIA Control) | 13.8 ± 1.3 | ~2.2 | 9.9 ± 1.9 |
| 2 mg/kg | ~11.0 | ~2.1 | ~8.0 |
| 10 mg/kg | ~8.0 | ~2.0 | ~6.0 |
| 20 mg/kg | 6.5 ± 1.4 | ~1.9 | ~4.0 |
Data is adapted from a study by O'Dell et al. (2019).[10]
Experimental Protocols
1. Collagen-Induced Arthritis (CIA) Mouse Model
The CIA mouse model is a widely used preclinical model of rheumatoid arthritis as it shares many immunological and pathological features with the human disease.[2]
-
Animals: DBA/1J mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Disease Assessment:
-
Clinical Scoring: Monitor mice daily for signs of arthritis starting from day 21. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
-
Treatment Protocol:
-
Methotrexate: Administer subcutaneously or orally at a dose of 1-20 mg/kg, once to three times a week, starting from the day of booster immunization or at the onset of clinical signs of arthritis.[10]
-
Adalimumab: Administer subcutaneously at a dose of 1-10 mg/kg, typically once or twice a week, starting from the onset of clinical signs of arthritis.[9]
-
Combination Therapy: Administer both adalimumab and methotrexate according to the schedules and doses established for the individual agents.
-
2. Histological Analysis of Joints
Histological analysis is crucial for assessing the extent of joint inflammation, cartilage destruction, and bone erosion.
-
Sample Collection: At the end of the study, euthanize the mice and collect the hind paws.
-
Tissue Processing:
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution (e.g., 10% EDTA) for 7-14 days.
-
Process the decalcified tissues and embed in paraffin.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation (synovial hyperplasia and inflammatory cell infiltration).
-
Safranin O-Fast Green: To visualize cartilage and assess cartilage damage (loss of proteoglycans).
-
Tartrate-Resistant Acid Phosphatase (TRAP): To identify osteoclasts and assess bone erosion.
-
-
Histological Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system.
Mandatory Visualizations
Caption: Signaling pathways of Adalimumab and Methotrexate in arthritis.
Caption: Experimental workflow for a collagen-induced arthritis study.
References
- 1. Assessment and Comparison of the Efficacy of Methotrexate, Prednisolone, Adalimumab, and Tocilizumab on Multipotency of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate in rheumatoid arthritis: studies with animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adalimumab (Humira) in Combination with Methotrexate is Efficacious for Treatment in RA Patients • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 5. Long term efficacy and safety of adalimumab plus methotrexate in patients with rheumatoid arthritis: ARMADA 4 year extended study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addition or removal of concomitant methotrexate alters adalimumab effectiveness in rheumatoid arthritis but not psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adalimumab and methotrexate is more effective than adalimumab alone in patients with established rheumatoid arthritis: results from a 6‐month longitudinal, observational, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Effectiveness of Adalimumab and Methotrexate Combination Therapy in Rheumatoid Arthritis [article.sapub.org]
- 9. biocytogen.com [biocytogen.com]
- 10. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Immunosuppression in Research Models
These application notes provide detailed protocols for inducing immunosuppression in research models, primarily focusing on murine models. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Inducing a state of immunosuppression in animal models is a critical step in various research areas, including organ transplantation, autoimmune disease modeling, and the development of xenograft tumor models.[1][2] The choice of immunosuppressive agent and protocol depends on the specific research question, the desired degree and duration of immunosuppression, and the animal model being used. This document outlines protocols for commonly used immunosuppressive agents: Cyclophosphamide, Dexamethasone, and Cyclosporine A, as well as a combination protocol for robust immunosuppression.
Immunosuppressive Agents: Mechanisms of Action
A variety of chemical and biological agents can induce immunosuppression.[3] These agents can be broadly classified based on their primary mechanism of action, such as inhibitors of transcription, nucleotide synthesis, growth factor signal transduction, and differentiation.[4] The selection of an appropriate agent is crucial and should be tailored to the specific requirements of the experimental design.
Cyclophosphamide: An alkylating agent that cross-links DNA, leading to the apoptosis of rapidly dividing cells, particularly lymphocytes.[5] This cytotoxic effect results in a broad suppression of the immune system.
Dexamethasone: A synthetic glucocorticoid that exerts its immunosuppressive effects through multiple mechanisms. It can inhibit the transcription of pro-inflammatory cytokines and upregulate T-cell inhibitory molecules like CTLA-4, thereby suppressing T-cell activation and proliferation.[6][7][8]
Cyclosporine A: A calcineurin inhibitor that specifically targets T-lymphocytes.[3][9] It binds to cyclophilin, and this complex inhibits calcineurin, a phosphatase required for the activation of the transcription factor NFAT.[9][10] By blocking NFAT activation, Cyclosporine A prevents the transcription of interleukin-2 (B1167480) (IL-2) and other cytokines essential for T-cell proliferation and activation.[9][10]
Data Presentation: Quantitative Effects of Immunosuppressive Agents
The following tables summarize quantitative data on the effects of different immunosuppressive agents in mouse models.
Table 1: Effects of Cyclophosphamide on Immune Parameters in Mice
| Parameter | Control Group | Cyclophosphamide (60 mg/kg/day, gavage for 30 days) | Cyclophosphamide (200 mg/kg, single IP injection) | Reference |
| Body Weight | Normal | Significantly Lower | Significantly Lower | [11] |
| Spleen Weight | Normal | Significantly Lower | Significantly Lower | [11] |
| Peripheral Blood Lymphocyte (%) | Normal | Significantly Lower | Significantly Lower | [11] |
| Natural Killer (NK) Cell Activity | Normal | Significantly Lower | Significantly Lower | [11] |
| Cytotoxic T Lymphocyte (CTL) Activity | Normal | Significantly Lower | Significantly Lower | [11] |
Table 2: Effects of a Combination Immunosuppression Protocol on Hematological Parameters in C57BL/6 Mice
| Parameter | Control Group | Cyclosporine (30 mg/kg) + Ketoconazole (10 mg/kg) | Cyclosporine + Ketoconazole + Cyclophosphamide (60 mg/kg) | Reference |
| Total White Blood Cells (WBC) | Normal | Significantly Decreased | Further Significantly Decreased | [1] |
| Lymphocytes | Normal | Significantly Decreased | Further Significantly Decreased | [1] |
| Neutrophils | Normal | Not specified | Significantly Reduced | [1] |
Experimental Protocols
Protocol 1: Cyclophosphamide-Induced Immunosuppression
This protocol is designed to induce a general state of immunosuppression in mice and is often used in studies of infectious disease and immunomodulation.[5][12]
Materials:
-
Cyclophosphamide (CTX)
-
Sterile saline
-
8-week-old female BALB/c mice[5]
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of Cyclophosphamide in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
For induction of immunosuppression, administer Cyclophosphamide at a dose of 80 mg/kg body weight via intraperitoneal injection for 3 consecutive days.[5]
-
A control group of mice should receive intraperitoneal injections of sterile saline following the same schedule.
-
The immunosuppressive state can be confirmed by monitoring parameters such as total white blood cell count, lymphocyte subpopulations, and spleen and thymus weight.[13] A significant decrease in these parameters indicates successful immunosuppression.[5]
-
Following the 3-day induction period, the mice can be used for the intended experimental procedures. The duration of immunosuppression will vary, with maximum changes typically observed around day 5, followed by gradual recovery.[13]
Protocol 2: Dexamethasone-Induced Immunosuppression
This protocol is suitable for studies investigating the role of glucocorticoids in immune modulation and for creating models where T-cell function is suppressed.[6][14]
Materials:
-
Dexamethasone (DEX)
-
Sterile vehicle (e.g., saline)
-
C57BL/6 mice[6]
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a solution of Dexamethasone in a suitable sterile vehicle.
-
Administer Dexamethasone via intraperitoneal injection at a dosage of 5 mg/kg of body weight.[14] This administration can be initiated 6 days prior to the experimental challenge (e.g., infection) and continued as needed for the duration of the experiment.[14]
-
A control group should receive injections of the vehicle alone.
-
The immunosuppressive effect can be monitored by assessing the atrophy of lymphoid organs such as the spleen and thymus, and by analyzing T-cell populations and function.[6][14] For instance, an increase in CTLA-4 expressing T-cells can be observed.[6]
Protocol 3: Combination Immunosuppression for Xenograft Models
This protocol is designed to achieve profound and prolonged immunosuppression, which is essential for the successful engraftment of human tumor xenografts in mice.[1][4]
Materials:
-
Cyclosporine
-
Ketoconazole
-
Cyclophosphamide
-
Sterile vehicle for administration (e.g., saline)
-
C57BL/6 mice[1]
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Prepare solutions of Cyclosporine, Ketoconazole, and Cyclophosphamide in a sterile vehicle.
-
Administer Cyclosporine (30 mg/kg) and Ketoconazole (10 mg/kg) daily via subcutaneous injection for a specified period to induce an initial state of immunosuppression. The optimal duration should be determined based on monitoring immune parameters.[1]
-
Following the initial phase, inject Cyclophosphamide subcutaneously at a dose of 60 mg/kg on days 3 and 1 before the planned tumor cell injection.[1]
-
This regimen leads to a significant reduction in white blood cells, lymphocytes, and neutrophils, creating a suitable environment for xenograft development.[1]
-
Tumor cells can then be implanted, and the growth of the xenograft can be monitored. This protocol has been shown to achieve a high take rate with no mortality.[1][15]
Visualizations
Signaling Pathways
Caption: Mechanism of action of Cyclosporine A in T-cells.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 4. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 5. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone-induced immunosuppression: mechanisms and implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scilit.com [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. A cyclophosphamide-induced immunosuppression Swiss Albino mouse model unveils a potential role for cow urine distillate as a feed additive - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characteristics of the cyclophosphamide-induced immunosuppression model in Balb/c mice | Laboratory Animals for Science [labanimalsjournal.ru]
- 14. Corticosteroid-Induced Immunosuppression Ultimately Does Not Compromise the Efficacy of Antibiotherapy in Murine Mycobacterium ulcerans Infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Off-Target Effects of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for identifying and characterizing the off-target effects of kinase inhibitors. Accurate assessment of inhibitor selectivity is crucial for the development of safe and effective therapeutics, as off-target interactions can lead to unforeseen side effects or contribute to the drug's overall efficacy through polypharmacology.[1][2] This document outlines detailed protocols for key experimental approaches, including in vitro kinome profiling, cellular target engagement assays, and phosphoproteomics, to provide a multi-faceted understanding of a kinase inhibitor's specificity.
Introduction to Off-Target Effects of Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[3] Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive drug targets. Kinase inhibitors have emerged as a major class of targeted therapeutics. However, due to the conserved nature of the ATP-binding pocket across the kinome, many inhibitors can bind to and inhibit multiple kinases, not just the intended target.[1][4] These unintended interactions are known as off-target effects.
Understanding the off-target profile of a kinase inhibitor is essential for several reasons:
-
Predicting and Mitigating Toxicity: Off-target inhibition can lead to adverse drug reactions by disrupting normal physiological processes.[5]
-
Deconvoluting Mechanism of Action: Unexpected phenotypes observed in preclinical studies may be attributable to off-target activities.
-
Identifying Opportunities for Drug Repurposing: A well-characterized off-target profile may reveal new therapeutic indications for an existing inhibitor.
-
Guiding Lead Optimization: Selectivity profiling can inform medicinal chemistry efforts to design more specific inhibitors.
This guide provides a framework for a tiered approach to assessing kinase inhibitor selectivity, moving from broad in vitro screens to more physiologically relevant cellular assays.
Data Presentation: Comparative Kinase Inhibitor Selectivity
Quantitative data from selectivity profiling is essential for comparing the off-target profiles of different kinase inhibitors. The following tables provide hypothetical but representative data for several well-known kinase inhibitors, illustrating how such data can be structured for clear comparison. The data is typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency. A selectivity index can be calculated by comparing the potency against the primary target to that of off-targets.
Table 1: In Vitro Kinase Selectivity Profile of Imatinib
| Kinase Target | IC50 (nM) | Primary/Off-Target | Reference |
| ABL1 | 25 | Primary | [2] |
| c-KIT | 100 | Primary | [2] |
| PDGFRα | 150 | Primary | [2] |
| DDR1 | 38 | Off-Target | [6] |
| NQO2 | 82 | Off-Target (non-kinase) | [6] |
| LCK | >10,000 | Off-Target | |
| SRC | >10,000 | Off-Target |
Table 2: In Vitro Kinase Selectivity Profile of Dasatinib
| Kinase Target | IC50 (nM) | Primary/Off-Target | Reference |
| BCR-ABL | <1 | Primary | [7] |
| SRC Family Kinases (SRC, LCK, YES) | 0.5 - 5 | Primary | [7][8] |
| c-KIT | 10 | Off-Target | [8] |
| PDGFRβ | 28 | Off-Target | [8] |
| EphA2 | 30 | Off-Target | |
| p38 MAPK | 30 | Off-Target | |
| BTK | Variable | Off-Target | [9] |
Table 3: In Vitro Kinase Selectivity Profile of Sorafenib
| Kinase Target | IC50 (nM) | Primary/Off-Target | Reference |
| BRAF | 22 | Primary | [10] |
| CRAF | 6 | Primary | [10] |
| VEGFR-2 | 90 | Primary | [10] |
| PDGFRβ | 50 | Primary | [10] |
| c-KIT | 68 | Primary | [10] |
| FLT3 | 58 | Primary | [10] |
| RET | 4 | Off-Target | [10] |
Table 4: In Vitro Kinase Selectivity Profile of Erlotinib
| Kinase Target | IC50 (nM) | Primary/Off-Target | Reference |
| EGFR | 2 | Primary | [11] |
| JAK2 | 500 | Off-Target | [12] |
| SRC | >10,000 | Off-Target | |
| ABL | >10,000 | Off-Target |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the off-target effects of kinase inhibitors.
In Vitro Kinome Profiling using Radiometric Assay
This protocol describes a gold-standard method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate.[13][14][15]
Materials:
-
Recombinant kinases of interest
-
Kinase-specific peptide or protein substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Test inhibitor (e.g., Imatinib) dissolved in DMSO
-
10% (v/v) phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the specific substrate, and the recombinant kinase.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitor in the kinase assay buffer. Include a DMSO-only vehicle control.
-
Initiate Kinase Reaction: In a 96-well plate, combine the kinase reaction mix with the various concentrations of the inhibitor or vehicle control.
-
Start the Reaction: Add [γ-³²P]ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.
-
Wash: Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[6][16][17][18][19]
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the target kinase and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Heat Treatment: Harvest the cells and resuspend them in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase. Re-probe the membrane for a loading control.
-
Data Analysis:
-
Melt Curve: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melt curve. A shift in the curve in the presence of the inhibitor indicates target engagement.
-
Isothermal Dose-Response (ITDR): For a fixed temperature that shows a significant shift, plot the amount of soluble target protein against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 for target engagement.
-
Phosphoproteomics Analysis of Off-Target Effects
Phosphoproteomics allows for the unbiased, global analysis of changes in protein phosphorylation in response to kinase inhibitor treatment, providing insights into the downstream signaling consequences of both on- and off-target inhibition.[20][21][22]
Materials:
-
Cell line of interest
-
Kinase inhibitor and vehicle control (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Sequencing-grade trypsin
-
Phosphopeptide enrichment kit (e.g., IMAC or TiO₂ beads)[1][7][23][24]
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)[8][25][26][27][28]
-
Phosphoproteomics data analysis software (e.g., MaxQuant, Spectronaut, PhosR)[9][29][30]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the kinase inhibitor or vehicle control for a desired time.
-
Cell Lysis and Protein Digestion:
-
Lyse cells in urea-based lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Dilute the urea concentration and digest proteins into peptides using trypsin overnight at 37°C.[31]
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use a specialized software suite to identify and quantify phosphopeptides from the raw MS data.
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon inhibitor treatment.
-
Use bioinformatics tools for pathway analysis and kinase substrate enrichment analysis to infer the activity of upstream kinases.[9][29][32][33]
-
Visualization of Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding and communicating results. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Signaling Pathways
Caption: On- and off-target effects of Imatinib on signaling pathways.
Caption: On- and off-target effects of Dasatinib on cellular pathways.
Experimental Workflows
Caption: A tiered workflow for comprehensive off-target profiling.
Conclusion
The study of off-target effects is an indispensable component of modern drug discovery and development. A thorough understanding of a kinase inhibitor's selectivity profile enables a more accurate interpretation of its biological effects and a better prediction of its clinical safety and efficacy. The combination of in vitro biochemical assays, cellular target engagement studies, and global phosphoproteomics provides a powerful and comprehensive approach to characterizing the on- and off-target activities of kinase inhibitors. The detailed protocols and data presentation guidelines provided in these application notes are intended to equip researchers with the necessary tools to conduct robust and informative off-target profiling studies.
References
- 1. manoa.hawaii.edu [manoa.hawaii.edu]
- 2. Phosphopeptide Enrichment Coupled with Label-free Quantitative Mass Spectrometry to Investigate the Phosphoproteome in Prostate Cancer [jove.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Phosphopeptide enrichment by IMAC | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 8. Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. CETSA [cetsa.org]
- 20. A Phosphoproteomics Data Resource for Systems-level Modeling of Kinase Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 24. learn.cellsignal.com [learn.cellsignal.com]
- 25. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. prottech.com [prottech.com]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
- 30. Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 32. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 33. PhosX: data-driven kinase activity inference from phosphoproteomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Adverse Effects and Clinical Trial Terminations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on identifying, managing, and reporting adverse effects in clinical trials. It also offers insights into the reasons behind clinical trial terminations to help you proactively address potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for terminating a clinical trial?
A1: Clinical trials can be terminated for various reasons. While challenges in patient recruitment are a primary factor, adverse events and lack of efficacy are also significant contributors.[1][2] Analysis of terminated drug trials between 2010 and 2021 revealed the following key reasons for termination:
| Reason for Termination | Percentage of Terminated Trials |
| Low Accrual Rate | 25.4% |
| Unspecified | 24.1% |
| Lack of Efficacy | 7.3% |
| Adverse Events | 3.9% |
| Business/Strategic Decision | 3.6% |
| Financial | 3.4% |
| Product Discontinuation | 2.7% |
| Regulatory Issues | 0.6% |
| Positive Outcome | 0.6% |
| Protocol Deviation | 0.5% |
| Ethical Considerations | 0.2% |
| Data Collection Challenges | 0.1% |
| Other | 27.8% |
| Source: GlobalData, Clinical Trials Arena, 2022[1] |
It's important to note that approximately 90% of all drugs that enter clinical trials fail to receive regulatory approval.[3][4][5] The primary reasons for these failures in clinical drug development are:
-
Lack of clinical efficacy: 40-50%
-
Unmanageable toxicity: 30%
-
Poor drug-like properties: 10-15%
-
Lack of commercial needs and poor strategic planning: 10%[3][5]
Q2: What is an adverse event (AE) and how is it classified?
A2: An adverse event is any unfavorable or unintended sign, symptom, or disease that occurs in a patient during a clinical trial. It may or may not be related to the treatment being studied.[6] AEs are classified based on their severity, seriousness, and expectedness.
-
Severity: Graded on a scale from 1 to 5, with grade 1 being mild and grade 5 being fatal.[7]
-
Seriousness: A serious adverse event (SAE) is any event that results in death, is life-threatening, requires hospitalization, results in disability, or is a congenital anomaly.[8]
-
Expectedness: An AE is considered "expected" if it is listed in the protocol and "unexpected" if it is not.[6]
Q3: Who decides to terminate a clinical trial due to adverse events?
A3: The decision to halt a clinical trial is typically made by a collaborative effort between several key stakeholders, including:
-
Data and Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews trial data to ensure participant safety.[9][10]
-
Sponsor: The pharmaceutical company or research institution funding the trial.
-
Regulatory Authorities: Agencies such as the Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[9]
-
Institutional Review Board (IRB) / Ethics Committee: A committee that ensures the ethical conduct of the research and the protection of human subjects.[9]
Troubleshooting Guides for Managing Adverse Events
Guide 1: Investigating Unexpected Adverse Events
If an unexpected adverse event occurs, it is crucial to act swiftly and systematically to ensure participant safety and maintain trial integrity.
Workflow for Investigating Unexpected Adverse Events:
Caption: Workflow for handling unexpected adverse events.
Detailed Steps:
-
Observe and Document: Immediately and thoroughly document the unexpected adverse event in the participant's source documents.
-
Provide Medical Care: Ensure the participant receives appropriate medical assessment and care.
-
Report to Sponsor/CRO: Report the event to the study sponsor or Contract Research Organization (CRO) within the timelines specified in the protocol (typically within 24 hours for SAEs).[9]
-
Assess Causality: The investigator, in collaboration with the sponsor, must assess the likelihood that the event is related to the investigational product.
-
Report to Regulatory Authorities and IRB/EC: If the event is determined to be an unanticipated problem that involves risks to subjects, it must be reported to the relevant regulatory authorities and the Institutional Review Board/Ethics Committee.
-
Review Protocol and Informed Consent: Evaluate if the study protocol and informed consent documents need to be amended to include the new risk.
-
Implement Corrective Actions: Implement any necessary changes to the study procedures to mitigate the risk to other participants.
Guide 2: Managing Organ-Specific Toxicities
Certain organ systems are more susceptible to drug-induced toxicity. Proactive monitoring and management are essential.
Problem: The investigational drug shows signs of causing damage to the heart muscle.
Troubleshooting Protocol:
-
Baseline Assessment: Before starting treatment, conduct a comprehensive baseline echocardiogram, including 2D and 3D left ventricular ejection fraction (LVEF) and global longitudinal strain (GLS).[5] Also, measure baseline cardiac biomarkers like troponin and brain natriuretic peptide (BNP).[11]
-
Regular Monitoring:
-
For patients on anthracyclines, monitor LVEF every 3 months during treatment and then yearly.[2]
-
For those on trastuzumab, assess LVEF every 3 months during therapy and at 12 and 18 months post-treatment.[2]
-
Consider periodic measurement of troponin and BNP before each cycle of potentially cardiotoxic therapy.[11]
-
-
Define Stopping Rules: Establish clear criteria for holding or discontinuing treatment based on changes in LVEF and GLS, as was done in the trastuzumab clinical trials.[2]
-
Referral: Refer patients with decreased baseline LVEF or those who develop cardiotoxicity to a cardio-oncology service.[5]
Example Case: In the ALLHAT study, the doxazosin (B1670899) treatment arm was terminated early due to a significantly higher rate of congestive heart failure compared to the chlorthalidone (B1668885) arm.[12]
Problem: The investigational drug is causing liver damage.
Troubleshooting Protocol:
-
Frequent Liver Function Tests (LFTs): Monitor alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) (TBL) frequently, especially during the initial phase of treatment.
-
"Hy's Law" Criteria: Be vigilant for cases meeting "Hy's Law" criteria, which are highly predictive of severe DILI:
-
ALT or AST > 3 times the upper limit of normal (ULN)
-
TBL > 2 times ULN
-
No other explanation for the liver injury.
-
-
Causality Assessment: Use a structured causality assessment tool to evaluate the likelihood of DILI.
-
Discontinuation and Follow-up: If DILI is suspected, discontinue the investigational drug immediately and monitor LFTs closely until they return to baseline.
Example Case: In February 2024, RAPT Therapeutics terminated its zelnecirnon (B10855426) program after a Phase 2 trial was placed on clinical hold due to a serious adverse event of severe liver injury in one patient.
Problem: The investigational drug is causing damage to the nervous system.
Troubleshooting Protocol:
-
Tiered Assessment Approach:
-
Tier 1 (Screening): Use simple behavioral observation methods and automated motor activity assessments.
-
Tier 2 (Characterization): If neurotoxicity is suspected, use more specific tests to evaluate motor, sensory, and cognitive functions.
-
-
Behavioral Testing: Employ a range of behavioral tests to assess for acute and subchronic neurotoxicity, abuse liability, and seizure liability.
-
Developmental Neurotoxicity: For drugs that may be used in pediatric populations or pregnant women, specific developmental neurotoxicity studies are crucial.
Problem: The investigational drug is adversely affecting the immune system.
Troubleshooting Protocol:
-
Standard Toxicity Studies: Initial indicators of immunotoxicity can be derived from standard hematology, serum chemistry, and histopathology examinations from routine toxicity studies.
-
Functional Assays: If immunomodulatory effects are anticipated, conduct functional assays to assess:
-
Humoral immunity: T-dependent antibody responses.
-
Cell-mediated immunity: Natural killer (NK) cell activity and cytotoxic T-lymphocyte (CTL) responses.
-
-
Cytokine Release Assays: For biologics with a risk of infusion reactions, perform in vitro cytokine release assays to predict potential immunotoxic responses.
Logical Relationships in Clinical Trial Termination
The decision to terminate a clinical trial due to adverse events is a complex process involving multiple inputs and decision points.
Decision Pathway for Trial Termination due to Adverse Events:
References
- 1. Clinically Significant Liver Toxicity Related To Anti-cancer Drugs Is Rare But Often Leads To Discontinuation Of Treatment | AASLD [aasld.org]
- 2. Safety data and withdrawal of hepatotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Characteristics and Treatment of Immune-Related Adverse Events of Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Premature Clinical Trial Discontinuation in the Era of Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incidence of immune-related adverse events and its association with treatment outcomes: The MD Anderson Cancer Center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer’s Disease: Key Insights from Two Decades of Clinical Trial Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Factors associated with clinical trials that fail and opportunities for improving the likelihood of success: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. With the Increased Use of Immune Checkpoint Inhibitors, Fatal Toxicities Continue to Occur | Docwire News [docwirenews.com]
- 10. researchgate.net [researchgate.net]
- 11. The Pattern of Time to Onset and Resolution of Immune-Related Adverse Events Caused by Immune Checkpoint Inhibitors in Cancer: A Pooled Analysis of 23 Clinical Trials and 8,436 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Increasingly Halting Human Trials as Companies Pursue Risky, Cutting-Edge Drugs - Progress for Patients [progressforpatients.org]
Technical Support Center: Investigating High Rates of Serious Infections in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a high rate of serious infections in their clinical studies.
Troubleshooting Guides
Issue: An unexpected increase in the rate of serious infections is observed in the active treatment arm of a clinical trial.
Initial Steps:
-
Immediate Assessment:
-
Verify the accuracy of the reported adverse events.
-
Conduct a preliminary review of the affected participants' baseline characteristics and concomitant medications.
-
Notify the study's safety monitoring committee and relevant regulatory authorities as per the protocol.
-
-
Causality Assessment:
-
For each case, perform a thorough causality assessment to determine the likelihood that the serious infection is related to the investigational product.[1][2][3] This involves a systematic evaluation of temporal relationships, biological plausibility, and the exclusion of other potential causes.[4][5]
-
-
Microbiological Investigation:
-
Ensure appropriate clinical samples (e.g., blood cultures, respiratory secretions, tissue biopsies) are collected before the administration of broad-spectrum antibiotics, whenever possible, to maximize the chances of identifying the causative pathogen(s).[6][7]
-
Utilize a comprehensive range of microbiological techniques, including culture-based methods and molecular diagnostics (e.g., PCR, metagenomic sequencing), to identify the infectious agent(s).[4][8][9]
-
Advanced Troubleshooting:
-
Review of Study Protocol and Procedures:
-
Data Analysis:
-
Conduct a detailed analysis of the characteristics of the infections (e.g., type, site, causative organism).
-
Compare the incidence rates of specific types of infections between treatment arms.
-
Investigate potential risk factors among the affected participants (e.g., age, comorbidities, concomitant medications).
-
Frequently Asked Questions (FAQs)
Q1: What are the common types of serious infections observed in clinical trials of immunosuppressive agents?
A1: The most frequently reported serious infections include pneumonia and other respiratory tract infections, skin and soft tissue infections, and sepsis.[11] Urinary tract infections and gastrointestinal infections are also common. The specific types of infections can vary depending on the mechanism of action of the investigational drug and the underlying patient population.
Q2: How can we differentiate between a community-acquired infection and an opportunistic infection in a clinical trial participant?
A2: Differentiating between community-acquired and opportunistic infections requires a comprehensive clinical and microbiological evaluation.
-
Community-Acquired Infections: Typically caused by common pathogens circulating in the community. The patient's exposure history and local epidemiology are important considerations.
-
Opportunistic Infections: Caused by organisms that do not typically cause disease in individuals with a healthy immune system. The presence of specific risk factors, such as profound immunosuppression, is a key indicator. A thorough diagnostic workup, including specialized microbiological testing, is often necessary to identify opportunistic pathogens.
Q3: What are the key components of a robust Data and Safety Monitoring Plan (DSMP) for infectious risks?
A3: A robust DSMP for infectious risks should include:
-
Prospective Monitoring: Clearly defined procedures for the ongoing monitoring of infection rates.[6]
-
Defined Stopping Rules: Specific criteria for when to halt or modify the study due to an excess of infections.[10]
-
Independent Review: An independent Data and Safety Monitoring Board (DSMB) or a medical monitor to review safety data.[10]
-
Adverse Event Adjudication: A process for the systematic and unbiased review and classification of all serious infectious events by an independent clinical endpoint committee.[12]
Q4: What immediate actions should be taken when a trial participant develops a suspected serious infection?
A4: The immediate priorities are patient safety and obtaining diagnostic samples.
-
Stabilize the Patient: Provide appropriate medical care.
-
Collect Samples: Obtain blood cultures (at least two sets from different sites) and other relevant clinical specimens before starting empirical antibiotic therapy.[7][13][14][15]
-
Initiate Broad-Spectrum Antibiotics: Start empiric antimicrobial therapy promptly, especially in cases of suspected sepsis.[14][16]
-
Report the SAE: Report the serious adverse event to the sponsor and the Institutional Review Board (IRB) according to the protocol and regulatory requirements.
Data Presentation
Table 1: Incidence of Serious Infections with Biologic vs. Non-Biologic DMARDs in Rheumatoid Arthritis
| Treatment Class | Incidence Rate (per 1000 patient-years) | Adjusted Hazard Ratio (vs. csDMARDs) | 95% Confidence Interval |
| Conventional Synthetic DMARDs (csDMARDs) | 22.4 | - | - |
| TNF inhibitors (TNFis) | 26.9 | 1.33 | 1.05 - 1.68 |
| Non-TNFi Biologics | 23.3 | 1.48 | 1.02 - 2.16 |
Source: Adapted from a study on serious infections in patients with rheumatoid arthritis.[17]
Table 2: Comparative Risk of Serious Infections Among TNF Inhibitors in Rheumatoid Arthritis
| Comparison | Adjusted Hazard Ratio | 95% Confidence Interval |
| Etanercept vs. Infliximab | 0.49 | 0.29 - 0.83 |
| Etanercept vs. Adalimumab | 0.55 | 0.44 - 0.67 |
| Adalimumab vs. Infliximab | 0.90 | 0.55 - 1.48 |
Source: Adapted from the Dutch Rheumatoid Arthritis Monitoring (DREAM) registry.[1]
Experimental Protocols
Protocol 1: Diagnostic Workup of a Suspected Serious Infection
-
Clinical Assessment:
-
Obtain a detailed medical history, including recent exposures and travel.
-
Perform a thorough physical examination to identify the potential source of infection.
-
Monitor vital signs closely for evidence of sepsis.
-
-
Initial Laboratory and Imaging Studies:
-
Blood Work: Complete blood count with differential, comprehensive metabolic panel, C-reactive protein, and procalcitonin.
-
Blood Cultures: Collect at least two sets of blood cultures from different venipuncture sites before administering antibiotics. Each set should consist of one aerobic and one anaerobic bottle.[7][13]
-
Site-Specific Cultures: Collect specimens from the suspected site of infection (e.g., sputum for pneumonia, urine for UTI, wound swab for skin infection).
-
Imaging: Perform chest X-ray or CT scan for suspected respiratory infections. Use ultrasound or CT for suspected intra-abdominal or soft tissue infections.[18]
-
-
Advanced Diagnostics (for Immunocompromised Patients or if Initial Workup is Inconclusive):
-
Bronchoalveolar Lavage (BAL): For suspected pneumonia, perform a BAL to obtain lower respiratory tract samples for microbiological and cytological analysis.[17][19][20][21][22]
-
Molecular Diagnostics: Utilize polymerase chain reaction (PCR) assays for the rapid detection of specific pathogens (e.g., respiratory viruses, atypical bacteria).[23] Consider next-generation sequencing (NGS) for broad-range pathogen detection in complex cases.
-
Biomarker Testing: Measure serum biomarkers such as (1,3)-β-D-glucan and galactomannan (B225805) for suspected invasive fungal infections.
-
Protocol 2: Adjudication of a Serious Infectious Event
-
Event Identification and Reporting: The site investigator identifies a potential serious infectious adverse event and reports it to the clinical trial sponsor.
-
Case Packet Compilation: The sponsor or a designated clinical research organization (CRO) compiles a comprehensive, anonymized case packet containing all relevant source documents, including:
-
Hospital admission and discharge summaries.
-
Physician's notes.
-
Laboratory results (microbiology, hematology, chemistry).
-
Imaging reports.
-
SAE report form.
-
-
Independent Review: The case packet is submitted to a Clinical Endpoint Committee (CEC) composed of at least two independent, blinded clinical experts.
-
Adjudication and Classification: Each reviewer independently assesses the case based on the pre-defined endpoint definitions in the adjudication charter and classifies the event.
-
Discrepancy Resolution: If the initial reviewers disagree, the case is submitted to a third, senior adjudicator or discussed in a full committee meeting to reach a consensus.
-
Final Decision: The final, adjudicated event classification is documented and entered into the clinical trial database.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Causality assessment of adverse drug reactions - ADRIC: Adverse Drug Reactions In Children – a programme of research using mixed methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Use of Molecular Methods for the Diagnosis of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Causality, Severity, Preventability and Predictability Assessments Scales for Adverse Drug Reactions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to Utilization of the Microbiology Laboratory for Diagnosis of Infectious Diseases: 2018 Update by the Infectious Diseases Society of America and the American Society for Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrastructure and current practice of blood culture diagnostics in patients with sepsis: teachings and recommendations from the European Sepsis Care Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Molecular methods for pathogen and microbial community detection and characterization: Current and potential application in diagnostic microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infections in the Immunocompromised Host - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Collect Adult Blood Culture Sets | Laboratory Quality | CDC [cdc.gov]
- 14. droracle.ai [droracle.ai]
- 15. mdpi.com [mdpi.com]
- 16. droracle.ai [droracle.ai]
- 17. Analysis of bronchoalveolar lavage specimens from immunocompromised patients with a protocol applicable in the microbiology laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Diagnostic accuracy of bronchoalveolar lavage samples in immunosuppressed patients with suspected pneumonia: analysis of a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. publications.aap.org [publications.aap.org]
- 22. Role of bronchoalveolar lavage in the management of immunocompromised patients with pulmonary infiltrates - Choo - Annals of Translational Medicine [atm.amegroups.org]
- 23. contractlaboratory.com [contractlaboratory.com]
Technical Support Center: Off-Target Kinase Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on identifying, troubleshooting, and understanding the off-target effects of kinase inhibitors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My kinase inhibitor is causing an unexpected or paradoxical cellular phenotype inconsistent with the known function of its primary target. What are the initial steps to troubleshoot this?
A1: Unexpected phenotypes are often the first sign of off-target activity.[1] A systematic approach is required to determine the cause.
-
Step 1: Dose-Response Analysis: Perform a dose-response curve for your inhibitor. The goal is to find the minimal concentration that inhibits the primary target without engaging less potent off-targets.[1][2] An unexpected phenotype occurring only at high concentrations is a strong indicator of off-target effects.
-
Step 2: Confirm On-Target Engagement: Use a cellular assay to confirm that the inhibitor is engaging its intended target at the concentrations used. Western blotting for a downstream substrate of the target kinase is a standard method.[2] A more direct method is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of the target protein upon inhibitor binding.[3][4][5][6]
-
Step 3: Literature and Database Review: Check public databases (e.g., ChEMBL, PubChem) and literature for known selectivity profiles of your inhibitor or structurally related compounds. This can provide immediate clues about likely off-target kinases.
-
Step 4: Formulate a Hypothesis: Based on the observed phenotype and literature review, hypothesize which off-target kinase or pathway might be responsible.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Q2: I'm observing high levels of cell toxicity even at low concentrations of my inhibitor. How can I determine if this is an on-target or off-target effect?
A2: This can be caused by potent on-target activity in a sensitive cell line or, more commonly, inhibition of off-target kinases essential for cell survival.[7][8]
-
Use Orthogonal Approaches: The most reliable way to distinguish on- from off-target effects is to use methods that don't rely on the small molecule inhibitor.
-
Genetic Knockdown: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the intended target kinase.[1][7] If genetic knockdown replicates the toxicity, the effect is likely on-target.
-
Structurally Unrelated Inhibitor: Use a different, well-characterized inhibitor for the same primary target that has a distinct chemical scaffold and off-target profile.[6][7] If both inhibitors cause the same phenotype, it supports an on-target mechanism.
-
Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of the target kinase into your cells.[6] Reversal of the toxic phenotype upon expression of the resistant kinase is strong evidence for an on-target effect.
-
Q3: My biochemical (in vitro) assay results are potent and selective, but the inhibitor shows weak or no activity in my cell-based assays. What could be the issue?
A3: A discrepancy between biochemical and cellular data is a common challenge. Several factors could be at play:
-
Cell Permeability: The inhibitor may have poor membrane permeability and fail to reach its intracellular target.
-
High Cellular ATP Concentration: Most kinase inhibitors are ATP-competitive.[9] The high concentration of ATP in cells (1-5 mM) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to in vitro assays, which often use lower ATP levels.[10][11]
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
Metabolism: The inhibitor could be rapidly metabolized into an inactive form by the cells.
To address this, consider performing a cellular target engagement assay like CETSA, which directly confirms that the compound can bind its target in the complex environment of a live cell.[12]
Frequently Asked Questions (FAQs)
Q1: What is the most direct way to identify the off-targets of my kinase inhibitor?
A1: The most direct and comprehensive method is to perform a kinome profiling or selectivity screening assay.[6][12][13] These services, offered by several commercial vendors, test your compound against a large panel of hundreds of kinases (often >400) and report its activity (e.g., % inhibition at a set concentration, or IC50/Kd values).[11][14][15] This provides a broad view of your inhibitor's selectivity and identifies potential off-targets that require further validation.[11][15]
Q2: How do I validate a suspected off-target identified from a kinome screen?
A2: Once a kinome screen identifies a potential off-target, you must validate that this interaction is responsible for the observed cellular phenotype.
-
Confirm Cellular Engagement: Use CETSA to confirm that your inhibitor binds to the suspected off-target protein inside the cell.[6][12]
-
Analyze Downstream Signaling: Investigate the signaling pathway downstream of the identified off-target. Use western blotting to see if your inhibitor modulates the phosphorylation of a known substrate of that kinase in a dose-dependent manner.[6][12]
-
Genetic Knockdown of Off-Target: Use siRNA or CRISPR to specifically knock down the suspected off-target kinase.[6] If this knockdown mimics the phenotype you observed with your inhibitor, it provides strong evidence that the effect is mediated through that off-target.
Caption: A workflow for validating a potential off-target kinase.
Q3: Can off-target effects be beneficial?
A3: Yes. While often associated with toxicity, off-target effects can sometimes contribute to a drug's therapeutic efficacy, a concept known as polypharmacology .[5][8][13] For example, the anti-cancer drug Sunitinib was designed to inhibit VEGFR and PDGFR but also potently inhibits c-KIT, which contributes to its effectiveness in gastrointestinal stromal tumors (GIST).[16][17] However, it is critical to identify and characterize these off-target interactions to fully understand a compound's mechanism of action.[13]
Data Presentation: Kinase Inhibitor Selectivity
The following tables provide selectivity data for two well-known multi-targeted kinase inhibitors, Sunitinib and Dasatinib. IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency.
Table 1: Selectivity Profile of Sunitinib [16]
| Kinase Target | IC50 (nM) | Kinase Family | Primary Function |
|---|---|---|---|
| Primary Targets | |||
| PDGFRβ | 2 | RTK | Angiogenesis, Cell Proliferation |
| VEGFR2 | 80 | RTK | Angiogenesis, Vascular Permeability |
| c-Kit | Potent | RTK | Cell Survival, Proliferation |
| FLT3 | 30-50 | RTK | Hematopoietic Stem Cell Proliferation |
| Notable Off-Targets | |||
| CaMKIIδ | < 100 | STK | Calcium Signaling, Cardiac Function |
| Mer | < 100 | RTK | Immune Regulation, Phagocytosis |
| AMPK | Potent | STK | Cellular Energy Homeostasis |
RTK: Receptor Tyrosine Kinase; STK: Serine/Threonine Kinase. Data compiled from multiple sources.[16]
Table 2: Selectivity Profile of Dasatinib [1][18]
| Kinase Target | IC50 (nM) | Kinase Family | Primary Function |
|---|---|---|---|
| Primary Target | |||
| BCR-ABL | < 1 | Non-receptor TK | CML Pathogenesis |
| Notable Off-Targets | |||
| SRC Family (SRC, LCK, LYN) | 0.5 - 1.0 | Non-receptor TK | Adhesion, Migration, Proliferation |
| c-Kit | 12 | RTK | Cell Survival, Proliferation |
| PDGFRβ | 28 | RTK | Angiogenesis, Cell Proliferation |
| EphA2 | 30 | RTK | Cell Migration, Development |
TK: Tyrosine Kinase; RTK: Receptor Tyrosine Kinase. Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This biochemical assay is used to determine the IC50 value of an inhibitor against a purified kinase.[16]
-
Reagent Preparation:
-
Prepare purified, recombinant kinase enzyme.
-
Prepare a specific peptide substrate for the kinase.
-
Prepare a kinase reaction buffer (containing buffer salts, MgCl₂, DTT).
-
Prepare a stock solution of [γ-³³P]ATP.
-
Serially dilute the test inhibitor in DMSO to create a range of concentrations.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the kinase, its substrate, and the kinase buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
-
Kinase Reaction:
-
Initiate the phosphorylation reaction by adding [γ-³³P]ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
-
Stopping and Detection:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding in intact cells or lysates.[3][4][19]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of the kinase inhibitor or vehicle control (DMSO).
-
Incubate at 37°C for a specified time (e.g., 1-2 hours) to allow the compound to enter the cells and bind to its target.
-
-
Heating Step:
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. This induces denaturation and aggregation of unstable proteins.
-
Cool the tubes to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Protein Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target kinase remaining in the soluble fraction at each temperature point using Western blotting.
-
Data Analysis (Melt Curve): Plot the normalized amount of soluble protein against the temperature. A shift of this "melt curve" to higher temperatures in the inhibitor-treated samples indicates target stabilization and therefore, engagement.
-
Data Analysis (Isothermal Dose-Response): Alternatively, heat all samples at a single, optimized temperature and plot the amount of soluble protein against inhibitor concentration to determine a cellular EC50.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What are Protein kinases inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Solubility and Stability in Experimental Buffers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing common challenges related to compound solubility and stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility and stability of my compound in an experimental buffer?
A1: Several factors can significantly impact the solubility and stability of your compound. The most critical include:
-
pH: The pH of the buffer solution can affect the ionization state of a compound, which in turn influences its solubility and stability. Many drugs are weak acids or bases and their solubility is pH-dependent.[1][2] For proteins, the pH should be at least 1-2 units away from the isoelectric point (pI) to prevent aggregation and precipitation.[3]
-
Ionic Strength: The concentration of salts in your buffer can affect solubility through "salting-in" (increased solubility at low salt concentrations) and "salting-out" (decreased solubility at high salt concentrations) effects.[4][5]
-
Temperature: Temperature can influence the rate of chemical degradation and solubility. Higher temperatures can accelerate degradation, while lower temperatures can sometimes cause precipitation.[4][6]
-
Buffer Composition: The specific components of your buffer can interact with your compound, affecting its stability and solubility.
-
Additives: Co-solvents, detergents, and stabilizing agents can be included in the buffer to improve the solubility and stability of your compound.[3]
Q2: My purified protein precipitates after I change the buffer. What is the likely cause and how can I fix it?
A2: Protein precipitation during buffer exchange is a common issue, often caused by the new buffer conditions being suboptimal for your specific protein.[7][8] The primary reasons include:
-
pH is too close to the pI: A protein's solubility is at its minimum at its isoelectric point (pI).[3] Determine the theoretical pI of your protein and adjust the buffer pH to be at least one pH unit above or below this value.
-
Suboptimal Ionic Strength: Both very low and very high salt concentrations can lead to protein aggregation.[3] Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal level for your protein.[3]
-
Absence of Stabilizing Agents: Some proteins require specific additives to maintain their solubility and stability. Consider adding agents like glycerol (B35011) (5-20%), sugars, or non-ionic detergents.[3]
Q3: My small molecule drug candidate precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: This phenomenon, often called "precipitation upon dilution," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower.[9] To avoid this:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment, ideally below 0.5%, as higher concentrations can be toxic to cells and affect assay results.[10]
-
Use a Co-solvent System: For some assays, a co-solvent system can improve solubility. This involves diluting the DMSO stock into an intermediate, water-miscible organic solvent before the final dilution in the aqueous buffer.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.
-
Sonication: Gentle sonication can help to dissolve the compound and break up small aggregates. However, be cautious as excessive heat from sonication can degrade some compounds.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Protein Solubility
If you are encountering issues with protein precipitation or aggregation, follow this systematic troubleshooting workflow.
Caption: A workflow for troubleshooting protein solubility issues.
Guide 2: Troubleshooting Inconsistent Results in Cell-Based Assays Due to Compound Precipitation
Inconsistent results in cell-based assays can often be traced back to poor compound solubility and precipitation in the culture medium.
Caption: A workflow for troubleshooting inconsistent cell-based assay results.
Data Presentation
Table 1: Commonly Used Biological Buffers
This table provides a list of common biological buffers with their respective pKa values and effective pH ranges. The effective buffering range is generally considered to be pKa ± 1.
| Buffer | pKa at 25°C | Effective pH Range |
| Citrate | 3.13, 4.76, 6.40 | 2.1 - 7.4 |
| Acetate | 4.76 | 3.8 - 5.8 |
| MES | 6.10 | 5.5 - 6.7 |
| Bis-Tris | 6.50 | 5.8 - 7.2 |
| PIPES | 6.76 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.48 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| Bicine | 8.26 | 7.6 - 9.0 |
| CHES | 9.50 | 8.6 - 10.0 |
| CAPS | 10.40 | 9.7 - 11.1 |
Table 2: Common Additives for Enhancing Protein Solubility and Stability
Various additives can be included in buffer formulations to improve the solubility and stability of proteins.
| Additive Category | Examples | Typical Concentration | Mechanism of Action |
| Polyols | Glycerol, Sorbitol, Sucrose | 5-20% (v/v) | Stabilize protein structure by preferential hydration.[3] |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50-500 mM | Modulate electrostatic interactions and solubility ("salting-in").[3][4] |
| Amino Acids | L-Arginine, L-Proline | 50-500 mM | Suppress aggregation and increase solubility. |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevent oxidation of cysteine residues. |
| Non-ionic Detergents | Triton X-100, Tween 20 | 0.01-0.1% (v/v) | Solubilize membrane proteins and prevent non-specific aggregation. |
| Chaotropic Agents | Urea, Guanidine HCl | 1-8 M | Solubilize inclusion bodies by disrupting protein structure. |
Table 3: pH-Dependent Solubility of Selected Drugs
The solubility of many drugs is highly dependent on the pH of the surrounding medium.
| Drug | pKa | Solubility at pH 1.2 (µg/mL) | Solubility at pH 6.8 (µg/mL) |
| Alectinib | 7.05 | 0.648 | 0.108 |
| Carvedilol | 7.8 | 2591.4 | 5.8 |
| Domperidone | 7.9 | High | 23.73 |
| Niflumic Acid | 3.3 | High | Low |
Note: Solubility values are approximate and can vary based on the specific buffer system and experimental conditions.[1][11][12][13]
Experimental Protocols
Protocol 1: Determination of Protein Solubility by Centrifugation
This protocol provides a method to quantify the amount of soluble protein in a given buffer.
-
Sample Preparation: Prepare a stock solution of your protein in a solubilization buffer.
-
Buffer Exchange (if necessary): If the protein is in a different buffer, exchange it into the desired experimental buffer using dialysis or a spin concentrator. Be mindful that precipitation can occur during this step.[6][8][14]
-
Incubation: Incubate an aliquot of the protein solution in the experimental buffer under the desired conditions (e.g., temperature, time).
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet any insoluble protein.[15][16][17]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Protein Quantification: Determine the protein concentration in the supernatant using a standard protein assay (e.g., Bradford, BCA, or measuring absorbance at 280 nm).
-
Calculation: The concentration of the protein in the supernatant represents the soluble fraction.
Protocol 2: Kinetic Solubility Assay for Small Molecules
This assay provides a rapid assessment of the solubility of a compound under specific buffer conditions.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dispense Buffer: Add the experimental buffer to the wells of a 96-well plate.
-
Add Compound: Add a small volume of each DMSO dilution to the buffer-containing wells. The final DMSO concentration should be kept low (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure Turbidity: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.
Protocol 3: Accelerated Stability Study of a Small Molecule in Buffer
This protocol is designed to assess the chemical stability of a compound in a specific buffer under stressed conditions to predict its long-term stability.
-
Prepare Sample Solution: Dissolve the compound in the desired experimental buffer at a known concentration.
-
Aliquot Samples: Distribute the solution into multiple vials to be stored under different conditions.
-
Storage Conditions:
-
Accelerated: Store samples at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).
-
Control: Store samples at the intended long-term storage temperature (e.g., 4°C or room temperature).
-
Photostability (optional): Expose samples to a light source according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).
-
Sample Analysis: Analyze the samples at each time point using a stability-indicating HPLC method.[18][19][20][21] This method should be able to separate the parent compound from any degradation products.
-
Data Analysis: Quantify the amount of the parent compound remaining and any major degradation products formed at each time point. The rate of degradation can be used to estimate the shelf-life of the compound under the tested conditions.
Signaling Pathway and Workflow Diagrams
Caption: A simplified diagram of a generic kinase signaling pathway.
Caption: A general experimental workflow for assessing compound solubility and stability.
References
- 1. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 3. goldbio.com [goldbio.com]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agrisera.com [agrisera.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cellculturedish.com [cellculturedish.com]
- 15. norfor.info [norfor.info]
- 16. Development of a Method for Fast Assessment of Protein Solubility Based on Ultrasonic Dispersion and Differential Centrifugation Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 21. High-performance liquid chromatography for small-scale studies of drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Toxicity & Safety Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo toxicity and safety profile studies in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the difference between acute, sub-chronic, and chronic toxicity studies?
A: The primary difference lies in the duration of exposure to the test substance.
-
Acute toxicity studies investigate the effects of a single or multiple doses administered within 24 hours. The observation period is typically 14 days.[1][2] These studies help determine the Maximum Tolerated Dose (MTD) and provide initial information on potential target organs.[1][3]
-
Sub-chronic toxicity studies involve repeated dosing over a moderate period, usually 28 to 90 days.[4] These studies provide insights into the effects of repeated exposure and help identify target organ toxicity and dose-dependent effects.[5][6]
-
Chronic toxicity studies involve longer-term exposure, often exceeding 90 days and up to a year or more, to detect cumulative and delayed adverse effects.[4][5]
Q2: How do I select the appropriate animal model for my toxicity study?
A: The choice of animal model is a critical factor for the success and translatability of in vivo studies.[7] Considerations include:
-
Physiological and anatomical similarity to humans: The chosen species should mimic human responses to the test substance as closely as possible.
-
Genetic background: Inbred strains offer reproducibility, while outbred strains provide more genetic diversity, which can be more representative of the human population.[8]
-
Established disease models: If studying a specific disease context, use a well-validated animal model for that condition.[7]
-
Practical considerations: Factors such as size, lifespan, cost, and housing requirements are also important.[7] Rodents, like mice and rats, are widely used due to their small size, rapid breeding, and well-characterized genetics.[7]
Q3: What are NOAEL and LD50, and how are they determined?
A: These are key toxicological dose descriptors:
-
NOAEL (No-Observed-Adverse-Effect Level): This is the highest dose at which no biologically significant adverse effects are observed in the exposed population compared to a control group.[9][10] It is a crucial parameter for establishing safe starting doses in human clinical trials.[8][10] NOAEL is typically determined from repeated dose toxicity studies.[9]
-
LD50 (Lethal Dose 50): This is the statistically derived dose at which 50% of the test animals are expected to die.[9][11] It is a measure of acute toxicity.[9] Modern methods aim to reduce the number of animals used to determine LD50.[11]
Q4: How can I minimize animal use and suffering in my experiments?
A: Adhering to the 3Rs principle (Replacement, Reduction, and Refinement) is essential for ethical and scientifically sound research.[12][13]
-
Replacement: Use non-animal methods like in vitro assays or in silico modeling whenever possible.[14]
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant data. Proper experimental design and statistical analysis can help with this.[12][13]
-
Refinement: Improve experimental procedures and animal housing to minimize pain, suffering, and distress.[14] This includes using appropriate anesthesia and analgesia.[7]
Troubleshooting Guides
Issue 1: High Variability in Experimental Data
Possible Causes & Solutions
| Cause | Solution |
| Genetic variability within animal cohorts. | Use inbred strains for higher homogeneity. Ensure animals are sourced from a reputable supplier. |
| Inconsistent experimental procedures. | Standardize all protocols, including dosing, sample collection, and data recording. Ensure all personnel are adequately trained.[12][13] |
| Environmental factors in animal housing. | Maintain consistent temperature, humidity, and light-dark cycles.[15] Minimize noise and other stressors. |
| Improper statistical analysis. | Consult with a biostatistician to ensure the appropriate statistical methods are used for the study design.[16] |
Issue 2: Unexpected Animal Deaths or Severe Adverse Effects
Possible Causes & Solutions
| Cause | Solution |
| Incorrect dose formulation or administration. | Verify the stability and concentration of the test substance in the vehicle. Ensure accurate dosing technique and volume. |
| Underestimation of toxicity in initial studies. | Conduct thorough dose-range finding studies before proceeding to pivotal toxicity studies.[17] |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any effects of the delivery medium.[18] |
| Species-specific sensitivity. | Conduct thorough literature reviews on the test substance and target pathway in the chosen species. Consider pilot studies in different species if data is lacking. |
Issue 3: Difficulty Interpreting Organ-Specific Toxicity
Possible Causes & Solutions
| Cause | Solution |
| Changes in organ weight are secondary to changes in body weight. | Use analysis of covariance (ANCOVA) to adjust for body weight changes, as simply using relative organ weights can be misleading.[19] |
| Histopathological artifacts. | Ensure proper tissue fixation, processing, and staining to avoid artifacts that can be misinterpreted as toxicity.[20][21] Consult with an experienced veterinary pathologist. |
| Lack of correlation between clinical pathology and histopathology. | Evaluate all data points (clinical observations, clinical pathology, and histopathology) together for a comprehensive assessment. Consider the time course of toxic effects. |
| Misinterpretation of adaptive vs. adverse effects. | Differentiate between physiological adaptations to the test substance and genuine adverse effects that indicate toxicity. This often requires expert judgment from a toxicologist. |
Experimental Protocols
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This method is a modification of the classical LD50 test that uses fewer animals.
-
Animal Selection: Use a single sex (typically females, as they are often more sensitive) of a standard rodent strain (e.g., Wistar rats).[2]
-
Housing: House animals individually or in small groups with controlled temperature, humidity, and a 12-hour light/dark cycle.[15]
-
Dosing: Administer a single oral dose of the test substance using gavage. The initial dose is selected based on available data.
-
Observation: Observe the animal for signs of toxicity and mortality at 1, 2, 4, and 6 hours post-dosing and then daily for 14 days.[1][11]
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This continues until the stopping criteria are met.
-
Data Analysis: The LD50 is calculated using maximum likelihood methods.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
90-Day Sub-Chronic Oral Toxicity Study (OECD 408)
-
Animal Selection: Use both male and female rodents from a standard strain.
-
Group Size: A typical study includes a control group and at least three dose groups, with a sufficient number of animals per sex per group to ensure statistical power.
-
Dosing: Administer the test substance daily via the intended route of human exposure (e.g., mixed in the diet, in drinking water, or by gavage) for 90 days.[15]
-
Clinical Observations: Conduct detailed clinical observations daily. Record body weight and food consumption weekly.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the 90-day period, euthanize the animals and perform a full gross necropsy.
-
Organ Weights and Histopathology: Weigh major organs and collect tissues for microscopic examination.
-
Data Analysis: Analyze all data for dose-related effects and determine the NOAEL.
Data Presentation
Table 1: Key Toxicological Parameters and Their Significance
| Parameter | Description | Typical Study Type | Significance |
| LD50 | Dose causing mortality in 50% of animals. | Acute | Provides a measure of acute lethal toxicity.[9] |
| MTD | Highest dose that does not cause unacceptable toxicity. | Acute/Dose-Range Finding | Used to select doses for longer-term studies.[3] |
| NOAEL | Highest dose with no observed adverse effects. | Sub-chronic, Chronic | Key for human risk assessment and setting safe exposure levels.[9][10] |
| LOAEL | Lowest dose at which adverse effects are observed. | Sub-chronic, Chronic | Helps to characterize the dose-response relationship. |
Table 2: Common Endpoints in In Vivo Toxicity Studies
| Endpoint Category | Specific Measurements |
| Clinical Observations | Changes in behavior, posture, gait, body weight, food/water consumption.[22] |
| Hematology | Red and white blood cell counts, hemoglobin, hematocrit, platelet count. |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes. |
| Gross Necropsy | Macroscopic examination of organs and tissues for abnormalities. |
| Organ Weights | Absolute and relative weights of major organs (liver, kidney, spleen, brain, etc.). |
| Histopathology | Microscopic examination of tissues for cellular changes, inflammation, and necrosis. |
Visualizations
Caption: General Workflow for In Vivo Toxicity Assessment.
Caption: Integration of Data for Safety Profile Assessment.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. fda.gov [fda.gov]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. criver.com [criver.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Subchronic Toxicity Testing - Chronic Toxicity Studies | Altasciences [altasciences.com]
- 7. ichor.bio [ichor.bio]
- 8. anilocus.com [anilocus.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Strategies for the optimisation of in vivo experiments in accordance with the 3Rs philosophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blog.biobide.com [blog.biobide.com]
- 15. iccffeed.org [iccffeed.org]
- 16. kolaido.com [kolaido.com]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 19. biorxiv.org [biorxiv.org]
- 20. Troubleshooting in Histopathology Laboratories: Common Challenges and Practical Solutions | Saudi Journal of Medicine and Public Health [saudijmph.com]
- 21. researchgate.net [researchgate.net]
- 22. Expanded clinical observations in toxicity studies: historical perspectives and contemporary issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Valley of Death: A Technical Support Center for Preclinical to Clinical Translation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the critical challenges encountered when translating preclinical efficacy findings into successful clinical outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this process, enhance the predictive value of your preclinical work, and increase the likelihood of clinical success.
Troubleshooting Guides
This section provides structured guidance to address specific problems you may encounter during your preclinical research and its translation to the clinic.
Issue 1: Promising Efficacy in Animal Models Fails to Replicate in Human Trials
Question: Our compound showed significant efficacy in our rodent model of [disease], but the Phase I/II clinical trial is not showing the expected results. What could be the underlying reasons?
Answer: This is a common and significant challenge in drug development. The discrepancy often arises from fundamental differences between preclinical models and human patients. Here's a troubleshooting workflow to dissect the potential issues:
Experimental Workflow for Investigating Translational Failure
Caption: Workflow for troubleshooting preclinical to clinical translational failure.
Detailed Troubleshooting Steps:
-
Critically Re-evaluate the Animal Model:
-
Pathophysiological Relevance: Does the animal model truly recapitulate the human disease mechanism?[1][2] Many models oversimplify complex human conditions.[3] For instance, genetic models may not capture the sporadic nature of many human diseases.
-
Species Differences: Physiological and genetic differences between the model species and humans can significantly impact drug response.[3][4]
-
Predictive Validity: Review the historical success rate of this specific animal model in predicting clinical efficacy for other compounds.
-
-
Investigate Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatches:
-
Exposure at the Target Site: Was the drug concentration at the target tissue in the animal model comparable to that achieved in humans?[5] High plasma exposure does not guarantee sufficient tissue exposure.[5]
-
Metabolism Differences: Are there significant differences in drug metabolism between the species, leading to different active metabolites or faster clearance in humans?
-
PK/PD Modeling: Utilize translational PK/PD modeling to integrate preclinical data and predict human responses.[6][7]
-
-
Confirm Target Engagement:
-
Biomarkers: Were biomarkers used to confirm that the drug was hitting its intended target in both the preclinical and clinical studies?[3][8] The lack of translatable biomarkers is a major hurdle.[4]
-
Dose-Response Relationship: Was a clear dose-response relationship established in the preclinical model, and was the clinical dose optimized to achieve similar target engagement?[9]
-
-
Assess the Translatability of Endpoints:
-
Clinical Relevance: Are the preclinical endpoints (e.g., histological changes) truly predictive of the clinical outcomes being measured (e.g., functional improvements)?[8]
-
Issue 2: Unexpected Toxicity Observed in Early Clinical Trials
Question: Our drug candidate was deemed safe in preclinical toxicology studies, but we are observing unexpected adverse events in the Phase I trial. How can we investigate this?
Answer: Unforeseen toxicity in early clinical trials is a significant cause of drug development failure.[10] This often points to limitations in the predictive power of preclinical safety assessments.
Logical Relationship Diagram for Investigating Unexpected Toxicity
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lost in translation? Bridging the preclinical / clinical divide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Translational Pharmacokinetic–Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translation from Animal Models to the Clinic: Case Examples from Neuroscience Research - Improving the Utility and Translation of Animal Models for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Why clinical trials fail | SCHOTT Pharma [schott-pharma.com]
- 10. humanspecificresearch.org [humanspecificresearch.org]
Technical Support Center: Optimizing Dosage & Minimizing Off-Target Effects
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing drug dosage while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a concern?
A1: Off-target effects occur when a drug interacts with unintended biological molecules (like proteins, enzymes, or receptors) in addition to its primary therapeutic target.[1][2][3] These unintended interactions can lead to a range of outcomes, from mild side effects to serious toxicity, potentially undermining the drug's efficacy and safety.[1] Understanding and mitigating these effects is a critical step in developing safe and effective therapeutics.[2]
Q2: How can I quantitatively measure the safety of a new compound?
A2: The safety of a compound is often assessed using the Therapeutic Index (TI) and the Margin of Safety (MOS).
-
Therapeutic Index (TI): This is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[4][5] A higher TI indicates a wider margin of safety.[5]
-
Margin of Safety (MOS): The MOS is often considered a more conservative and precise measure of safety. It is typically calculated as the ratio of the toxic dose in 1% of the population (TD01) to the effective dose in 99% of the population (ED99).[4]
Q3: What is the primary goal of a dose-response experiment?
A3: A dose-response experiment aims to determine the relationship between the concentration of a drug and its measured effect on a biological system (such as a cell line or animal model).[6] The primary goals are to calculate the drug's potency (EC50 or IC50), assess its efficacy, and characterize the dose-response relationship, which typically follows a sigmoidal curve.[6] This process is foundational for selecting appropriate doses for further studies.[7][8]
Q4: How can potential off-target effects be identified early in the drug discovery process?
A4: Early identification of off-target effects is crucial for selecting promising lead compounds.[9] A combination of computational and experimental methods is recommended:
-
Computational Prediction: In silico methods like molecular docking can predict potential off-target interactions by screening the compound's structure against databases of known protein targets.[2]
-
High-Throughput Screening (HTS): This method allows for the rapid testing of thousands of compounds against a specific target to identify those with the highest affinity and selectivity.[1]
-
Broad-Spectrum Screening Panels: Screening compounds against a wide range of known off-target candidates (e.g., kinases, GPCRs, ion channels) can provide a comprehensive profile of a drug's selectivity and potential safety liabilities.[2][9]
Troubleshooting Guides
Issue 1: High cytotoxicity is observed at or below the expected therapeutic dose.
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | The intended therapeutic target, when modulated, leads to cell death. |
| 1. Target-Dependence Studies: Use cell lines where the target has been knocked down or knocked out. If the cytotoxicity is on-target, these cells should be resistant to the compound's effects.[2] | |
| 2. Mechanism of Action Studies: Investigate the cellular pathways leading to cell death (e.g., apoptosis, necrosis) to confirm they align with the target's known function.[2] | |
| Off-Target Toxicity | The compound is hitting one or more unintended targets, causing cell death. |
| 1. Off-Target Screening: Screen the compound against a broad panel of safety-relevant targets (e.g., kinases, ion channels) to identify unintended interactions.[9] | |
| 2. Structural Analogs: Test inactive structural analogs of your compound. If these analogs are not cytotoxic, it suggests the toxicity is linked to the specific binding of the parent compound. | |
| Vehicle or Reagent Toxicity | The vehicle (e.g., DMSO) or other assay reagents are causing cytotoxicity. |
| 1. Vehicle Control: Determine the maximum non-toxic concentration of the vehicle and ensure all experiments use a consistent, safe concentration.[2] | |
| 2. Reagent Stability: Prepare fresh reagents for each experiment to avoid degradation products that may be toxic.[2] |
Issue 2: Results are inconsistent across replicate dose-response experiments.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Small errors in serial dilutions or reagent addition can lead to large variability. |
| 1. Technique Review: Ensure proper pipetting technique and use calibrated pipettes. | |
| 2. Automated Liquid Handling: If available, use automated systems for serial dilutions and plate setup. | |
| Cell Health & Density | Cells that are unhealthy, in the wrong growth phase, or seeded at inconsistent densities will respond variably. |
| 1. Cell Culture Best Practices: Ensure cells are healthy and in the logarithmic growth phase before seeding.[2] | |
| 2. Optimize Seeding Density: Perform preliminary experiments to determine the optimal cell seeding density for your assay duration. | |
| "Edge Effects" in Multi-Well Plates | Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. |
| 1. Plate Hydration: Use a humidified incubator and fill the outermost wells with sterile water or PBS to create a moisture barrier.[2] | |
| 2. Avoid Outer Wells: Avoid using the outermost wells for experimental samples whenever possible.[2] |
Quantitative Data Summary
Table 1: Comparison of Key Safety Metrics
This table summarizes the formulas and interpretations of the Therapeutic Index and Margin of Safety.
| Metric | Formula | Interpretation |
| Therapeutic Index (TI) | TD50 / ED50[5][10] | A relative measure of safety. A larger TI value indicates a wider separation between the doses required for efficacy and those causing toxicity.[4][11] |
| Margin of Safety (MOS) | TD01 / ED99[4] | A more conservative safety indicator that compares the dose toxic to 1% of subjects with the dose effective for 99% of subjects. |
-
ED50: The dose effective in 50% of the population.[10]
-
TD50: The dose toxic in 50% of the population.[5]
-
TD01: The dose toxic in 1% of the population.[4]
-
ED99: The dose effective in 99% of the population.[4]
Visualizations & Workflows
Caption: The Therapeutic Window illustrates the optimal dosage range.
Caption: A standard workflow for a dose-response experiment.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Key Experimental Protocols
Protocol 1: In Vitro Dose-Response Cell Viability Assay
This protocol describes a typical experiment to determine the IC50 (half-maximal inhibitory concentration) of a compound on a cancer cell line using a luminescence-based cell viability assay.
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound, dissolved in DMSO
-
Sterile, opaque-walled 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection
2. Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Dilute cells in a complete medium to the desired seeding density (e.g., 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of an opaque 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Dosing:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in the complete medium. Start from a high concentration (e.g., 100 µM).
-
Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no cells" control (medium only).
-
Remove the medium from the cell plate and add 100 µL of the appropriate compound dilution or control to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
3. Data Analysis:
-
Subtract the average background signal from the "no cells" control wells.
-
Normalize the data by setting the average signal from the vehicle control wells as 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use non-linear regression analysis with a four-parameter variable slope model to fit a sigmoidal curve and determine the IC50 value.[6]
Protocol 2: Off-Target Profiling via a Kinase Panel Screen
This protocol provides a general methodology for screening a compound against a panel of kinases to identify potential off-target interactions.
1. Objective:
-
To assess the selectivity of a compound by quantifying its inhibitory activity against a broad range of protein kinases.[12]
2. Methodology:
-
Compound Submission:
-
Provide the test compound at a specified concentration (e.g., 10 mM in 100% DMSO) to a contract research organization (CRO) or a core facility offering kinase screening services.
-
-
Primary Screen:
-
The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., >300 kinases).[12]
-
The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiolabel-based or fluorescence-based method.
-
Results are usually reported as "% Inhibition" relative to a DMSO control.
-
-
Hit Identification:
-
Kinases that show significant inhibition (e.g., >50% inhibition) are identified as potential off-target "hits."
-
-
Dose-Response Confirmation (IC50 Determination):
-
For each identified hit, a follow-up dose-response experiment is performed.
-
The compound is tested in a multi-point serial dilution against the purified kinase to determine its IC50 value.[12]
-
-
Data Analysis & Profiling:
-
The IC50 values for the primary target and all identified off-targets are compiled.
-
A selectivity profile is generated, highlighting the potency of the compound against its intended target versus unintended kinases. This profile is crucial for guiding further lead optimization to mitigate off-target effects while maintaining on-target potency.[9]
-
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. A framework to guide dose & regimen strategy for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Margin of Safety in Pharmacology | Definition & Equation - Video | Study.com [study.com]
- 11. study.com [study.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: ZAP70 Inhibition in T-Cell Function Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of ZAP70 inhibition on T-cell function.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ZAP70 in T-cell activation?
A1: ZAP70 (Zeta-chain-associated protein kinase 70) is a critical cytoplasmic tyrosine kinase that acts as a key initiator of the signaling cascade downstream of the T-cell receptor (TCR).[1] Following antigen recognition, the kinase Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR complex, creating docking sites for ZAP70.[1][2] Lck then phosphorylates and activates the recruited ZAP70, which in turn phosphorylates key downstream adaptors like LAT (Linker for Activation of T cells) and SLP-76, propagating the signal to induce T-cell activation, proliferation, and differentiation.[2][3][4][5]
Q2: What are the expected effects of inhibiting ZAP70 kinase activity on T-cell function?
A2: Inhibition of ZAP70's catalytic activity is expected to block T-cell activation at a very early stage.[3] This leads to several measurable downstream consequences, including:
-
Reduced Phosphorylation: Decreased phosphorylation of immediate ZAP70 substrates such as LAT and SLP-76.[4][6]
-
Impaired Calcium Mobilization: A failure to increase intracellular free calcium ([Ca²⁺]i) following TCR stimulation.[3][4][7]
-
Blocked Proliferation: T-cells failing to proliferate in response to mitogens or anti-CD3 antibody stimulation.[3]
-
Decreased Activation Marker Expression: Markedly reduced surface expression of activation markers like CD69 and CD25.[4][8][9]
-
Suppressed Cytokine Production: A significant drop in the production of cytokines, most notably Interleukin-2 (IL-2).[4][9]
Q3: My ZAP70 inhibitor shows no effect on T-cell activation. What are the possible causes?
A3: This is a common issue that can arise from several factors:
-
Inhibitor Potency and Specificity: The development of highly specific, cell-permeable small molecule inhibitors for ZAP70 has been challenging.[3][4] Ensure your inhibitor is validated and used at an effective concentration. Off-target effects are a concern with many kinase inhibitors.[10]
-
Experimental Controls: Verify that your positive controls (e.g., T-cells stimulated without inhibitor) are responding robustly. Check that your negative controls (e.g., vehicle-only treatment) show no effect.
-
Stimulation Method: Ensure the T-cell stimulation method (e.g., anti-CD3/CD28 antibodies, superantigens) is working correctly.
-
Cell Health: Confirm that the T-cells (e.g., Jurkat cells, primary T-cells) are viable and healthy prior to the experiment.
-
Bypassing ZAP70: If using a stimulus like PMA and Ionomycin, you are bypassing the proximal TCR signaling machinery, including ZAP70.[4][6] Therefore, a ZAP70 inhibitor would not be expected to block this type of stimulation.
Q4: How can I confirm that my inhibitor is specifically targeting ZAP70 activity in my experiment?
A4: To validate the on-target effect of your inhibitor, you should measure the most direct downstream consequences of ZAP70 activity. The most reliable method is to perform a Western blot and probe for the phosphorylated forms of ZAP70's immediate substrates, LAT and SLP-76.[4][6] A specific ZAP70 inhibitor should cause a dose-dependent decrease in the phosphorylation of these proteins upon TCR stimulation, without affecting the phosphorylation of more upstream molecules like Lck.[4]
Q5: Can ZAP70 have functions independent of its kinase activity?
A5: While the catalytic activity of ZAP70 is essential for propagating the majority of TCR signals, it can also function as an adaptor or scaffolding protein.[3] However, studies using specific chemical inhibitors have shown that in the absence of ZAP70 catalytic activity, substantial downstream signaling events, such as calcium mobilization and ERK phosphorylation, do not occur.[4] One study did find that ZAP70 catalytic activity was not required for TCR-induced activation of the GTPase Rap1 and subsequent integrin adhesion, suggesting a kinase-independent scaffolding role in this specific pathway.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition of T-cell activation (e.g., no change in CD69 expression). | 1. Ineffective inhibitor concentration.2. Poor inhibitor permeability or stability.3. Stimulation bypasses ZAP70 (e.g., PMA/Ionomycin).4. Positive control (stimulation without inhibitor) failed. | 1. Perform a dose-response curve to find the optimal inhibitor concentration.2. Check literature for inhibitor characteristics; ensure proper storage and handling.3. Use a TCR-proximal stimulus like anti-CD3/CD28 antibodies.4. Troubleshoot stimulation reagents and cell viability. |
| High background activation in unstimulated, inhibitor-treated cells. | 1. Inhibitor is toxic at the concentration used.2. Off-target effects of the inhibitor.3. Contamination in cell culture. | 1. Perform a cell viability assay (e.g., Trypan Blue, Annexin V) with a range of inhibitor concentrations.2. Use a more specific inhibitor if available (e.g., analog-sensitive ZAP70 system).[4] Review literature for known off-target effects.3. Check cultures for contamination and use fresh reagents. |
| Inconsistent results between experiments. | 1. Variation in cell density or passage number.2. Inconsistent inhibitor incubation time.3. Variation in stimulation antibody coating or concentration. | 1. Use cells within a consistent passage range and plate at the same density for each experiment.2. Standardize the pre-incubation time with the inhibitor before stimulation.3. Ensure consistent preparation of antibody-coated plates or soluble antibody concentrations. |
| Inhibitor works on downstream phosphorylation (pLAT) but not on a functional outcome (e.g., IL-2). | 1. The functional assay is less sensitive than the biochemical one.2. Partial inhibition is sufficient to block phosphorylation but not the functional outcome completely.3. The functional outcome may involve ZAP70-independent pathways. | 1. Increase stimulation time or cell number for the functional assay.2. Increase inhibitor concentration to achieve more complete pathway blockade.3. Review signaling pathways to determine if parallel pathways could compensate for partial ZAP70 inhibition. |
Quantitative Data Summary
The inhibition of ZAP70 kinase activity leads to a significant, measurable reduction in key T-cell activation parameters.
| Parameter Measured | Assay Type | Effect of ZAP70 Inhibition | Reference |
| LAT Phosphorylation | Western Blot | Markedly Reduced / Inhibited | [4][6] |
| SLP-76 Phosphorylation | Western Blot | Reduced | [4][6] |
| ERK Phosphorylation | Western Blot / Flow Cytometry | Inhibited | [3][11] |
| Calcium Mobilization ([Ca²⁺]i) | Flow Cytometry (Calcium Dyes) | Impaired / Blocked | [3][4][7] |
| CD69 Surface Expression | Flow Cytometry | Markedly Impaired / Reduced | [4][6][8] |
| CD25 Surface Expression | Flow Cytometry | Suppressed | [9] |
| IL-2 Secretion | ELISA | Markedly Reduced / Suppressed | [4][9] |
| T-Cell Proliferation | Thymidine Incorporation / CFSE | Failure to Proliferate | [3] |
| Cytolytic T-Lymphocyte (CTL) Activity | Cytotoxicity Assay | Severely Impaired | [7] |
Visualizations
Caption: ZAP70 signaling cascade in T-cell activation and point of inhibition.
Caption: General experimental workflow for studying ZAP70 inhibition.
Caption: Troubleshooting logic for ZAP70 inhibition experiments.
Detailed Experimental Protocols
T-Cell Activation Assay by Flow Cytometry (CD69 Expression)
This protocol is adapted from methodologies described for Jurkat T-cells.[4][6][8]
-
Cell Culture: Culture ZAP70-deficient Jurkat T-cells (e.g., P116 line) or primary human T-cells in RPMI 1640 medium supplemented with 10% FBS and L-glutamine.
-
Stimulation Plate Preparation: Coat wells of a 96-well plate with an anti-CD3 antibody (e.g., OKT3, C305) at a concentration of 1-10 µg/mL in PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash wells three times with sterile PBS before use.
-
Inhibitor Treatment: Resuspend cells at 1 x 10⁶ cells/mL. Prepare serial dilutions of the ZAP70 inhibitor and a vehicle control (e.g., DMSO). Add the inhibitor to the cells and pre-incubate for 30-60 minutes at 37°C.
-
Stimulation: Transfer 100 µL of the cell suspension to the prepared antibody-coated wells. For unstimulated controls, add cells to uncoated wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Stain with a fluorochrome-conjugated anti-CD69 antibody (and anti-CD25 if desired) for 30 minutes on ice, protected from light.
-
Analysis: Wash cells again and resuspend in FACS buffer. Analyze the percentage of CD69-positive cells using a flow cytometer. Gate on viable, single cells.
Calcium Flux Assay
This protocol measures the increase in intracellular calcium following TCR stimulation.[7][8]
-
Cell Preparation: Harvest 1-5 x 10⁶ T-cells per condition. Wash with serum-free RPMI medium.
-
Dye Loading: Resuspend cells in loading buffer (e.g., HBSS) containing a calcium-sensitive dye such as Indo-1 AM (3-5 µM) or Fluo-4 AM (1-2 µM). Incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Wash cells twice with loading buffer to remove excess dye and resuspend at 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Add the ZAP70 inhibitor or vehicle control to the cell suspension and let it equilibrate for 5-10 minutes.
-
Flow Cytometry: Acquire the cells on a flow cytometer capable of measuring kinetic responses. Establish a stable baseline fluorescence signal for approximately 60 seconds.
-
Stimulation: Pause acquisition, add a stimulating agent (e.g., soluble anti-CD3 + cross-linking anti-IgG antibody), and immediately resume acquisition.
-
Data Acquisition: Continue recording the fluorescence signal for 5-10 minutes to capture the full calcium response.
-
Analysis: Analyze the data by plotting the fluorescence ratio (for Indo-1) or intensity (for Fluo-4) over time.
Western Blot for Phosphorylated LAT and SLP-76
This protocol is essential for confirming the direct biochemical effect of a ZAP70 inhibitor.[4][6][9]
-
Cell Preparation: Starve T-cells (e.g., Jurkat) in serum-free medium for 2-4 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate cells (typically 5-10 x 10⁶ cells per condition) with the ZAP70 inhibitor or vehicle control for 30-60 minutes at 37°C.
-
Stimulation: Stimulate cells with pre-warmed anti-CD3 antibody (e.g., 10 µg/mL) for a short time course (e.g., 0, 2, 5, 10 minutes) at 37°C.
-
Lysis: Immediately stop the stimulation by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-LAT (pY191 or pY226) and phospho-SLP-76 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total LAT, total SLP-76, and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
References
- 1. ZAP70 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ZAP-70 Kinase Activity via an Analog-sensitive Allele Blocks T Cell Receptor and CD28 Superagonist Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. A genetically selective inhibitor reveals a ZAP-70 catalytic-independent function in TREG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. T cell receptor–dependent S-acylation of ZAP-70 controls activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are ZAP70 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Gastrointestinal Adverse Events Observed with MK-8457
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help manage gastrointestinal (GI) adverse events (AEs) observed in subjects during experiments with MK-8457.
Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal adverse events associated with this compound?
A1: In two Phase 2 clinical trials, non-infectious gastrointestinal adverse events were reported in 27% of subjects receiving this compound, compared to 4-10% of subjects on placebo.[1] A serious case of enterocolitis was also documented.[1] While a detailed breakdown of all specific GI symptoms for this compound is not publicly available, the class of Spleen Tyrosine Kinase (SYK) inhibitors, to which this compound belongs, is commonly associated with side effects such as diarrhea, nausea, vomiting, and abdominal pain.[2][3]
Q2: What is the mechanism of action of this compound and how might it relate to GI adverse events?
A2: this compound is a novel inhibitor of both Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70).[1] These kinases are crucial components of signaling pathways in various immune cells.[4] While the precise mechanism linking SYK/ZAP70 inhibition to GI adverse events is not fully elucidated, it is hypothesized that modulation of immune cell function within the gastrointestinal tract may play a role.
Q3: What are the key details of the clinical trials where these GI adverse events were observed?
A3: The GI adverse events were noted in two Phase 2, multicenter, double-blind, placebo-controlled trials in subjects with rheumatoid arthritis.[1]
-
Study 1: Subjects with an inadequate response to methotrexate (B535133) (MTX) were randomized to receive this compound 100 mg twice daily in addition to MTX, or a placebo with MTX.[1]
-
Study 2: This study included subjects who had an inadequate response or intolerance to anti-TNF-α therapy, with the same treatment and placebo arms as Study 1.[1]
Both studies were discontinued (B1498344) early due to a high rate of serious infections.[1]
Troubleshooting Guides
Initial Assessment of a Gastrointestinal Adverse Event
If a subject in an experimental protocol develops a GI adverse event, a systematic approach to assessment is crucial.
Experimental Protocol: Initial GI AE Assessment
-
Symptom Characterization:
-
Document the onset, duration, frequency, and severity of the symptoms (e.g., diarrhea, nausea, abdominal pain).
-
Use a standardized grading scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), for consistent reporting.
-
-
Medical History Review:
-
Review the subject's baseline medical history for any pre-existing GI conditions.
-
Note any concomitant medications that could contribute to GI symptoms.
-
-
Physical Examination:
-
Conduct a thorough physical examination, with a focus on the abdomen.
-
-
Initial Laboratory Tests:
-
Perform a complete blood count (CBC) with differential to assess for signs of infection or inflammation.
-
Check electrolyte levels, particularly in cases of significant diarrhea or vomiting, to monitor for dehydration.
-
-
Stool Studies:
-
If diarrhea is present, consider stool cultures to rule out infectious causes.
-
Management of Specific Gastrointestinal Symptoms
The following guidance is based on general management principles for drug-induced GI side effects, as specific protocols for this compound are not available.
Diarrhea Management
-
Mild to Moderate:
-
Encourage increased fluid intake to prevent dehydration.
-
Advise a bland diet (e.g., BRAT diet - bananas, rice, applesauce, toast).
-
Consider over-the-counter anti-diarrheal medications such as loperamide, if not contraindicated.
-
-
Severe:
-
Discontinue this compound and seek medical evaluation.
-
Intravenous fluids may be necessary for rehydration.
-
A thorough investigation to rule out infectious causes is critical.
-
Nausea and Vomiting Management
-
Mild to Moderate:
-
Suggest smaller, more frequent meals.
-
Advise avoiding spicy, fatty, or overly aromatic foods.
-
Consider administering this compound with food to see if this mitigates nausea.
-
Anti-emetic medications may be considered if symptoms persist.
-
-
Severe:
-
Hold the dose of this compound and consult a physician.
-
Assess for dehydration and electrolyte imbalances.
-
Abdominal Pain Management
-
Mild to Moderate:
-
Assess the nature of the pain (e.g., cramping, sharp, dull).
-
A heating pad may provide symptomatic relief.
-
Over-the-counter analgesics may be considered, but use with caution and after medical consultation.
-
-
Severe:
-
Immediately pause the administration of this compound and conduct a full medical workup to rule out serious complications such as enterocolitis.
-
Data on Gastrointestinal Adverse Events
The following table summarizes the reported incidence of non-infectious gastrointestinal adverse events from the Phase 2 clinical trials of this compound.
| Study | Treatment Group | Number of Subjects | Percentage with GI AEs |
| Study 1 | This compound + MTX | 41 | 27% |
| Placebo + MTX | 41 | 10% | |
| Study 2 | This compound + MTX | 30 | 27% |
| Placebo + MTX | 26 | 4% |
Data sourced from the 2014 ACR/ARHP Annual Meeting Abstract.[1]
Signaling Pathway Overview
This compound targets SYK and ZAP70, which are key kinases in the signaling pathways of various immune cells. The diagram below illustrates the general position of SYK and ZAP70 in these pathways. Disruption of these pathways by this compound is the basis of its therapeutic effect and may also be related to its adverse event profile.
References
- 1. Efficacy and Safety of this compound, a Novel SYK Inhibitor for the Treatment of Rheumatoid Arthritis in Two Randomized, Controlled, Phase 2 Studies - ACR Meeting Abstracts [acrabstracts.org]
- 2. How Do SYK Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
Validation & Comparative
A Comparative Guide to Selective SYK Inhibitors: Fostamatinib, Entospletinib, Cerdulatinib, and Sovleplenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key selective Spleen Tyrosine Kinase (SYK) inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms. The information presented is intended to assist in the evaluation of these compounds for research and therapeutic development.
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Its central role in the activation and function of a wide range of immune cells has established it as a significant therapeutic target for a multitude of autoimmune diseases and hematological malignancies.[1] The inhibition of SYK presents a promising therapeutic strategy for modulating aberrant immune responses. This guide focuses on a comparative analysis of several prominent SYK inhibitors: Fostamatinib (B613848) (the prodrug of its active metabolite R406), Entospletinib, Cerdulatinib, and the more recently developed Sovleplenib (B10827857).
Biochemical Potency and Kinase Selectivity
The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency against the intended target and its selectivity over other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the in vitro potency and selectivity of the selected SYK inhibitors.
Table 1: Comparison of In Vitro Potency (IC50) of Selective SYK Inhibitors
| Inhibitor | SYK IC50 (nM) | Key Off-Target Kinase IC50 (nM) |
| Fostamatinib (R406) | 41[1] | KDR: 30, Ret: 10, FLT3: <50[1] |
| Entospletinib | 7.7[1] | Highly selective with >13-fold selectivity over other kinases[2] |
| Cerdulatinib | 32[2] | JAK1: 12, JAK2: 6, JAK3: 8, TYK2: 0.5[2] |
| Sovleplenib | 25[1] | FLT3: 63, KDR: 390, LYN: 921[1] |
| Lanraplenib | 9.5[3][4] | JAK2: 120[5] |
Note: IC50 values are sourced from various publications and may have been determined under different assay conditions. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile Summary
| Inhibitor | Selectivity Profile |
| Fostamatinib (R406) | The first-generation SYK inhibitor, R406, is less selective and inhibits other kinases such as KDR, Ret, and FLT3 at therapeutically relevant concentrations.[1][6] This broader activity may contribute to some of its side effects, like hypertension.[6] |
| Entospletinib | A second-generation inhibitor designed for greater selectivity. It demonstrates high selectivity for SYK with more than 13-fold greater potency for SYK over other kinases.[2] |
| Cerdulatinib | A dual inhibitor of SYK and Janus kinases (JAKs), with potent activity against JAK1, JAK2, JAK3, and TYK2.[2] This dual activity may offer a broader therapeutic potential in diseases where both pathways are implicated. |
| Sovleplenib | A novel selective SYK inhibitor with a superior selectivity profile compared to Fostamatinib's active metabolite, R406, particularly against kinases like KDR and RET.[7] |
| Lanraplenib | A next-generation, highly selective SYK inhibitor with pharmacokinetic properties that compare favorably with Entospletinib.[8] |
Clinical Efficacy and Safety Overview
The clinical utility of these inhibitors has been investigated in various indications, primarily in autoimmune disorders and hematological malignancies.
Table 3: Comparison of Clinical Efficacy
| Inhibitor | Indication | Key Clinical Trial Results |
| Fostamatinib | Primary Immune Thrombocytopenia (ITP) | Approved for the treatment of chronic ITP. In Phase 3 trials, Fostamatinib demonstrated a durable response rate of 48.4% in patients who had received at least one prior therapy.[9][10] |
| Entospletinib | Hematological Malignancies | Has been evaluated in clinical trials for various hematological cancers, including Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL).[11] |
| Cerdulatinib | B-cell Malignancies | Has shown clinical activity in a Phase 1 study in patients with relapsed or refractory B-cell malignancies.[12] |
| Sovleplenib | Primary Immune Thrombocytopenia (ITP) | A Phase 3 trial in China met its primary endpoint, demonstrating a statistically significant and clinically meaningful increase in durable response rate in adult patients with primary ITP.[11][13] |
Signaling Pathways and Experimental Workflows
SYK Signaling Pathway
SYK is a key mediator in immunoreceptor signaling. Upon ligand binding to receptors like the B-cell receptor (BCR) or Fc receptors, SYK is recruited and activated, initiating a cascade of downstream signaling events that ultimately lead to cellular responses such as proliferation, differentiation, and inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. sharecast.com [sharecast.com]
- 10. HUTCHMED - HUTCHMED Highlights Publication of Phase III ESLIM-01 Results in The Lancet Haematology [hutch-med.com]
- 11. Hutchmed’s sovleplenib meets primary, secondary endpoints in China phase III ITP trial | BioWorld [bioworld.com]
- 12. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
The Validation of SYK as a Therapeutic Target in Rheumatoid Arthritis: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the experimental validation and clinical performance of Spleen Tyrosine Kinase (SYK) inhibitors in Rheumatoid Arthritis (RA), with a comparative look at alternative targeted therapies.
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction and disability. The pathogenesis of RA involves a complex interplay of various immune cells, including B cells, T cells, macrophages, and mast cells, as well as resident synovial cells. Intracellular signaling pathways that govern the activation and function of these cells represent critical nodes for therapeutic intervention. One such target that has garnered significant interest is Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase pivotal for signaling downstream of multiple immune receptors. This guide provides a comprehensive validation of SYK as a therapeutic target, presenting key preclinical and clinical data in comparison to other targeted RA therapies.
The Central Role of SYK in RA Pathogenesis
SYK is a crucial mediator of signal transduction downstream of immunoreceptors that utilize immunoreceptor tyrosine-based activation motifs (ITAMs). In the context of RA, SYK is expressed in a wide range of hematopoietic cells found in the inflamed synovium, including B cells, macrophages, mast cells, and neutrophils.[1][2][3] Its activation is essential for TNF-α-induced cytokine production in fibroblast-like synoviocytes and for RANKL-induced osteoclastogenesis, the process responsible for bone erosion.[2][4]
Upon receptor engagement by ligands such as immune complexes (activating Fc receptors) or antigens (activating the B-cell receptor), ITAMs are phosphorylated, creating docking sites for SYK. This recruitment leads to SYK activation, which in turn initiates a cascade of downstream signaling events involving pathways like PI3K/Akt and MAPKs.[5] This signaling culminates in cellular responses critical to RA pathology, including the production of inflammatory cytokines (e.g., TNF-α, IL-6), phagocytosis, and degranulation.[3][4]
Preclinical and Clinical Validation of SYK Inhibitors
The therapeutic potential of SYK inhibition has been explored extensively, with fostamatinib (a prodrug of the active metabolite R406) being the most clinically advanced oral SYK inhibitor for RA.[2][6]
Preclinical Evidence in Animal Models
In animal models of arthritis, such as collagen-induced arthritis (CIA), SYK inhibitors have demonstrated potent anti-inflammatory effects.[2][7] Administration of fostamatinib in these models led to the suppression of clinical arthritis, reduced joint inflammation, pannus formation, and significantly inhibited the bone and cartilage erosion that is characteristic of RA.[2][3][7] These findings provided a strong rationale for advancing SYK inhibitors into clinical trials.
Clinical Trial Performance of Fostamatinib
Fostamatinib was evaluated in a series of Phase II and Phase III clinical trials (e.g., TASKi, OSKIRA). Phase II studies in patients with an inadequate response to methotrexate (B535133) (MTX) showed promising results.[8][9][10] For instance, in a six-month Phase IIb study, 67% of patients receiving fostamatinib 100mg twice daily achieved an ACR20 response, compared to 35% for placebo.[8][9]
However, the subsequent Phase III program yielded mixed results. While some studies met their primary endpoints for improving signs and symptoms of RA, others did not.[11][12] In the OSKIRA-1 study, fostamatinib at 100 mg twice daily showed a statistically significant improvement in ACR20 response rates at 24 weeks compared to placebo (49% vs. 34%), but it failed to show a significant difference in inhibiting structural joint damage as measured by the modified Total Sharp Score (mTSS).[11] Ultimately, due to the overall efficacy and safety profile observed across the Phase III program, development for the RA indication was discontinued (B1498344) in some regions.[1][12]
Performance Data of SYK Inhibitors vs. Alternatives
A crucial aspect of validating a therapeutic target is comparing its clinical performance against established and emerging treatments. Here, we compare the efficacy and safety of the SYK inhibitor fostamatinib with a Janus Kinase (JAK) inhibitor (Upadacitinib) and an Interleukin-23 (IL-23) inhibitor (Guselkumab).
Efficacy Comparison in MTX-Inadequate Responders
The American College of Rheumatology 20% (ACR20) response rate is a standard primary endpoint in RA clinical trials, indicating at least a 20% improvement in tender and swollen joint counts and other disease metrics.
| Drug Class | Drug | Trial (Patient Population) | Dose | ACR20 Response Rate (%) | Placebo Response Rate (%) |
| SYK Inhibitor | Fostamatinib | TASKi2 (MTX-IR)[8][9] | 100 mg Twice Daily | 67% | 35% |
| SYK Inhibitor | Fostamatinib | OSKIRA-1 (MTX-IR)[11] | 100 mg Twice Daily | 49% | 34% |
| JAK Inhibitor | Upadacitinib | SELECT-SUNRISE (csDMARD-IR)[13] | 15 mg Once Daily | 83.7% | 42.9% |
| IL-12/23 Inhibitor | Ustekinumab | Phase II (MTX-IR)[14][15] | 90 mg q8w/q12w (combined) | 53.6% | 40.0% |
| IL-23 Inhibitor | Guselkumab | Phase II (MTX-IR)[14][15][16] | 50/200 mg q8w (combined) | 41.3% | 40.0% |
Note: Data are from separate trials and not from head-to-head comparisons. Patient populations are similar (inadequate responders to conventional or biologic DMARDs) but not identical.
The data indicates that while fostamatinib showed efficacy over placebo, the response rates for the JAK inhibitor Upadacitinib were numerically higher in its respective trial.[9][11][13] Notably, both Ustekinumab (targeting IL-12/23) and Guselkumab (selectively targeting IL-23) failed to demonstrate a statistically significant reduction in the signs and symptoms of RA in their Phase II trial, suggesting this pathway may be less critical in established RA compared to psoriatic arthritis.[14][15]
Safety & Tolerability Profile Comparison
The safety profile is a critical determinant of a drug's therapeutic window.
| Drug Class | Drug | Commonly Reported Adverse Events |
| SYK Inhibitor | Fostamatinib | Diarrhea, nausea, hypertension, neutropenia, upper respiratory tract infections, increased liver enzymes.[2][4][6] |
| JAK Inhibitor | Upadacitinib | Upper respiratory tract infections, increased risk of serious infections (including tuberculosis), shingles, blood clots, heart attacks, strokes, and cancer.[17] |
| IL-23 Inhibitor | Guselkumab | Upper respiratory tract infections, headache, injection site reactions, potential for increased infection risk.[18] |
Experimental Methodologies for Target Validation
Validating a therapeutic target like SYK involves a multi-step process, from initial biochemical assays to complex in vivo models and finally, human clinical trials.
Key Experimental Protocols
1. In Vitro SYK Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of a compound on the SYK enzyme.
-
Methodology: Recombinant human SYK enzyme is incubated with a specific peptide substrate and ATP (often radiolabeled ³³P-ATP) in a reaction buffer. The test compound is added at varying concentrations. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C) and then stopped. The amount of phosphorylated substrate is quantified using methods like scintillation counting or fluorescence-based detection. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
2. Cellular Assay for Inflammatory Cytokine Production:
-
Objective: To assess the compound's ability to inhibit SYK-mediated signaling in a relevant cell type.
-
Methodology: Fibroblast-like synoviocytes (FLS) are isolated from the synovial tissue of RA patients and cultured. The cells are pre-treated for 1-2 hours with various concentrations of the SYK inhibitor or vehicle control. Subsequently, the cells are stimulated with a pro-inflammatory agent like TNF-α or by engaging Fc receptors with immune complexes. After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of key inflammatory cytokines, such as IL-6 and MMPs, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
3. Collagen-Induced Arthritis (CIA) Animal Model:
-
Objective: To evaluate the efficacy of the SYK inhibitor in a well-established in vivo model of RA.
-
Methodology: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization is given 21 days later. Once arthritis becomes clinically apparent (typically around day 25-28), mice are randomized into treatment groups. The test compound (e.g., fostamatinib) or vehicle is administered daily via oral gavage. Disease severity is monitored every other day by assigning a clinical score based on paw swelling and redness. At the end of the study (e.g., day 42), joint tissues are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
Conclusion
Spleen Tyrosine Kinase is a strongly validated preclinical target for rheumatoid arthritis, playing a central role in the signaling pathways of multiple cell types that drive the disease's pathology.[1][4][5] The oral SYK inhibitor fostamatinib demonstrated this potential, showing significant efficacy in Phase II clinical trials.[8][9][10] However, its journey through Phase III trials highlighted challenges in translating robust preclinical and early clinical success into a consistently superior risk-benefit profile for a broad RA population, particularly concerning the high bar set by other targeted therapies like JAK inhibitors.[11][12]
The comparison with alternatives underscores the complexity of RA and the high threshold for new therapies. While JAK inhibitors have shown strong efficacy, they carry significant safety warnings.[17][19] Conversely, targeting the IL-23 pathway with guselkumab did not prove effective in RA, demonstrating that successful strategies in other autoimmune diseases may not translate.[14] The story of SYK inhibition in RA serves as a critical case study for drug developers, emphasizing that while a target may be biologically sound, the clinical success of an inhibitor depends on achieving a delicate balance of profound efficacy and long-term safety in a competitive therapeutic landscape. Future efforts may focus on developing second-generation SYK inhibitors with improved selectivity and safety profiles.[1][20]
References
- 1. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Syk kinase as a treatment target for therapy in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy and Safety of Multiple Dosages of Fostamatinib in Adult Patients With Rheumatoid Arthritis: A Systematic Review and Meta-Analysis [frontiersin.org]
- 6. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]
- 7. Role of spleen tyrosine kinase inhibitors in the management of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. An oral spleen tyrosine kinase (Syk) inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study Demonstrates Promise for Spleen Tyrosine Kinase (Syk) Inhibitors for the Treatment of Rheumatoid Arthritis [hopkinsarthritis.org]
- 11. AstraZeneca announces top-line results from OSKIRA-1 Phase III study of fostamatinib in rheumatoid arthritis [astrazeneca.com]
- 12. A phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study of 2 dosing regimens of fostamatinib in patients with rheumatoid arthritis with an inadequate response to a tumor necrosis factor-α antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A randomised phase II study evaluating the efficacy and safety of subcutaneously administered ustekinumab and guselkumab in patients with active rheumatoid arthritis despite treatment with methotrexate | Annals of the Rheumatic Diseases [ard.bmj.com]
- 15. A randomised phase II study evaluating the efficacy and safety of subcutaneously administered ustekinumab and guselkumab in patients with active rheumatoid arthritis despite treatment with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guselkumab Studied to Treat RA, Plaque Psoriasis - The Rheumatologist [the-rheumatologist.org]
- 17. rheumatology.org [rheumatology.org]
- 18. rheumatology.org [rheumatology.org]
- 19. mdlinx.com [mdlinx.com]
- 20. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SYK/ZAP70 Dual Inhibitors Versus Selective SYK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP70) are critical non-receptor tyrosine kinases that play pivotal roles in the signaling pathways of both adaptive and innate immune cells. Their involvement in various inflammatory diseases and hematological malignancies has made them attractive targets for therapeutic intervention. This guide provides a comparative analysis of two major classes of inhibitors: those that dually target SYK and ZAP70, and those that are selective for SYK. We will explore their performance based on available experimental data, detail the methodologies of key experiments, and visualize the relevant biological and experimental frameworks.
Introduction to SYK and ZAP70 Signaling
SYK and ZAP70 are structurally related kinases that are essential for signaling downstream of immunoreceptors. SYK is broadly expressed in hematopoietic cells, including B cells, mast cells, neutrophils, and macrophages, where it mediates signaling from B-cell receptors (BCRs) and Fc receptors (FcRs).[1] ZAP70 is predominantly expressed in T cells and natural killer (NK) cells and is crucial for T-cell receptor (TCR) signaling.[2]
Upon receptor engagement and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, SYK or ZAP70 are recruited to the plasma membrane via their tandem SH2 domains. This leads to their activation and subsequent phosphorylation of downstream substrates, initiating signaling cascades that control cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[3][4]
Comparative Data of Inhibitors
This section presents a comparative overview of a representative SYK/ZAP70 dual inhibitor, MK-8457, and a highly selective SYK inhibitor, PRT062607. The data is compiled from various preclinical and clinical studies.
Table 1: Biochemical Potency of SYK/ZAP70 vs. Selective SYK Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity (SYK vs. ZAP70) | Reference |
| This compound | SYK | - | 40-fold enzymatic selectivity for SYK | [5][6] |
| ZAP70 | - | [5][6] | ||
| PRT062607 | SYK | 1 | >80-fold | [7][8] |
| ZAP70 | >80 | [7][8] |
Note: Specific IC50 values for this compound against SYK and ZAP70 are not publicly available, but its enzymatic selectivity is reported.
Table 2: Cellular Activity of SYK/ZAP70 vs. Selective SYK Inhibitors
| Inhibitor | Assay | Cell Type | IC50 (nM) | Reference |
| This compound | anti-IgE induced degranulation | Primary human mast cells | 38 ± 20 | [6] |
| anti-IgM induced pBLNK activation | RAMOS cells | 35 ± 27 | [6] | |
| anti-CD3 induced IL-2 production | Jurkat cells | 84 ± 26 | [6] | |
| PRT062607 | BCR-mediated B-cell activation | Human whole blood | 270 | [7][8] |
| FcεRI-mediated basophil degranulation | Human whole blood | 150 | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[5]
Materials:
-
Recombinant SYK or ZAP70 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP at a concentration near the Km for the kinase
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test inhibitors (e.g., this compound, PRT062607) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Add 1 µL of test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted kinase enzyme.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of a mix of substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Phospho-SYK Western Blot Assay
This method is used to determine the effect of inhibitors on the phosphorylation of SYK within a cellular context.[9]
Materials:
-
Cell line expressing SYK (e.g., Ramos B-cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM antibody)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-SYK and anti-total-SYK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and starve overnight if necessary.
-
Pre-incubate cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-SYK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total SYK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-SYK signal to the total SYK signal.
-
Discussion and Conclusion
The choice between a SYK/ZAP70 dual inhibitor and a selective SYK inhibitor depends on the therapeutic context.
SYK/ZAP70 Dual Inhibitors (e.g., this compound):
-
Potential for Broader Efficacy: By targeting both SYK and ZAP70, these inhibitors can modulate immune responses mediated by a wider range of cells, including B cells, mast cells, and T cells. This could be advantageous in complex autoimmune diseases where multiple immune cell types contribute to the pathology.[6]
-
Risk of Broader Immunosuppression: The inhibition of ZAP70, a key component of T-cell signaling, may lead to more significant immunosuppression, potentially increasing the risk of infections.[10]
Selective SYK Inhibitors (e.g., PRT062607):
-
Targeted Efficacy: These inhibitors are designed to primarily modulate the activity of SYK-dependent cells, such as B cells and mast cells. This targeted approach may be sufficient for diseases predominantly driven by these cell types.[7][8]
-
Potentially Improved Safety Profile: By sparing ZAP70, selective SYK inhibitors may have a more favorable safety profile with a lower risk of T-cell-mediated immunosuppression.
Off-Target Considerations: It is crucial to consider the broader kinase selectivity profile of any inhibitor. For instance, the first-generation SYK inhibitor fostamatinib (B613848) was associated with off-target effects on VEGFR2, leading to blood pressure increases.[11] In contrast, this compound was designed to be highly selective for SYK/ZAP70 and is devoid of VEGFR2 activity.[12]
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZAP70 - Wikipedia [en.wikipedia.org]
- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 4. The catalytic activity of the kinase ZAP-70 mediates basal signaling and negative feedback of the T cell receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 6. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Syk Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Preclinical and Clinical Characterization of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, in Normotensive and Hypertensive Cardiovascular Models - ACR Meeting Abstracts [acrabstracts.org]
A Tale of Two Trials: Bridging the Gap Between Preclinical Efficacy and Clinical Outcomes for Cetuximab in Colorectal Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The journey of an anticancer agent from the laboratory bench to the patient's bedside is fraught with challenges, with a significant number of promising preclinical candidates failing to demonstrate efficacy in clinical trials. This guide provides a comparative analysis of the preclinical efficacy data and clinical outcomes for cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), in the context of colorectal cancer. By examining the experimental models, methodologies, and resulting data from both preclinical and clinical studies, we aim to provide researchers and drug development professionals with a clearer understanding of the translational successes and discrepancies in the development of this targeted therapy.
Quantitative Data Summary: Preclinical vs. Clinical Efficacy of Cetuximab
The following tables summarize the key quantitative efficacy data from representative preclinical xenograft studies and pivotal clinical trials of cetuximab in colorectal cancer.
Table 1: Preclinical Efficacy of Cetuximab in Colorectal Cancer Xenograft Models
| Preclinical Model (Cell Line) | Treatment Regimen | Key Efficacy Endpoint | KRAS Status | Source |
| DiFi (human colorectal cancer) | Cetuximab monotherapy | Tumor Regression | Wild-Type | [1] |
| GEO (human colorectal cancer) | Cetuximab monotherapy | Significant Tumor Growth Inhibition | Mutant (G12A) | [1] |
| HT-29 (human colorectal cancer) | Cetuximab + Irinotecan/Oxaliplatin (IROX) | Partial Tumor Regression | Wild-Type | [1] |
| SW1222 (human colorectal cancer) | Cetuximab + 131I-huA5B7 (Radioimmunotherapy) | Significant Tumor Growth Delay & Prolonged Survival | Mutant | [2] |
| LoVo (human colorectal cancer) | Cetuximab + 131I-huA5B7 (Radioimmunotherapy) | Significant Tumor Growth Delay & Prolonged Survival | Mutant | [2] |
| LS174T (human colorectal cancer) | Cetuximab + 131I-huA5B7 (Radioimmunotherapy) | No significant additive effect over radioimmunotherapy alone | Mutant (with PIK3CA mutation) | [2] |
Table 2: Clinical Outcomes of Cetuximab in Metastatic Colorectal Cancer (mCRC)
| Clinical Trial (Phase) | Patient Population | Treatment Regimen | Response Rate (RR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | KRAS Status | Source |
| Phase II | Chemotherapy-refractory mCRC | Cetuximab monotherapy | 9% | - | 6.4 months | Not specified | [3] |
| Phase II | First-line mCRC | Cetuximab + FOLFOX-4 | 72% (confirmed) | 12.3 months | 30.0 months | Not specified | [4] |
| CAVE (Phase II) | Rechallenge in RAS WT mCRC | Cetuximab + Avelumab | - | 3.6 months | 11.6 months | Wild-Type | [5] |
| CRYSTAL (Phase III) | First-line mCRC | Cetuximab + FOLFIRI | 59% (vs. 43% with FOLFIRI alone) | 9.9 months (vs. 8.7 months) | 23.5 months (vs. 20.0 months) | Wild-Type | [6][7] |
| FIRE-3 (Phase III) | First-line KRAS exon 2 WT mCRC | Cetuximab + FOLFIRI | 62% | 10.0 months | 28.7 months | Wild-Type | [8] |
| BEACON (Phase III) | BRAF V600E-mutant mCRC | Encorafenib + Cetuximab | - | - | 9.3 months | Not specified | [9] |
Experimental Protocols
Preclinical Colorectal Cancer Xenograft Studies
A generalized protocol for establishing and evaluating the efficacy of cetuximab in colorectal cancer xenograft models is as follows:
-
Cell Culture: Human colorectal cancer cell lines (e.g., DiFi, GEO, HT-29, SW1222, LoVo, LS174T) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Models: Athymic nude mice (4-6 weeks old) are typically used due to their compromised immune system, which allows for the growth of human tumor xenografts.
-
Tumor Implantation: A suspension of cultured cancer cells (typically 1-5 x 106 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Cetuximab: Administered intraperitoneally (i.p.) at doses ranging from 0.4 to 40 mg/kg, typically once or twice weekly.
-
Chemotherapy (Irinotecan/Oxaliplatin): Administered intravenously (i.v.) or i.p. at established maximum tolerated doses.
-
Control Group: Receives a vehicle control (e.g., saline) on the same schedule as the treatment groups.
-
-
Efficacy Evaluation: The primary endpoints are typically tumor growth inhibition (TGI) or tumor regression. TGI is often expressed as the percentage difference in mean tumor volume between treated and control groups. Tumor regression is defined as a reduction in tumor volume compared to the initial volume at the start of treatment.
-
Study Termination: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumors may be excised for further analysis (e.g., biomarker assessment).
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Cetuximab.
Caption: Experimental workflow for preclinical xenograft studies.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinPGx [clinpgx.org]
- 5. (PDF) Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper (2008) | Mette Munk Jensen | 422 Citations [scispace.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Development of a metastatic human colon cancer xenograft model in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Kinase Selectivity of Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor Imatinib's performance against its primary targets and a selection of known off-target kinases. The information presented herein is intended to provide researchers with a clear understanding of Imatinib's selectivity profile, supported by quantitative data and detailed experimental methodologies.
Introduction
Imatinib is a cornerstone of targeted cancer therapy, renowned for its efficacy in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its therapeutic effects are primarily attributed to the potent inhibition of the BCR-ABL fusion protein and the c-KIT receptor tyrosine kinase, respectively.[2] However, like many kinase inhibitors, Imatinib exhibits a degree of cross-reactivity, binding to and inhibiting other kinases with varying potency.[3][4] Understanding this off-target activity is crucial for a comprehensive assessment of its biological effects and for anticipating potential side effects or opportunities for drug repurposing.[5]
Quantitative Analysis of Kinase Inhibition
The selectivity of Imatinib has been extensively characterized through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the kinase's activity by half (IC50). The following table summarizes the IC50 values of Imatinib against its primary targets and several notable off-target kinases. Lower IC50 values indicate greater potency.
| Target Kinase | IC50 (µM) | Kinase Family | Primary Associated Disease(s) |
| c-KIT | 0.1 | RTK | Gastrointestinal Stromal Tumors (GIST) |
| PDGFRα | 0.1 | RTK | Various solid tumors, Myeloproliferative Disorders |
| v-Abl | 0.6 | Non-RTK | Chronic Myeloid Leukemia (CML) |
| DDR1 | - | RTK | - |
| NQO2 | 0.082 | Non-kinase | - |
| LCK | >10 | Non-RTK (Src) | - |
| SRC | >10 | Non-RTK (Src) | - |
Note: IC50 values can vary depending on the specific assay conditions and are presented here as a comparative guide.[4][6]
Signaling Pathway Inhibition
Imatinib exerts its therapeutic effects by blocking the ATP-binding site of its target kinases, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascades that drive cell proliferation and survival.[7]
Below are diagrams illustrating the primary signaling pathways inhibited by Imatinib.
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the selectivity of a kinase inhibitor. A widely used method is the in vitro kinase assay, which quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
In Vitro Tyrosine Kinase Activity Assay (Example Protocol)
This protocol provides a general framework for determining the IC50 value of Imatinib against a target kinase using a luminescence-based assay format.
1. Reagent Preparation:
-
Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2.
-
Enzyme: Recombinant human kinase (e.g., ABL, c-KIT, PDGFR) diluted to a working concentration in kinase buffer.
-
Substrate: A synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP Solution: ATP at a concentration near the Km for the specific kinase.
-
Test Compound: Serial dilutions of Imatinib in an appropriate solvent (e.g., DMSO).
-
Detection Reagent: A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).
2. Assay Procedure:
-
Add 2.5 µL of the diluted Imatinib or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X Substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the "no inhibitor" control, which represents 100% kinase activity.
-
Plot the normalized kinase activity against the logarithm of the Imatinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This guide provides a comparative analysis of Imatinib's selectivity against key on- and off-target kinases. The quantitative data and experimental protocols presented here offer a valuable resource for researchers investigating the molecular mechanisms of Imatinib and for those involved in the development of next-generation kinase inhibitors with improved selectivity profiles. A thorough understanding of a drug's cross-reactivity is paramount for both elucidating its complete biological activity and for the rational design of future therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ZAP70 Inhibitors for Researchers
An objective guide to the performance of leading ZAP70 inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.
Zeta-chain-associated protein kinase 70 (ZAP70) is a critical cytoplasmic tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling and is ectopically expressed in a subset of chronic lymphocytic leukemia (CLL) B-cells, where its presence is associated with a more aggressive disease course.[1][2][3] This has made ZAP70 an attractive therapeutic target for autoimmune diseases and certain hematological malignancies.[4] The development of potent and selective ZAP70 inhibitors is an active area of research, with several compounds showing promise in preclinical studies.[1][5][6]
This guide provides a head-to-head comparison of key ZAP70 inhibitors, focusing on their biochemical potency, cellular activity, and selectivity. The information is compiled from various preclinical studies to offer a comprehensive overview for researchers in the field.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in a biochemical assay. The following table summarizes the IC50 values of selected ZAP70 inhibitors. It is important to note that these values are collated from different sources and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | ZAP70 IC50 | Syk IC50 | Selectivity (Syk/ZAP70) | Notes |
| RDN009 | 55 nM[7] | >1,000 nM[7] | >18-fold | Covalent inhibitor targeting C346.[5] |
| RDN2150 | 14 nM | Not Reported | Not Reported | An optimized derivative of RDN009.[6] |
| Gefitinib | Not Reported | Not Reported | Not Reported | Primarily an EGFR inhibitor with off-target activity on ZAP70.[8] |
Cellular Activity
The following table summarizes the cellular activity of ZAP70 inhibitors in various cell-based assays.
| Inhibitor | Cell Line/Type | Assay | Key Findings |
| Gefitinib | ZAP-70+ CLL cells | Cell Viability (MTT) | Median IC50 of ~3.0 µM in ZAP-70+ CLL samples, while ZAP-70- samples were largely unresponsive (IC50 >15.0 µM).[8] Preferentially induces cell death in ZAP-70-expressing CLL cells with a median IC50 of 4.5 μM.[1] |
| Gefitinib | Jurkat (T-cell leukemia) | Cell Viability | More sensitive to Gefitinib than ZAP-70 negative B-cell lines.[8] |
| Gefitinib | Raji (B-cell lymphoma) expressing ZAP-70 | Cell Viability | ZAP-70 expression sensitizes Raji cells to Gefitinib-induced cell death. Gefitinib showed a greater effect than Dasatinib and Ibrutinib at the same concentration.[9] |
| RDN009 | T-cells | Proliferation, Activation, Cytokine Production | Potent inhibitory effects observed.[5] |
| RDN2150 | T-cells | Activation, Cytokine Production | Promising inhibitory effects observed.[6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of ZAP70 inhibition and the methods used for evaluation, the following diagrams are provided.
Caption: ZAP70 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for ZAP70 Inhibitor Evaluation.
Detailed Experimental Protocols
Biochemical Kinase Assays (for IC50 Determination)
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: This assay measures the inhibition of ZAP70 kinase activity by detecting the phosphorylation of a substrate peptide. A europium-labeled anti-phosphotyrosine antibody and an AlexaFluor-labeled peptide are used. When the peptide is phosphorylated by ZAP70, the antibody binds, bringing the europium donor and AlexaFluor acceptor into close proximity, resulting in a FRET signal. Inhibitors will reduce the rate of phosphorylation, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Dispense ZAP70 enzyme, substrate peptide, and ATP into a microplate.
-
Add serial dilutions of the inhibitor compound.
-
Incubate to allow the kinase reaction to proceed.
-
Stop the reaction and add the europium-labeled antibody and AlexaFluor-labeled peptide.
-
Incubate to allow for antibody-peptide binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths.
-
Calculate the ratio of the two emission signals and plot against inhibitor concentration to determine the IC50 value.
-
2. Fluorescence Polarization (FP) Assay:
-
Principle: This assay measures the binding of an inhibitor to the ZAP70 kinase. A fluorescently labeled tracer that binds to the ATP-binding pocket of ZAP70 is used. When the tracer is bound to the larger kinase enzyme, it tumbles slowly in solution, resulting in high fluorescence polarization. When an inhibitor displaces the tracer, the smaller, free tracer tumbles more rapidly, leading to low fluorescence polarization.
-
Protocol Outline:
-
Dispense ZAP70 enzyme and the fluorescent tracer into a microplate.
-
Add serial dilutions of the inhibitor compound.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the change in polarization against inhibitor concentration to determine the IC50.
-
Cellular Assays
1. Cell Viability (MTT) Assay:
-
Principle: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells (e.g., ZAP-70+ CLL cells or Jurkat cells) in a 96-well plate and allow them to adhere or stabilize.
-
Treat the cells with serial dilutions of the ZAP70 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the cellular IC50 value.
-
2. Western Blotting for Phosphorylation Status:
-
Principle: This technique is used to detect the phosphorylation of ZAP70 and its downstream substrates, providing a direct measure of the inhibitor's effect on the signaling pathway within the cell.
-
Protocol Outline:
-
Culture cells and treat with the ZAP70 inhibitor for a defined period.
-
Stimulate the cells to activate the TCR signaling pathway (e.g., with anti-CD3/CD28 antibodies).
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of ZAP70, LAT, SLP-76, or other downstream targets.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Compare the levels of phosphorylated proteins in inhibitor-treated cells to control cells.
-
Conclusion
The development of ZAP70 inhibitors presents a promising therapeutic strategy for a range of diseases. The covalent inhibitors RDN009 and RDN2150 demonstrate high biochemical potency and selectivity, while the repurposed drug Gefitinib shows preferential activity against ZAP-70-expressing cancer cells. The choice of inhibitor for research purposes will depend on the specific experimental context, including the desired potency, selectivity profile, and mechanism of action. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of novel and existing ZAP70 inhibitors.
References
- 1. Gefitinib targets ZAP-70-expressing chronic lymphocytic leukemia cells and inhibits B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZAP-70 augments tonic B-cell receptor and CCR7 signaling in IGHV–unmutated chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZAP-70 expression identifies a chronic lymphocytic leukemia subtype with unmutated immunoglobulin genes, inferior clinical outcome, and distinct gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ZAP70 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of a potent, selective, and covalent ZAP-70 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RDN009 | ZAP-70 inhibitor | Probechem Biochemicals [probechem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Gefitinib targets ZAP-70-expressing chronic lymphocytic leukemia cells and inhibits B-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
ZAP70's Double-Edged Sword: A Key Player in Autoimmune Disease Models
A comprehensive analysis of Zeta-chain associated protein kinase 70 (ZAP70) in the context of autoimmune disease reveals its critical and complex role in T-cell signaling and tolerance. Both diminished and excessive ZAP70 activity can disrupt immune homeostasis, leading to the development of autoimmune conditions. This guide provides a comparative overview of ZAP70's function in various autoimmune disease models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
ZAP70, a cytoplasmic tyrosine kinase, is a pivotal molecule in the T-cell receptor (TCR) signaling cascade, essential for the activation and maturation of T-cells.[1][2] Its precise regulation is crucial for maintaining the delicate balance between a robust immune response and self-tolerance. Dysregulation of ZAP70 function, through either hypomorphic or hypermorphic mutations, has been shown to contribute to autoimmunity in both human patients and mouse models.[3][4]
Comparative Analysis of ZAP70 in Autoimmune Disease Models
The role of ZAP70 in autoimmunity is context-dependent, with varying effects observed in different disease models. The following table summarizes key findings from studies on ZAP70's involvement in autoimmune arthritis.
| Model System | ZAP70 Status | Key Findings | Reference |
| GIA (rhG1-induced arthritis) in BALB/c mice | Heterozygous (ZAP-70+/-) | Ameliorated clinical signs of arthritis, decreased T-cell proliferation, reduced cytokine and autoantibody production, increased T-cell apoptosis. | [1][5] |
| SKG Mice (spontaneous point mutation in Zap70) | Hypomorphic (W163C mutation) | Develop spontaneous chronic autoimmune arthritis mediated by Th17 cells due to impaired T-cell selection and escape of autoreactive T-cells. Can also model other autoimmune conditions like ankylosing spondylitis and psoriasis-like skin inflammation. | [6][7] |
| YYAA Mice (Y315F/Y319F mutation in Zap70) | Hypomorphic | Impaired T-cell development and TCR signaling, develop rheumatoid factor antibodies but do not develop spontaneous arthritis, suggesting a distinct threshold for disease development compared to SKG mice. | [8][9] |
| W131A Mice (activating mutation in Zap70) | Hypermorphic | Destabilized autoinhibitory conformation leads to hyperresponsive T-cells. A combination of a weak hypermorphic and a hypomorphic ZAP70 mutation in humans resulted in severe multisystem autoimmune disease. | [10] |
ZAP70 Signaling Pathway in T-Cell Activation
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a cascade of signaling events is initiated, with ZAP70 playing a central role. The following diagram illustrates the canonical ZAP70 signaling pathway.
Caption: ZAP70 signaling cascade initiated by TCR engagement.
Experimental Workflow for Validating ZAP70's Role
The following diagram outlines a general experimental workflow for investigating the role of ZAP70 in an autoimmune disease model.
Caption: General workflow for studying ZAP70 in autoimmune models.
Detailed Experimental Protocols
Recombinant Human G1 (rhG1)-Induced Arthritis (GIA) in Mice
This protocol is adapted from studies investigating the role of partial ZAP70 deficiency in a mouse model of rheumatoid arthritis.[1][5]
Materials:
-
BALB/c and ZAP-70+/- heterozygous mice
-
Recombinant human G1 (rhG1) domain of aggrecan
-
Dimethyldioctadecylammonium bromide (DDA) adjuvant
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
Procedure:
-
Immunization: On day 0, immunize mice intradermally at the base of the tail with 100 µg of rhG1 emulsified in DDA.
-
Booster: On day 21, boost the mice with 100 µg of rhG1 emulsified in CFA, and on day 42, provide a second boost with rhG1 in IFA.
-
Disease Monitoring: Monitor the mice for signs of arthritis starting from day 21. Score the severity of arthritis in each paw based on a scale of 0-4 (0=no swelling, 1=swelling of one joint, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.
-
In Vivo Imaging: Utilize in vivo imaging systems to visualize inflammation.
-
Sample Collection: At the end of the experiment, collect serum for autoantibody analysis and spleens for T-cell proliferation and cytokine assays.
T-Cell Proliferation Assay
Materials:
-
Spleens from experimental mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Antigen (e.g., rhG1)
-
[³H]-thymidine or CFSE dye
-
96-well round-bottom plates
Procedure:
-
Cell Preparation: Prepare single-cell suspensions from the spleens.
-
Cell Culture: Plate 2 x 10⁵ cells per well in a 96-well plate.
-
Stimulation: Stimulate the cells with the relevant antigen (e.g., 10 µg/mL rhG1) for 72 hours.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well for the last 18 hours of culture. Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.
-
CFSE dilution: Label cells with CFSE before plating. After 72 hours, analyze CFSE dilution by flow cytometry.
-
Cytokine and Autoantibody Measurement (ELISA)
Materials:
-
Supernatants from T-cell cultures or serum from mice
-
ELISA plates
-
Capture and detection antibodies for specific cytokines (e.g., IFN-γ, IL-17) or autoantibodies
-
Streptavidin-HRP
-
TMB substrate
Procedure:
-
Coating: Coat ELISA plates with the capture antibody overnight at 4°C.
-
Blocking: Block the plates with a suitable blocking buffer.
-
Sample Incubation: Add cell culture supernatants or diluted serum samples to the wells and incubate.
-
Detection: Add the biotinylated detection antibody, followed by streptavidin-HRP.
-
Development: Add TMB substrate and stop the reaction.
-
Reading: Read the absorbance at the appropriate wavelength.
Alternatives to Targeting ZAP70
Given the dual role of ZAP70, where both its absence and overactivity can be detrimental, therapeutic strategies targeting this kinase require careful consideration. Allosteric inhibitors that stabilize the autoinhibited conformation of ZAP70 are being explored as a novel therapeutic approach.[11][12] Other potential targets within the T-cell signaling pathway include:
-
Lck: An upstream kinase that phosphorylates and activates ZAP70.
-
LAT and SLP-76: Adaptor proteins downstream of ZAP70 that are crucial for the formation of the "signalosome."[4]
-
Syk: Spleen tyrosine kinase, another member of the Syk family of protein kinases, which can sometimes compensate for ZAP70 function.[1]
References
- 1. ZAP-70 Regulates Autoimmune Arthritis via Alterations in T Cell Activation and Apoptosis | MDPI [mdpi.com]
- 2. ZAP-70 in Signaling, Biology, and Disease | Annual Reviews [annualreviews.org]
- 3. ZAP70, too little, too much can lead to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZAP70, too little, too much can lead to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZAP-70 Regulates Autoimmune Arthritis via Alterations in T Cell Activation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
- 7. The SKG Mutation in ZAP-70 also Confers Arthritis Susceptibility in C57 Black Mouse Strains [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. A hypomorphic allele of ZAP-70 reveals a distinct thymic threshold for autoimmune disease versus autoimmune reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. An allosteric inhibitor of ZAP-70 as a novel therapeutic for autoimmune disease - Arthur Weiss [grantome.com]
- 12. Small Molecule Inhibitors of ZAP-70 for the Treatment of Autoimmune Disorders - Mark Gallop [grantome.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MK-8457
For researchers and drug development professionals, the responsible management of investigational compounds like MK-8457 is a cornerstone of laboratory safety and environmental stewardship. Adherence to proper disposal protocols is critical to protect personnel and ensure regulatory compliance. This document outlines the essential safety and logistical information for the proper disposal of this compound, providing a clear, step-by-step guide for its handling as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound. The SDS contains comprehensive details on potential hazards, requisite personal protective equipment (PPE), and emergency protocols.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Exposure Avoidance: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid direct contact with skin and eyes.[1]
Emergency Procedures: In case of accidental exposure, follow these immediate first aid measures:
-
Inhalation: Move the individual to fresh air and seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[1] Do not induce vomiting.
Waste Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1]
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is fundamental to safe and compliant disposal.[5]
-
Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[1]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in a designated, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and other labware, must be placed in a designated, sealed hazardous waste bag or container.[1][5]
-
Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[1]
Step 2: Labeling and Storage
Properly labeling and storing waste is crucial for identification and safe handling.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid," "aqueous solution," "contaminated labware").[1]
-
Storage: Store all waste containers in a designated, secure satellite accumulation area while awaiting pickup. This area should be away from general laboratory traffic.
Step 3: Spill Management
In the event of a spill, the area should be evacuated and ventilated if necessary.
-
Solid Spills: To avoid dust formation, carefully sweep or vacuum the material and place it into a sealed container for disposal.[6]
-
Liquid Spills: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.[6] Once absorbed, collect the material into a suitable container for hazardous waste. The spill area should then be decontaminated with an appropriate solvent, and all cleaning materials must also be disposed of as hazardous waste.[6]
Step 4: Final Disposal
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the hazardous waste.[5] All disposal must be in accordance with local, state, and federal regulations.[2][5]
Quantitative Data Summary
While a specific SDS for this compound was not found in the public domain, the following table summarizes general hazard classifications for similar research compounds. Researchers must refer to the specific SDS for this compound for accurate information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor.[4] |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4] |
| Genetic Defects | Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4] |
| Carcinogenicity | May cause cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guidance for MK-8457
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MK-8457, a potent and selective dual inhibitor of spleen tyrosine kinase (SYK) and zeta-chain-associated protein kinase 70 (ZAP70). Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the known biological activities of the compound and established best practices for handling potent, investigational substances in a laboratory setting.
Immediate Safety Concerns and Hazard Summary
This compound has been evaluated in clinical trials for the treatment of rheumatoid arthritis.[1][2] A significant finding from these studies was a high rate of serious infections, which led to the discontinuation of the trials.[2] This strongly suggests that this compound possesses immunosuppressive properties. Therefore, minimizing exposure is paramount to avoid potential adverse health effects.
Known Hazards:
-
Immunosuppression: Clinical data indicates a risk of serious infections.[2]
-
Potent Kinase Inhibitor: As a potent inhibitor of SYK and ZAP70, unintended biological effects from exposure are possible.[1]
-
Unknown Long-Term Effects: The full toxicological profile of this compound has not been thoroughly investigated.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory to prevent all routes of exposure, including inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Required Equipment | Rationale |
| Respiratory | A properly fitted NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with appropriate cartridges for solutions). | To prevent inhalation of airborne particles or aerosols, which is a primary route of exposure for potent compounds. |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated and after each handling session. | To prevent skin absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye | Chemical safety goggles or a face shield.[3] | To protect the eyes from splashes or airborne particles. |
| Body | A disposable lab coat or gown with long sleeves and a solid front. Consider a disposable suit for large-scale operations or in case of a spill. | To protect the skin and personal clothing from contamination. |
| Foot | Closed-toe shoes. Disposable shoe covers should be used in designated handling areas. | To protect against spills and prevent the spread of contamination outside the laboratory. |
Operational and Disposal Plans
A clear and systematic workflow is essential for the safe handling and disposal of this compound.
Experimental Workflow
The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.
Disposal Plan
All waste generated during the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats, etc.), weighing papers, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[3] |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
| Empty Containers | "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous waste. Handle uncleaned containers like the product itself.[3] |
All waste must be disposed of in accordance with local, state, and federal regulations.[3]
Logical Relationship of Safety Measures
The following diagram illustrates the logical relationship between the potential hazards of this compound and the corresponding control measures.
First Aid Measures
In the event of exposure, follow these first aid procedures and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3][4]
Always have a copy of this safety guidance and any available chemical information accessible for emergency responders.
References
- 1. Preclinical and Clinical Phase I Profile of this compound, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Efficacy and Safety of this compound, a Novel SYK Inhibitor for the Treatment of Rheumatoid Arthritis in Two Randomized, Controlled, Phase 2 Studies - ACR Meeting Abstracts [acrabstracts.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
